molecular formula C6H3BrIN3 B1437235 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 875781-18-3

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1437235
CAS No.: 875781-18-3
M. Wt: 323.92 g/mol
InChI Key: ZBPXFBHBTCYAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C6H3BrIN3 and its molecular weight is 323.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPXFBHBTCYAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660002
Record name 5-Bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875781-18-3
Record name 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875781-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a pivotal heterocyclic building block, offering three distinct points for chemical modification, making it highly valuable in the synthesis of complex molecules, particularly for drug discovery and development. This guide provides an in-depth, technically-focused protocol on the reliable and efficient synthesis of this compound. We will dissect the most common and field-proven synthetic route, which involves the sequential halogenation of the 1H-pyrazolo[3,4-b]pyridine core. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents, and provide a self-validating protocol for researchers and scientists.

Strategic Analysis: The Infeasibility of Ring Transformation and the Viability of Sequential Halogenation

The initial query proposed a synthetic transformation from a 3-iodo-1H-pyrazolo[3,4-b]pyrimidine to the target pyridine analogue. While academically intriguing, a direct ring transformation from a pyrimidine to a pyridine within this fused system is not a documented or synthetically viable strategy. Such transformations are often complex, low-yielding, and lack the regiochemical control required for practical application. A notable exception involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism, which can isomerize certain pyrazolopyrimidines to pyrazolopyridines under specific conditions, but this is not applicable to the requested starting material and target[1].

Therefore, the most robust and industrially scalable approach is the sequential halogenation of a pre-formed 1H-pyrazolo[3,4-b]pyridine scaffold. This strategy offers superior control and predictability. The synthesis is logically divided into two primary stages:

  • Stage 1: Synthesis of the brominated precursor, 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

  • Stage 2: Regioselective iodination of the brominated precursor to yield the final product, this compound.

This guide will detail the established and optimized protocols for both stages.

G cluster_0 Overall Synthetic Workflow Start Commercially Available 5-Bromo-2-fluoropyridine-3-carboxaldehyde Precursor_Synth Stage 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine Start->Precursor_Synth Hydrazine (Cyclization) Target_Synth Stage 2: Iodination to yield This compound Precursor_Synth->Target_Synth I2 / Base or NIS (Iodination) Product Final Product Target_Synth->Product

Caption: High-level overview of the two-stage synthetic strategy.

Stage 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

The synthesis of the brominated precursor is foundational. A common and effective method begins with 5-bromo-2-fluoropyridine-3-carboxaldehyde, which undergoes cyclization with hydrazine.

Causality of Experimental Choices
  • Starting Material: 5-Bromo-2-fluoropyridine-3-carboxaldehyde is an ideal starting material. The fluorine atom at the 2-position is a good leaving group, facilitating the nucleophilic attack by hydrazine. The aldehyde group provides the second electrophilic center for the subsequent intramolecular cyclization.

  • Reagent: Anhydrous hydrazine (N₂H₄) serves as the dinucleophile required to form the pyrazole ring. It is crucial to use anhydrous hydrazine to prevent unwanted side reactions with water.

  • Solvent and Conditions: Ethanol is a suitable solvent that readily dissolves the reactants. Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the final cyclization step[2].

Detailed Experimental Protocol
  • To a solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq) in ethanol, add anhydrous hydrazine (2.5-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, cool the reaction mixture to room temperature and reduce the volume of the solvent under vacuum.

  • Pour the concentrated mixture into cold water, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration. Wash the filter cake sequentially with water and then a small amount of cold diethyl ether to remove impurities.

  • Dry the resulting solid under vacuum to yield 5-Bromo-1H-pyrazolo[3,4-b]pyridine as a solid[2].

Stage 2: Synthesis of this compound

This stage involves the direct and regioselective iodination of the C3 position of the pyrazole ring. The C3 position is susceptible to electrophilic substitution due to the electronic nature of the pyrazolo[3,4-b]pyridine ring system.

G cluster_0 Mechanism of Iodination Step1 1. Deprotonation: The base (e.g., KOH) removes the acidic proton from the pyrazole nitrogen (N1). Step2 2. Nucleophilic Attack: The resulting anion increases the electron density of the ring, activating the C3 position for electrophilic attack on molecular iodine (I2). Step1->Step2 Step3 3. Aromatization: The intermediate loses an iodide ion (or is protonated and then loses HI) to restore aromaticity, yielding the final product. Step2->Step3

Caption: Simplified mechanism for the base-mediated iodination.

Expertise & Experience: Selecting the Right Iodination System

Two primary methods are successfully employed for this transformation. The choice depends on available reagents, desired reaction time, and scale.

  • Method A: Iodine and a Strong Base (KOH/NaOH): This is a classic, cost-effective method. The strong base deprotonates the pyrazole nitrogen, forming an anion that significantly activates the ring towards electrophilic attack by molecular iodine. This is a highly reliable and scalable method[3][4].

  • Method B: N-Iodosuccinimide (NIS): NIS is a milder and often more convenient source of electrophilic iodine. It does not require a strong base, and reactions can often be run under neutral or slightly acidic conditions, which can be advantageous if other acid-sensitive functional groups are present. This method is particularly useful for smaller-scale syntheses where ease of workup is a priority[5].

Detailed Experimental Protocol (Method A: I₂/KOH)

This protocol is robust and provides high yields.

  • Charge a round-bottom flask with 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and dissolve it in N,N-Dimethylformamide (DMF).

  • To the stirred solution, add crushed potassium hydroxide (KOH) pellets (2.5-3.0 eq) in one portion. Stir for 10-15 minutes at room temperature. The mixture may change color.

  • Add molecular iodine (I₂) (1.0-1.2 eq) portion-wise to the reaction mixture. Maintain vigorous stirring.

  • Stir the reaction at room temperature for 3-5 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or column chromatography to yield pure this compound[3][4][6].

Data Presentation: Comparative Overview
ParameterMethod A (I₂/KOH)Method B (NIS)
Iodinating Agent Iodine (I₂)N-Iodosuccinimide
Activator/Base Potassium Hydroxide (KOH)None required
Solvent DMFDMF
Temperature Room Temperature to 40°C60°C
Typical Yield >90%[3]~82%[5]
Key Advantage High yield, cost-effectiveMilder conditions, simple
Characterization Data
  • Product: this compound

  • Molecular Formula: C₆H₃BrIN₃

  • Molecular Weight: 323.92 g/mol [3]

  • Appearance: Off-white to yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.32 (s, 1H, NH), 8.65 (d, 1H), 8.21 (d, 1H). Note: The exact positions of the pyridine protons may vary slightly[6].

Trustworthiness: A Self-Validating System

The described protocol is inherently self-validating through rigorous in-process controls and final product analysis.

  • Chromatographic Monitoring (TLC/LC-MS): At each stage, the consumption of the starting material and the appearance of the product spot/peak with a different retention factor (Rf) or retention time provides real-time validation of the reaction's progress.

  • Quenching and Workup: The use of a sodium thiosulfate wash is a critical step. The disappearance of the characteristic iodine color serves as a visual confirmation that excess electrophile has been neutralized, preventing side reactions during extraction.

  • Spectroscopic Confirmation: The final structure must be unequivocally confirmed by spectroscopic methods. ¹H NMR will show the characteristic signals for the two protons on the pyridine ring and the NH proton. Mass spectrometry will confirm the correct molecular weight, including the characteristic isotopic pattern for a molecule containing both bromine and iodine.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a sequential halogenation strategy starting from a suitable pyridine precursor, rather than a speculative ring transformation. The base-mediated iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine using molecular iodine and potassium hydroxide in DMF is a high-yielding, robust, and scalable method that stands as the industry standard. By understanding the chemical principles behind each step and employing rigorous analytical monitoring, researchers can confidently produce this valuable intermediate for applications in medicinal chemistry and beyond.

References

starting materials for 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Introduction: The Strategic Importance of a Dihalogenated Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structure, an analog of purine, allows it to interact with a wide range of biological targets, leading to applications as kinase inhibitors, antitumor agents, and probes for neurodegenerative diseases.[3][4] Within this class, this compound stands out as a particularly valuable intermediate.[5] The orthogonal reactivity of the bromine and iodine atoms at the C5 and C3 positions, respectively, makes this molecule a versatile building block for the synthesis of complex, highly functionalized derivatives through sequential, site-selective cross-coupling reactions.[6][7]

This guide provides a detailed examination of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials, mechanistic considerations, and detailed experimental protocols suitable for a research and development setting.

Retrosynthetic Analysis: A Two-Step Halogenation Strategy

The most direct and widely adopted strategy for the synthesis of this compound involves a two-stage process. The core pyrazolo[3,4-b]pyridine ring system is first constructed with a bromine atom at the C5 position. This is followed by a regioselective iodination at the C3 position of the pyrazole ring.

G Target This compound Precursor 5-Bromo-1H-pyrazolo[3,4-b]pyridine Target->Precursor C3 Iodination StartingMaterial 5-Bromo-2-fluoropyridine-3-carboxaldehyde + Hydrazine Precursor->StartingMaterial Annulation / Cyclization

Caption: Retrosynthetic pathway for the target compound.

This approach is efficient because it leverages a stable, readily prepared precursor to introduce the second, more reactive halogen in the final step.

Part I: Synthesis of the Key Precursor, 5-Bromo-1H-pyrazolo[3,4-b]pyridine

The foundational starting material for this entire synthesis is 5-Bromo-1H-pyrazolo[3,4-b]pyridine. A reliable method for its preparation begins with a substituted pyridine, specifically 5-Bromo-2-fluoropyridine-3-carboxaldehyde, which undergoes condensation and cyclization with hydrazine.[8]

G Workflow: Precursor Synthesis cluster_0 Reaction Setup cluster_1 Process cluster_2 Workup & Isolation A 5-Bromo-2-fluoropyridine- 3-carboxaldehyde D Combine & Reflux (Overnight) A->D B Anhydrous Hydrazine B->D C Ethanol (Solvent) C->D E Monitor by TLC D->E F Concentrate in vacuo E->F G Precipitate in Water F->G H Filter & Wash (Water, Ether) G->H I Dry in vacuo H->I J Product: 5-Bromo-1H-pyrazolo[3,4-b]pyridine I->J

Caption: Experimental workflow for precursor synthesis.

Experimental Protocol: Synthesis from 5-Bromo-2-fluoropyridine-3-carboxaldehyde

This protocol is adapted from established literature procedures.[8]

  • Reaction Setup: To a solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (20 g, 0.1 mol) in ethanol, add anhydrous hydrazine (18 g, 0.56 mol).

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (2:1, v/v) mobile phase to confirm the complete consumption of the starting material.[8]

  • Workup:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to a volume of approximately 50 mL.

    • Pour the concentrated mixture into 500 mL of water to precipitate the product.

    • Filter the resulting solid.

  • Purification:

    • Wash the filter cake sequentially with water (3 x 50 mL) and diethyl ether (3 x 20 mL) to remove residual impurities.

    • Dry the solid under vacuum to yield 5-Bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid (typical yield: ~46%).[8]

Part II: Regioselective Iodination to Yield this compound

The final transformation is the selective introduction of an iodine atom at the C3 position of the pyrazole ring. This is an electrophilic aromatic substitution reaction. The pyrazole ring, particularly when deprotonated, is sufficiently electron-rich to react with a suitable electrophilic iodine source. Two primary methods are widely employed.

Causality of Reaction: The Role of the Base and Regioselectivity

The C3 position of the 1H-pyrazolo[3,4-b]pyridine ring system is the most electron-rich carbon and is sterically accessible, making it the preferred site for electrophilic attack. The addition of a strong base (like KOH or NaH) is critical. It deprotonates the pyrazole N-H, forming an anionic pyrazolate species.[9][10] This greatly increases the electron density of the heterocyclic system, activating it towards electrophilic substitution and facilitating a rapid reaction with the iodine source.

Method A: Iodination using Iodine and Potassium Hydroxide

This is the most commonly cited method, utilizing elemental iodine as the electrophile in the presence of a strong base.[5][6][11]

G Workflow: Iodination (Method A) cluster_0 Reaction Setup cluster_1 Process cluster_2 Workup & Purification A 5-Bromo-1H-pyrazolo [3,4-b]pyridine D Stir at RT A->D B KOH pellets B->D C DMF (Solvent) C->D E Add Iodine (I₂) in portions D->E F Stir vigorously (3.5-4h at RT) E->F G Dilute with EtOAc & sat. NaHCO₃ F->G H Extract with EtOAc G->H I Wash with Na₂S₂O₃ & Brine H->I J Dry (MgSO₄) & Concentrate I->J K Product: 5-Bromo-3-iodo-1H-pyrazolo [3,4-b]pyridine J->K

Caption: Experimental workflow for I₂/KOH iodination.

  • Reaction Setup: In a suitable flask, dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1 g, 5.05 mmol) in N,N-Dimethylformamide (DMF, 14 mL).[11]

  • Base Addition: Add crushed potassium hydroxide (KOH) pellets (1.06 g, 19.03 mmol) in one portion and stir the mixture at room temperature.[11]

  • Iodination: After approximately 10-15 minutes, add iodine (I₂, 1.15 g, 4.54 mmol) portion-wise. Stir the reaction mixture vigorously for 3.5 to 4 hours at room temperature (~25 °C).[5][11]

  • Workup:

    • Partially concentrate the mixture in vacuo.

    • Dilute the residue with ethyl acetate (40 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL) and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification:

    • Combine the organic layers.

    • Wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a brine wash.[5]

    • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved via recrystallization or column chromatography if necessary. A final two-step procedure involving re-dissolving in 1,4-dioxane with NaOH and further iodine has been reported to drive the reaction to completion, yielding the final product in high purity (97%).[11]

Method B: Iodination using N-Iodosuccinimide (NIS)

An alternative and often milder method involves the use of N-iodosuccinimide (NIS) as the electrophilic iodine source.[7]

  • Reaction Setup: Dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine (24 g, 121.20 mmol) in DMF.

  • Iodination: Add N-iodosuccinimide (NIS, 133.00 mmol) to the solution.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours.[7]

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water, which will cause the product to precipitate.

    • Collect the faint yellow solid by filtration under reduced pressure. The product obtained is often of sufficient purity for the next step without further purification.[7]

Data Summary: Comparison of Iodination Methods
ParameterMethod A (I₂/KOH)Method B (NIS)
Iodine Source Elemental Iodine (I₂)N-Iodosuccinimide (NIS)
Activator/Base Potassium Hydroxide (KOH)Not explicitly required, but base can be used
Solvent DMFDMF
Temperature Room Temperature (~25 °C)60 °C
Reaction Time ~4 hours~12 hours
Workup Aqueous quench, extraction, thiosulfate washPrecipitation in water, filtration
Reported Yield High (up to 97% in a two-step variation)[11]High (82.4%)[7]

Characterization

The final product, this compound (CAS 875781-18-3), can be characterized using standard analytical techniques.[11] The ¹H NMR spectrum is particularly informative, showing two distinct doublets for the pyridine ring protons around δ 7.94 and 8.55 ppm, and a broad singlet for the N-H proton at a significantly downfield shift (e.g., δ 10.85-14.32 ppm), confirming the structure.[6][11]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from commercially available materials. The key steps involve the initial formation of the 5-bromo-pyrazolo[3,4-b]pyridine core, followed by a highly regioselective iodination at the C3 position. Researchers can choose between two robust iodination protocols—using either I₂/KOH at room temperature or NIS at elevated temperatures—based on available resources, desired reaction time, and scale. Both methods provide high yields of this critical, dihalogenated intermediate, paving the way for extensive derivatization in drug discovery and materials science applications.

References

IR and mass spectrometry analysis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Authored by a Senior Application Scientist

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] As a member of the pyrazolopyridine family, this scaffold is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Specifically, this molecule serves as a versatile intermediate or building block in organic synthesis.[1][3] The strategic placement of bromine and iodine atoms provides two distinct reactive handles for further functionalization through cross-coupling reactions, allowing for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[1][4] For instance, it is a key precursor in the synthesis of novel sulfonamide derivatives and potent inhibitors of kinases like TANK-binding kinase 1 (TBK1).[5][6][7]

Given its pivotal role, the unambiguous structural confirmation and purity assessment of this compound are paramount. This guide provides an in-depth analysis using two fundamental analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings, present field-proven experimental protocols, and conduct a detailed interpretation of the spectral data, providing researchers with a comprehensive framework for the characterization of this important molecule.

Part 1: Structural Elucidation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable technique for identifying the functional groups present within a molecule.[8] It operates on the principle that chemical bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint" that reveals the molecular constitution.[9] For a molecule like this compound, FTIR is crucial for confirming the presence of the N-H bond of the pyrazole ring, the aromatic C-H and ring vibrations, and the carbon-halogen bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for this type of solid sample as it requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the empty ATR stage to subtract atmospheric interferences (e.g., CO₂, H₂O) from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong signal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

  • Post-Acquisition: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe to prevent cross-contamination.

Diagram: ATR-FTIR Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Clean Clean ATR Crystal Background Record Background Spectrum Clean->Background Sample Apply Solid Sample Background->Sample Ready for Sample Pressure Apply Pressure Sample->Pressure Scan Acquire Spectrum (4000-400 cm⁻¹) Pressure->Scan Process Process Data (Baseline & ATR Correction) Scan->Process Raw Data Interpret Interpret Spectrum Process->Interpret MS_Fragmentation M [C₆H₃BrIN₃]⁺˙ m/z 323/325 M_minus_I [C₆H₃BrN₃]⁺ m/z 196/198 M->M_minus_I - •I M_minus_I_minus_Br [C₆H₂N₃]⁺ m/z 117 M_minus_I->M_minus_I_minus_Br - •Br M_minus_I_minus_Br_minus_HCN [C₅H₂N₂]⁺ m/z 90 M_minus_I_minus_Br->M_minus_I_minus_Br_minus_HCN - HCN

References

An In-Depth Technical Guide to Alternative Synthetic Routes for the Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of immense interest to the pharmaceutical and agrochemical industries. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an ideal framework for designing molecules that can interact with a wide range of biological targets.[1][2] This has led to the development of numerous compounds with diverse pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2][3] The therapeutic potential of this scaffold is underscored by the existence of several drugs and clinical candidates that incorporate the pyrazolo[3,4-b]pyridine core.

Given its importance, the development of efficient and versatile synthetic methods to access this scaffold is a key focus in medicinal chemistry. This guide provides an in-depth analysis of the primary and alternative synthetic routes to the pyrazolo[3,4-b]pyridine core, with a focus on the underlying chemical principles, practical experimental considerations, and the latest innovations in the field. We will explore strategies based on the sequential construction of the pyridine or pyrazole ring, as well as modern catalytic and multicomponent approaches that offer improved efficiency and sustainability.

Core Synthetic Strategies: A Tale of Two Rings

The synthesis of the bicyclic pyrazolo[3,4-b]pyridine system can be broadly categorized into two main retrosynthetic approaches: the construction of the pyridine ring onto a pre-existing pyrazole, and the formation of the pyrazole ring on a pre-formed pyridine scaffold.[1]

G PyrazoloPyridine Pyrazolo[3,4-b]pyridine Scaffold PyrazoleCore Pre-formed Pyrazole Ring PyrazoloPyridine->PyrazoleCore Strategy 1: Pyridine Ring Formation PyridineCore Pre-formed Pyridine Ring PyrazoloPyridine->PyridineCore Strategy 2: Pyrazole Ring Formation G cluster_reactants Reactants cluster_process Process cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Double_Condensation Double Condensation (Dehydration) 5-Aminopyrazole->Double_Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Double_Condensation PyrazoloPyridine Pyrazolo[3,4-b]pyridine Double_Condensation->PyrazoloPyridine G cluster_reactants Reactants cluster_process Process cluster_product Product 5-Aminopyrazole 5-Aminopyrazole One_Pot_Reaction One-Pot Reaction (Domino Sequence) 5-Aminopyrazole->One_Pot_Reaction Aldehyde Aldehyde Aldehyde->One_Pot_Reaction Active_Methylene Active Methylene Compound Active_Methylene->One_Pot_Reaction PyrazoloPyridine Pyrazolo[3,4-b]pyridine One_Pot_Reaction->PyrazoloPyridine G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chloropyridine 2-Chloro-3-cyanopyridine SNAr_Cyclization SNAr followed by Intramolecular Cyclization 2-Chloropyridine->SNAr_Cyclization Hydrazine Hydrazine Hydrate Hydrazine->SNAr_Cyclization Aminopyrazolopyridine 3-Amino-1H-pyrazolo[3,4-b]pyridine SNAr_Cyclization->Aminopyrazolopyridine

References

A Guide to Multi-Component Reactions for the Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and an Efficient Synthetic Strategy

The pyrazolo[3,4-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This fused bicyclic system is a key structural motif in a multitude of biologically active molecules, exhibiting a wide spectrum of pharmacological properties including anticancer, antiviral, anti-inflammatory, and potent kinase inhibitory activities.[1][3][4] Compounds featuring this scaffold have been identified as inhibitors of crucial therapeutic targets such as Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (TRKs), and Topoisomerase IIα, making them highly valuable in the development of novel therapeutics.[5][6][7]

The construction of such valuable molecular frameworks demands synthetic methodologies that are not only effective but also efficient and versatile. Multi-component reactions (MCRs) have emerged as a superior strategy to meet these demands.[8] MCRs, in which three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials, offer significant advantages over traditional multi-step syntheses.[8] These benefits include higher atom economy, reduced waste, shorter reaction times, and operational simplicity. Most importantly, MCRs provide a powerful platform for rapidly generating libraries of structurally diverse compounds, a critical aspect of modern drug discovery programs.[2][8]

This technical guide provides an in-depth exploration of the core MCR strategies for the synthesis of the pyrazolo[3,4-b]pyridine scaffold, aimed at researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and present data to illustrate the scope and utility of these powerful synthetic tools.

Core Synthetic Strategy I: Three-Component Condensation

One of the most direct and widely employed MCRs for pyrazolo[3,4-b]pyridine synthesis is the one-pot, three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound, typically a β-ketonitrile or malononitrile.[9][10] This approach is lauded for its high efficiency and the ability to construct the fused pyridine ring in a single, convergent step.

Mechanistic Rationale

The reaction mechanism is a well-orchestrated cascade of classical organic transformations. The generally accepted pathway proceeds as follows:

  • Knoevenagel Condensation: The reaction initiates with a base- or acid-catalyzed Knoevenagel condensation between the aldehyde (1) and the active methylene compound (2) . This step forms a highly electrophilic α,β-unsaturated intermediate, often referred to as an arylidene or alkylidene derivative (I) .[11]

  • Michael Addition: The nucleophilic C4 position of the 5-aminopyrazole (3) attacks the β-carbon of the unsaturated intermediate (I) in a Michael-type addition. This forms a new carbon-carbon bond and generates a new, larger intermediate (II) .[9][11]

  • Intramolecular Cyclization & Dehydration: The amino group at the C5 position of the pyrazole ring in intermediate (II) then performs an intramolecular nucleophilic attack on the nitrile or keto group. This is followed by tautomerization and subsequent elimination of a water molecule, leading to the aromatization of the newly formed pyridine ring and yielding the final pyrazolo[3,4-b]pyridine product (4) .[11]

The choice of catalyst is crucial. Acids can be used to activate the aldehyde's carbonyl group, while bases facilitate the deprotonation of the active methylene compound.[9] Various catalysts, from simple organic acids like acetic acid to heterogeneous catalysts like nano-magnetic metal-organic frameworks, have been successfully employed.[11][12][13]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Aldehyde (1) I α,β-Unsaturated Intermediate (I) A->I Knoevenagel Condensation B Active Methylene Compound (2) B->I C 5-Aminopyrazole (3) II Michael Adduct (II) C->II I->II Michael Addition III Cyclized Intermediate II->III Intramolecular Cyclization P Pyrazolo[3,4-b]pyridine (4) III->P Dehydration & Aromatization G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Aldehyde (1) I Knoevenagel Adduct (I) A->I Knoevenagel B Ethyl Cyanoacetate (2) B->I C 5-Aminopyrazole (3) II Michael Adduct (II) C->II D Ammonium Acetate (4) P Pyrazolo[3,4-b]pyridine (5) D->P Ammonia Source I->II Michael Addition II->P Cyclization & Aromatization G A Reactant Staging (Aminopyrazole, Aldehyde, Active Methylene, etc.) B One-Pot Reaction Setup (Solvent & Catalyst Addition) A->B C Reaction Execution (Conventional Heat or Microwave Irradiation) B->C D Reaction Monitoring (TLC / LC-MS) C->D In-process control E Product Isolation (Precipitation / Filtration) C->E Upon Completion D->C F Purification (Recrystallization or Column Chromatography) E->F G Final Product (Characterization via NMR, HRMS) F->G

References

An In-depth Technical Guide to the Solubility of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Key Heterocyclic Building Block

In the realm of medicinal chemistry and drug development, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone of innovation. These bicyclic heteroaromatic systems are privileged structures, forming the core of molecules with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. Among the numerous derivatives, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine stands out as a particularly versatile intermediate. Its dihalogenated nature provides two distinct handles for further chemical modification through reactions like nucleophilic substitution and cross-coupling, making it an invaluable building block for the synthesis of compound libraries[1].

However, the successful application of this crucial intermediate is fundamentally dependent on a thorough understanding of its physicochemical properties, paramount among which is its solubility. The solubility of a compound governs its behavior in reaction media, influences purification strategies, and ultimately impacts its formulation potential. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound. While quantitative solubility data for this specific compound is not extensively available in peer-reviewed literature, this guide will consolidate qualitative insights from synthetic procedures and provide a robust framework for its experimental determination.

Molecular Profile and Predicted Solubility Characteristics

To understand the solubility of this compound, we must first examine its molecular structure.

Molecular Formula: C₆H₃BrIN₃[2] Molecular Weight: 323.92 g/mol [2]

The structure features a fused pyrazole and pyridine ring system. The pyridine nitrogen introduces polarity and a site for hydrogen bonding. The pyrazole ring contains an acidic N-H proton, also capable of hydrogen bonding. The presence of both a bromine and an iodine atom adds to the molecule's molecular weight and polarizability, while also introducing steric bulk.

Based on this structure, we can predict the following solubility-influencing factors:

  • Polarity: The presence of three nitrogen atoms and the polar C-Br and C-I bonds contribute to an overall polar character. This suggests a preference for polar organic solvents.

  • Hydrogen Bonding: The N-H group of the pyrazole and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

  • "Like Dissolves Like": The aromatic nature of the fused ring system suggests some solubility in aromatic solvents.

Qualitative Solubility Insights from Synthetic Protocols

While specific solubility values are scarce, a review of synthetic procedures for this compound provides valuable qualitative information. These protocols implicitly reveal solvents in which the compound is sufficiently soluble to undergo reaction and purification.

SolventApplication in SynthesisImplied SolubilityReference
Dimethylformamide (DMF) Used as a reaction solvent for the iodination of the pyrazolopyridine precursor.Soluble[2][3]
Ethyl Acetate (EtOAc) Used for extraction and dilution of the reaction mixture.Soluble[2]
1,4-Dioxane Employed as a solvent for the iodination reaction.Soluble[2]
Chloroform (CDCl₃) Utilized as a solvent for Nuclear Magnetic Resonance (NMR) analysis.Soluble[2]
Methanol (MeOH) Used for washing the final product.Sparingly Soluble to Soluble[3]

This information suggests that this compound exhibits good solubility in polar aprotic solvents like DMF and polar protic solvents like methanol, as well as in moderately polar solvents like ethyl acetate. Its solubility in chloroform further underscores its compatibility with a range of organic media.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For many applications, particularly in drug development and process chemistry, precise quantitative solubility data is indispensable. The following is a detailed, self-validating protocol for determining the thermodynamic (equilibrium) solubility of this compound in a chosen organic solvent. The shake-flask method described here is a gold-standard technique for obtaining reliable solubility data.

Principle

Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute at a specific temperature and pressure. This protocol ensures that equilibrium is reached and that the concentration of the dissolved compound is accurately measured.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Scintillation vials or other suitable sealed containers

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds or those with slow dissolution kinetics, 72 hours may be necessary. A preliminary time-to-equilibrium study is recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The choice of filter material (e.g., PTFE) should be compatible with the organic solvent used.

  • Analysis (Using HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

    • Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound in a given solvent is a result of the interplay between several factors. Understanding these can aid in solvent selection for various applications.

solubility_factors Solubility Solubility of This compound SolventPolarity Solvent Polarity SolventPolarity->Solubility Increases with polar solvents H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility Increases with H-bonding solvents Temperature Temperature Temperature->Solubility Generally increases (endothermic dissolution) CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Higher energy decreases solubility Aromaticity Aromatic Interactions (π-π stacking) Aromaticity->Solubility Favored by aromatic solvents

Caption: Key Factors Influencing Solubility.

  • Solvent Polarity: As a polar molecule, this compound will generally exhibit higher solubility in more polar solvents. This is consistent with the qualitative data showing good solubility in DMF.

  • Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors will effectively solvate the molecule. Alcohols (e.g., methanol, ethanol) and solvents containing N-H or O-H groups fall into this category.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This can be leveraged in recrystallization procedures for purification.

  • Crystal Lattice Energy: The energy holding the molecules together in the solid state must be overcome for dissolution to occur. A high crystal lattice energy will result in lower solubility. Polymorphism can also play a role, with different crystalline forms exhibiting different solubilities.

Conclusion

References

Methodological & Application

Application Note: Strategic Use of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine for the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors targeting a range of diseases, including cancer and inflammatory conditions.[1][2][3] This application note provides a detailed guide for researchers on the strategic utilization of a key intermediate, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine , in the synthesis of kinase inhibitors. We will explore the underlying principles of its reactivity, provide validated, step-by-step protocols for its selective functionalization via palladium-catalyzed cross-coupling reactions, and present a case study illustrating its application in constructing targeted therapeutic agents.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine bicyclic system is an ATP-competitive pharmacophore that effectively mimics the adenine hinge-binding region of kinases. Its nitrogen atoms can form critical hydrogen bonds with the kinase hinge backbone, a feature essential for high-affinity binding. The scaffold's true power lies in its versatility; positions C3, C5, and N1 can be readily substituted to project vectors into different pockets of the ATP-binding site, enabling the fine-tuning of potency and selectivity.[4][5][6]

The subject of this guide, this compound, is a particularly valuable building block due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond.[7] This inherent chemical disparity allows for a sequential and site-selective synthetic strategy, where the C3 and C5 positions can be functionalized in a controlled, stepwise manner. This approach provides a robust and flexible route to complex, highly decorated kinase inhibitors.

Synthetic Strategy: Harnessing Differential Reactivity

The core principle for using this compound is the programmed, sequential installation of different substituents at the C3 and C5 positions.

  • Step 1: Functionalization at C3 (Iodide Position): The more labile C-I bond is targeted first under milder cross-coupling conditions (e.g., Suzuki or Sonogashira). The C-Br bond at position 5 typically remains intact.

  • Step 2: Functionalization at C5 (Bromide Position): The resulting 5-bromo-3-substituted intermediate is then subjected to a second cross-coupling reaction, often under slightly more forcing conditions, to install the desired group at the C5 position.

This stepwise approach is fundamental to creating a diverse library of inhibitors from a single, advanced intermediate, allowing for extensive exploration of the structure-activity relationship (SAR).

G cluster_start Starting Material cluster_c3 C3 Functionalization (Higher Reactivity) cluster_c5 C5 Functionalization (Lower Reactivity) Start This compound Int1 5-Bromo-3-(R1)-1H-pyrazolo[3,4-b]pyridine Start->Int1 Reaction 1 (e.g., Suzuki, Sonogashira) R1-B(OH)2 or R1-acetylene Pd Catalyst, Base Final 5-(R2)-3-(R1)-1H-pyrazolo[3,4-b]pyridine (Final Kinase Inhibitor) Int1->Final Reaction 2 (e.g., Suzuki, Buchwald-Hartwig) R2-B(OH)2 or R2-Amine Pd Catalyst, Base

Figure 1: Sequential functionalization workflow for this compound.

Experimental Protocols

These protocols are designed as robust starting points. Researchers should optimize conditions based on the specific electronic and steric properties of their chosen coupling partners.

Protocol 3.1: Synthesis of the Starting Material, this compound

This procedure involves the direct iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.[8][9]

Materials:

  • 5-bromo-1H-pyrazolo[3,4-b]pyridine

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add crushed KOH (3.8 eq) in one portion.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add Iodine (I₂) (0.9 eq) portion-wise. Caution: The reaction can be exothermic.

  • Stir the reaction vigorously at room temperature for 3-4 hours. Monitor progress by TLC or LC-MS.

  • Partially concentrate the mixture in vacuo to remove some DMF.

  • Dilute the residue with EtOAc and wash with saturated NaHCO₃ solution. If I₂ is used, wash with saturated Na₂S₂O₃ solution until the organic layer is colorless.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (e.g., silica gel, hexanes/EtOAc gradient) to afford this compound as a solid.

Protocol 3.2: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

This protocol describes the selective coupling of an arylboronic acid at the C3 position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ or other suitable Pd catalyst (e.g., PdCl₂(dppf)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane/Water 4:1)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-95 °C and stir for 4-16 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the 3-aryl-5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate.

Protocol 3.3: Sonogashira Coupling at the C3-Iodo Position

This protocol details the coupling of a terminal alkyne at the C3 position, a common strategy for extending into the solvent-front region of the kinase active site.[7][10][11]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as base and solvent

  • THF (co-solvent, optional)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed TEA (and THF if used), followed by the terminal alkyne via syringe.

  • Stir the reaction at room temperature to 50 °C. Monitor progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc, wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by column chromatography to afford the 3-alkynyl-5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate.

Case Study: Synthesis of a TRK Inhibitor Scaffold

Tropomyosin receptor kinases (TRKs) are key targets in oncology.[8][12] The pyrazolo[3,4-b]pyridine scaffold has been successfully used to develop potent TRK inhibitors. The following workflow illustrates the synthesis of a core structure based on published routes.[8]

G A 5-Bromo-1H-pyrazolo[3,4-b]pyridine B This compound A->B NIS, DMF C PMB-Protected Intermediate B->C PMB-Cl, NaH D C3-Coupled Intermediate C->D Suzuki Coupling (Ar-B(OH)2) Pd(dppf)Cl2, K2CO3 E Final TRK Inhibitor Scaffold (C5-Coupled) D->E Suzuki Coupling (Het-Ar-B(OH)2) Pd(dppf)Cl2, K2CO3

Figure 2: Synthetic workflow for a pyrazolo[3,4-b]pyridine-based TRK inhibitor scaffold.

This pathway demonstrates the protection of the N1 position (often with PMB or SEM group) after iodination to prevent side reactions, followed by sequential Suzuki couplings to install the necessary aryl and heteroaryl moieties that confer potency and selectivity against TRK kinases.

Data Summary: Biological Activity

The versatility of the this compound building block allows for the development of inhibitors against a wide range of kinases. The table below summarizes the reported activity of representative compounds derived from this scaffold.

Kinase TargetCompound ExampleIC₅₀ (nM)Cellular Activity (IC₅₀, µM)Reference
TRKA Compound C03560.304 (Km-12 cells)[8][12]
DYRK1B Compound 8h31.6 (HCT116 cells)[2]
TBK1 Compound 15y0.2>1 (A172 cells)[13][14]
FGFR1 Compound 7n0.30.0017 (H1581 cells)[6]
CDK1 (Generic)PotentProliferation Inhibition[1]

Conclusion and Best Practices

This compound is a powerful and versatile intermediate for the synthesis of kinase inhibitors. Its differential halogen reactivity provides a logical and efficient pathway for creating complex, dissymmetric molecules.

Key Best Practices:

  • Inert Conditions: Always use degassed solvents and perform reactions under an inert atmosphere (N₂ or Ar) to prevent catalyst degradation.

  • Catalyst Screening: For challenging couplings, screen a panel of palladium catalysts and ligands to find the optimal system.

  • Purity of Intermediate: Ensure the purity of the C3-functionalized intermediate before proceeding to the second coupling step to simplify final purification.

  • N-H Protection: For certain coupling reactions or downstream modifications, protection of the pyrazole N-H (e.g., with PMB, SEM, or BOC groups) may be necessary to improve yields and prevent undesired side reactions.

By following the strategies and protocols outlined in this note, researchers can effectively leverage this key building block to accelerate the discovery and development of novel kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of Sulfonamide Derivatives from 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold," appearing in a multitude of compounds with diverse biological activities, including kinase inhibitors, anti-inflammatory agents, and antiviral compounds.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets.[3] Similarly, the sulfonamide group is a classic pharmacophore, integral to the development of antibacterial agents, carbonic anhydrase inhibitors, and anticancer drugs.[4][5]

The synthesis of hybrid molecules incorporating both the 5-bromo-1H-pyrazolo[3,4-b]pyridine backbone and various sulfonamide appendages presents a compelling strategy for generating novel chemical entities with potentially synergistic or unique pharmacological profiles. The bromo- and iodo-substituents on the pyrazolopyridine ring offer distinct and orthogonal handles for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of sulfonamide derivatives from 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, focusing on mechanistic rationale, detailed experimental protocols, and practical insights for optimization and troubleshooting.

Strategic Overview: Synthesis of the Core Intermediate

The journey towards the target sulfonamide derivatives begins with the preparation of the key intermediate, this compound. This is typically achieved through the direct iodination of the readily available 5-bromo-1H-pyrazolo[3,4-b]pyridine.

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies described in the literature.[2][5]

Materials:

  • 5-bromo-1H-pyrazolo[3,4-b]pyridine

  • Iodine (I₂)

  • Potassium hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add crushed potassium hydroxide (approx. 3.75 eq) in one portion.

  • Stir the mixture at room temperature for approximately 10-15 minutes.

  • Add iodine (approx. 0.9 eq) to the reaction mixture and continue to stir vigorously at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, partially concentrate the mixture in vacuo.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.[2]

  • Further purification can be achieved by recrystallization or column chromatography.

Characterization Data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.32 (s, 1H, NH), 8.65 (s, 1H, Py-H), 8.21 (s, 1H, Py-H).[5]

  • ¹H NMR (400 MHz, CDCl₃): δ 10.85 (brs, 1H, NH), 8.55 (d, J=2.1 Hz, 1H), 7.94 (d, J=2.1 Hz, 1H).[2]

Synthetic Pathways to Sulfonamide Derivatives: A Comparative Analysis

The selective reactivity of the C-I bond over the C-Br bond in the this compound intermediate is the linchpin for the regioselective introduction of the sulfonamide moiety. Two primary catalytic systems are explored for this C-N bond formation: copper-catalyzed and palladium-catalyzed cross-coupling reactions.

Pathway 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical and cost-effective method for forming C-N bonds. Modern iterations of this reaction utilize catalytic amounts of copper, often with a ligand, to facilitate the coupling of amines (or in this case, sulfonamides) with aryl halides. The higher reactivity of the aryl iodide at the 3-position makes it the preferred site for this coupling.[5]

Mechanistic Rationale: The precise mechanism of the copper-catalyzed N-arylation of sulfonamides can be complex and dependent on the specific reaction conditions.[6] However, a generally accepted catalytic cycle is depicted below. The choice of a relatively weak inorganic base like potassium carbonate is crucial. It is strong enough to deprotonate the sulfonamide, forming the nucleophilic sulfonamidate anion, but generally avoids promoting side reactions. The use of a polar aprotic solvent like isopropanol or DMF helps to solubilize the reactants and the catalyst.[5]

Copper-Catalyzed N-Arylation Cu(I) Catalyst Cu(I) Catalyst Oxidative Addition Ar-Cu(III)-I Complex Cu(I) Catalyst->Oxidative Addition Ar-I Ligand Exchange Ar-Cu(III)-NHSO₂R Complex Oxidative Addition->Ligand Exchange RSO₂NH⁻ Reductive Elimination Reductive Elimination Ligand Exchange->Reductive Elimination Reductive Elimination->Cu(I) Catalyst Catalyst Regeneration Product Product Reductive Elimination->Product Ar-NHSO₂R

Caption: Generalized catalytic cycle for copper-catalyzed N-arylation.

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] It often offers milder reaction conditions and a broader substrate scope compared to traditional copper-catalyzed methods. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being commonly employed to facilitate the key steps of oxidative addition and reductive elimination.[8][9]

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination is well-established.[7] A Pd(0) species undergoes oxidative addition into the aryl-iodide bond. Subsequent coordination of the deprotonated sulfonamide and reductive elimination from the palladium center yields the desired N-arylated sulfonamide and regenerates the Pd(0) catalyst. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for deprotonating the sulfonamide.

Buchwald-Hartwig Amination Pd(0)L₂ Pd(0)L₂ Oxidative Addition Ar-Pd(II)(I)L₂ Complex Pd(0)L₂->Oxidative Addition Ar-I Amide Binding & Deprotonation Ar-Pd(II)(NHSO₂R)L₂ Complex Oxidative Addition->Amide Binding & Deprotonation RSO₂NH₂ Base Reductive Elimination Reductive Elimination Amide Binding & Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L₂ Catalyst Regeneration Product Product Reductive Elimination->Product Ar-NHSO₂R

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocols

Protocol 2: Copper-Catalyzed Synthesis of Sulfonamide Derivatives

This protocol is based on the work of Variya et al.[5]

Component Role Stoichiometry Typical Amount
This compoundStarting Material1.0 eq1 mmol
Substituted SulfonamideNucleophile1.1 eq1.1 mmol
Copper(I) iodide (CuI)Catalyst0.1 eq0.1 mmol
Potassium carbonate (K₂CO₃)Base2.0 eq2 mmol
Isopropyl alcoholSolvent-10 mL

Procedure:

  • In a round-bottom flask, combine this compound, the desired sulfonamide, copper(I) iodide, and potassium carbonate.

  • Add isopropyl alcohol as the solvent.

  • Heat the reaction mixture to reflux and stir for the time required for the reaction to complete (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or no product yieldInactive catalystUse fresh, high-purity CuI or Pd catalyst. For Buchwald-Hartwig, consider using a pre-catalyst.
Inefficient baseEnsure the base (e.g., K₂CO₃) is finely powdered and dry. Consider a stronger base like Cs₂CO₃ for difficult couplings, but be mindful of potential side reactions.[10]
Poor solvent choiceEnsure the solvent is anhydrous, especially for Buchwald-Hartwig reactions. Degas the solvent to remove oxygen which can deactivate the palladium catalyst.
Formation of side productsHomocoupling of the aryl iodideReduce the reaction temperature or catalyst loading.
Hydrodehalogenation (replacement of I with H)This can be a side reaction in Buchwald-Hartwig amination.[7] Ensure an inert atmosphere (Nitrogen or Argon) and use anhydrous conditions.
Difficulty in purificationCo-elution of product and starting materialsOptimize the solvent system for column chromatography. Consider recrystallization as an alternative or complementary purification step.[11]

Safety and Handling

  • This compound: Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated fume hood.

  • Copper(I) iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction. Very toxic to aquatic life. Wear appropriate personal protective equipment (gloves, safety glasses).[12][13]

  • Potassium carbonate: Causes serious eye irritation. Handle in a well-ventilated area and avoid dust formation.

  • Palladium Catalysts and Ligands: Many are air and moisture sensitive. Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). They are also toxic and should be handled with appropriate care.

  • Solvents (DMF, Isopropyl Alcohol, Dioxane): These are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a fume hood.

Conclusion

The synthesis of sulfonamide derivatives from this compound provides a robust platform for the generation of novel compounds with significant potential in drug discovery. The selective C-I bond activation allows for the regioselective introduction of a diverse range of sulfonamides. Both copper- and palladium-catalyzed methods offer viable routes, with the choice depending on factors such as cost, desired reaction conditions, and substrate compatibility. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively navigate the synthesis of these promising molecules, paving the way for the discovery of new therapeutic agents.

References

Application Notes & Protocols: The Strategic Use of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in the Development of Next-Generation TRK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting TRK in Oncology

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases essential for the development and function of the nervous system.[1] In normal physiology, they are activated by neurotrophins, triggering downstream signaling cascades that regulate neuronal survival, differentiation, and proliferation.[2] However, chromosomal rearrangements can lead to the formation of NTRK gene fusions, creating chimeric TRK proteins.[3] These fusion proteins are constitutively active, leading to ligand-independent dimerization and uncontrolled activation of oncogenic signaling pathways, including the RAS/MAPK, PI3K/Akt, and PLCγ pathways.[1][4][5][6] This aberrant signaling drives the growth and survival of various tumors, making TRK fusions potent oncogenic drivers across a wide range of adult and pediatric cancers.[3][7]

The discovery of first-generation TRK inhibitors like Larotrectinib and Entrectinib, which show remarkable efficacy in patients with NTRK fusion-positive cancers, has validated TRK as a key therapeutic target.[8] Despite this success, the emergence of acquired resistance, often through mutations in the kinase domain, necessitates the development of next-generation inhibitors.[9][] This requires versatile chemical scaffolds that allow for systematic exploration of the chemical space around the TRK active site. The 1H-pyrazolo[3,4-b]pyridine core has emerged as a privileged scaffold for kinase inhibitor design, and its di-halogenated derivative, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine , represents a cornerstone intermediate for building potent and selective TRK inhibitors.[11][12]

The Strategic Advantage of the Di-Halogenated Pyrazolo[3,4-b]pyridine Scaffold

The utility of this compound in TRK inhibitor synthesis lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C3 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond at the C5 position. This "orthogonality" is not a mere convenience; it is a strategic design element that enables a controlled, stepwise elaboration of the core scaffold.

  • C3-Iodo Position: This site serves as the primary anchor point for introducing moieties that interact with the critical "hinge" region of the TRK kinase ATP-binding pocket. The high reactivity of the iodide facilitates efficient installation of various aryl or heteroaryl groups via Suzuki-Miyaura coupling, which is fundamental for achieving potent kinase inhibition.

  • C5-Bromo Position: Following the modification at C3, the less reactive C5-bromo position becomes the target for a second coupling reaction. This allows for the introduction of larger, more complex fragments designed to extend towards the solvent-front or occupy adjacent pockets. This secondary modification is crucial for fine-tuning the inhibitor's selectivity profile, mitigating off-target effects, and improving pharmacokinetic properties such as solubility and metabolic stability.

This sequential approach provides medicinal chemists with precise control over the final inhibitor structure, allowing for a systematic Structure-Activity Relationship (SAR) exploration.

Caption: Sequential functionalization workflow for the scaffold.

Key Synthetic Protocols

The following protocols provide a robust framework for the synthesis and elaboration of the this compound intermediate. Researchers should note that optimization may be required based on the specific substrates used.

Protocol 1: Synthesis of Key Intermediate this compound

This two-step procedure starts with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by iodination and nitrogen protection, a common strategy to prevent side reactions in subsequent coupling steps.[8]

Step A: Iodination

  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and N,N-Dimethylformamide (DMF, approx. 10 mL per gram of starting material).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 - 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

Step B: N-Protection (Example with PMB-Cl)

  • Setup: Dissolve the product from Step A (1.0 eq) in anhydrous DMF in a flask under nitrogen. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reagent Addition: Add p-methoxybenzyl chloride (PMB-Cl) (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the N-protected key intermediate.

Protocol 2: Site-Selective C3-Arylation via Suzuki-Miyaura Coupling

This protocol leverages the higher reactivity of the C-I bond to selectively introduce an aryl or heteroaryl group at the C3 position.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or XPhosPdG2 (2-5 mol%)XPhos-based catalysts can be more efficient for challenging substrates.[13][14]
Base Na₂CO₃ or K₂CO₃ (2.0 - 3.0 eq)Typically used as a 2M aqueous solution.
Solvent System 1,4-Dioxane/Water (4:1 v/v) or DME/WaterDegassing the solvent is critical to prevent catalyst oxidation.
Temperature 85 - 100 °CMicrowave irradiation (100-140 °C for 10-20 min) can significantly reduce reaction time.[15]
Atmosphere Inert (Nitrogen or Argon)Essential for maintaining catalyst activity.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask or microwave vial, combine the N-protected this compound (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and the base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq).[16]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Degassing: Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe.

  • Reaction: Heat the mixture to the target temperature (e.g., 90 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to isolate the C3-arylated product.

Protocol 3: C5-Functionalization via Sonogashira Coupling

With the C3 position functionalized, the C5-bromo site can be modified, for example, by introducing an alkynyl group via Sonogashira coupling.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Standard catalysts are often sufficient.
Copper Co-catalyst Copper(I) Iodide (CuI) (5-10 mol%)Essential for the Sonogashira catalytic cycle.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)Also serves as a solvent in some cases.
Solvent System Tetrahydrofuran (THF) or DMFMust be anhydrous and degassed.
Temperature Room Temperature to 60 °CReaction is often facile at lower temperatures.
Atmosphere Inert (Nitrogen or Argon)Crucial for both Pd and Cu catalyst stability.

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the C3-arylated intermediate (1.0 eq), the palladium catalyst, and the copper(I) iodide co-catalyst.[17][18]

  • Solvent/Base Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA).

  • Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reagent Addition: Add the terminal alkyne (1.1 - 1.5 eq) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 40 °C). Monitor reaction completion by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final, di-substituted product.

Biological Context: TRK Signaling and Inhibition

Understanding the target pathway is essential for rational inhibitor design. TRK activation initiates a phosphorylation cascade that promotes cell growth, survival, and proliferation. A successful inhibitor must block the ATP-binding site, preventing this initial autophosphorylation step.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Dimer Receptor Dimerization & Autophosphorylation TRK->Dimer Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK Binds RAS RAS Dimer->RAS Activates PI3K PI3K Dimer->PI3K Activates PLCG PLCγ Dimer->PLCG Activates Inhibitor TRK Inhibitor (e.g., from Pyrazolo[3,4-b]pyridine) Inhibitor->Dimer Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription Output Cell Proliferation, Survival, Differentiation Transcription->Output

Caption: Simplified TRK signaling pathway and point of inhibition.

Conclusion

This compound is a high-value, strategic intermediate for the development of advanced TRK inhibitors. Its orthogonally addressable halogenation sites provide a logical and efficient path for creating diverse chemical libraries. The protocols outlined herein offer a validated starting point for medicinal chemists and drug development professionals to synthesize novel compounds targeting the TRK family, with the ultimate goal of overcoming clinical resistance and improving patient outcomes in TRK fusion-driven cancers.

References

Application Notes & Protocols for the Development of TBK1 Inhibitors Utilizing a Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology, immunology, and neurodegenerative disease.

Introduction: The Therapeutic Rationale for TBK1 Inhibition

TANK-Binding Kinase 1 (TBK1) is a serine/threonine kinase that has emerged as a critical node in multiple cellular signaling pathways, extending far beyond its initial discovery in the context of innate immunity. As a noncanonical IκB kinase (IKK), TBK1 is integral to the production of type I interferons (IFNs) in response to viral and bacterial infections.[1][2][3] This response is primarily mediated through the phosphorylation and activation of the transcription factor IRF3.[4][5][6] However, dysregulation of TBK1 activity is increasingly implicated in a range of pathologies.

In autoimmune diseases such as systemic lupus erythematosus (SLE), aberrant TBK1 activation can lead to an overproduction of type I IFNs, contributing to chronic inflammation.[1][2] Conversely, in oncology, TBK1 has been identified as a key survival factor in certain cancers, particularly those driven by KRAS mutations, where it supports cell survival and proliferation.[7][8][9] Its role in autophagy and neuroinflammation also links it to neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[3][10][11] This multifaceted involvement makes TBK1 a compelling, albeit complex, therapeutic target.[12][13] The development of potent and selective small molecule inhibitors of TBK1 is therefore a significant goal for therapeutic intervention in these disease areas.[1][2][12]

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Kinase Hinge-Binder

The pyrazolo[3,4-b]pyridine core is a bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[14][15] Its structure is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a common feature of many kinase inhibitors.[16] The pyrazolo[3,4-b]pyridine scaffold can be viewed as a hybrid of indazole and pyrrolo[2,3-b]pyridine, allowing it to adopt multiple binding modes.[16] This versatility has led to its successful application in the development of inhibitors for a wide range of kinases, including FGFR, DYRK1A/1B, and TRK.[13][16][17][18][19] Recent studies have demonstrated that this scaffold is particularly effective for generating highly potent and selective TBK1 inhibitors, with some compounds exhibiting inhibitory concentrations (IC50) in the sub-nanomolar range.[20] The N(1)-H of the pyrazole ring often acts as a crucial hydrogen bond donor, highlighting the importance of this structural feature for potent inhibition.[17][19]

Workflow for Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitor Development

The development of a novel TBK1 inhibitor from this scaffold follows a logical, multi-stage process. This guide provides detailed protocols for the key stages of this workflow, from initial synthesis to biochemical and cell-based characterization.

TBK1_Inhibitor_Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Characterization Synthesis Scaffold Synthesis (Pyrazolo[3,4-b]pyridine) SAR Structure-Activity Relationship (SAR) Optimization Synthesis->SAR Iterative Design Biochem_Assay Biochemical Potency Assay (TR-FRET, IC50 Determination) SAR->Biochem_Assay Candidate Selection Selectivity Kinase Selectivity Profiling Biochem_Assay->Selectivity Target_Engagement Cellular Target Engagement (p-IRF3 Western Blot) Selectivity->Target_Engagement Lead Compound Progression Functional_Assay Functional Cellular Assay (Cell Viability, A549) Target_Engagement->Functional_Assay TR_FRET_Assay cluster_0 High FRET State (No Inhibitor) cluster_1 Low FRET State (Inhibitor Present) TBK1_H GST-TBK1 Ab_H Eu-Ab TBK1_H->Ab_H Binding Tracer_H AF647-Tracer TBK1_H->Tracer_H Binding Ab_H->Tracer_H FRET TBK1_L GST-TBK1 Ab_L Eu-Ab TBK1_L->Ab_L Binding Inhibitor Inhibitor TBK1_L->Inhibitor Binding Tracer_L AF647-Tracer Ab_L->Tracer_L No FRET

References

biological screening assays for pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Screening of Pyrazolo[3,4-b]pyridine Derivatives

Authored by a Senior Application Scientist

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its remarkable versatility stems from a fused bicyclic system that combines the key features of both pyrazole and pyridine rings, enabling it to interact with a wide array of biological targets.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3]

This guide provides a comprehensive overview of the essential biological screening assays required to identify and characterize the therapeutic potential of novel pyrazolo[3,4-b]pyridine derivatives. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to ensure robust and reproducible results.

Section 1: Anticancer Activity and Cytotoxicity Screening

A primary and extensively documented application of pyrazolo[3,4-b]pyridine derivatives is in oncology.[4] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs), induction of apoptosis, and interference with DNA topology via enzymes such as Topoisomerase IIα.[4][5][6] The initial step in evaluating a new derivative is to assess its general cytotoxicity against a panel of relevant cancer cell lines.

Experimental Workflow for Anticancer Screening

The following diagram illustrates a logical workflow for screening compounds for anticancer activity, moving from broad cytotoxicity assessment to detailed mechanistic studies.

anticancer_workflow cluster_0 Primary Screening cluster_1 Hit Prioritization cluster_2 Secondary (Mechanism of Action) Screening primary_screen Compound Library of Pyrazolo[3,4-b]pyridine Derivatives viability_assay Cell Viability/Cytotoxicity Assays (MTT, SRB) on Cancer Cell Panel primary_screen->viability_assay ic50 Determine IC50 Values viability_assay->ic50 hit_selection Select 'Hits' based on Potency (low IC50) and Selectivity ic50->hit_selection Data Analysis moa_assays Mechanism of Action Assays hit_selection->moa_assays Advance Hits cell_cycle Cell Cycle Analysis (Flow Cytometry) moa_assays->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) moa_assays->apoptosis target_based Target-Based Assays (e.g., Kinase Inhibition) moa_assays->target_based

Caption: A typical workflow for identifying and characterizing anticancer compounds.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8]

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, HCT-116 for colon)[4][6][9]

    • Complete growth medium (e.g., RPMI 1640 or DMEM with 10% FBS)

    • Pyrazolo[3,4-b]pyridine derivatives dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader (570 nm wavelength)

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the compounds or vehicle control (DMSO). Include a positive control (e.g., Doxorubicin).[9]

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells. It offers an advantage over the MTT assay as it is independent of metabolic activity.[9]

  • Materials:

    • Same as MTT, but replace MTT and solubilizer with:

    • Trichloroacetic acid (TCA), cold 10% (w/v)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris-base solution (10 mM, pH 10.5)

  • Step-by-Step Procedure:

    • Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

    • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

    • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

    • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.

    • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.

    • Data Acquisition: Measure the absorbance at 510 nm.

    • Data Analysis: Calculate IC₅₀ values as described for the MTT assay.

Data Presentation: Cytotoxicity Profile

Summarize the results in a table for clear comparison of potency and selectivity.

Compound IDCancer Cell LineIC₅₀ (µM)
PYR-001 MCF-7 (Breast)5.2
HepG2 (Liver)12.8
HCT-116 (Colon)7.1
PYR-002 MCF-7 (Breast)0.9
HepG2 (Liver)1.5
HCT-116 (Colon)1.2
DoxorubicinMCF-7 (Breast)0.1
(Control)HepG2 (Liver)0.08
HCT-116 (Colon)0.15

Section 2: Kinase Inhibition Screening

The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif, making it an excellent starting point for designing kinase inhibitors.[10] Derivatives have been successfully developed as potent inhibitors of CDKs, Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and others.[4][11][12][13]

Signaling Pathway: CDK Regulation of the Cell Cycle

Many pyrazolo[3,4-b]pyridine derivatives exert anticancer effects by inhibiting CDKs, which are master regulators of cell cycle progression.

cdk_pathway cluster_0 cluster_1 G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 S Phase Progression M M Phase (Mitosis) G2->M G2/M Transition CDK46 Cyclin D CDK4/6 CDK46->G1 Phosphorylates Rb (Promotes Progression) CDK2 Cyclin E/A CDK2 CDK2->S Initiates DNA Replication CDK1 Cyclin B CDK1 CDK1->M Initiates Mitosis inhibitor Pyrazolo[3,4-b]pyridine Inhibitors inhibitor->CDK2 inhibitor->CDK1

Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by pyrazolo[3,4-b]pyridines disrupts cell cycle progression.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This is a luminescent-based biochemical assay that measures the amount of ADP produced during a kinase reaction. The light output is inversely proportional to kinase activity.

  • Scientist's Note: This assay directly measures the compound's effect on the isolated enzyme, providing a clean IC₅₀ value without the complexities of a cellular environment.

  • Materials:

    • Purified recombinant kinase (e.g., CDK2/CycA, TRKA)[4][11]

    • Kinase-specific substrate and ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds serially diluted in kinase buffer

    • 384-well plates

    • Luminometer

  • Step-by-Step Procedure:

    • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase/substrate mix to wells.

    • Compound Addition: Add 0.5 µL of serially diluted test compound. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor (vehicle) control.

    • Initiate Reaction: Add 2 µL of ATP solution to start the reaction. Incubate at room temperature for 1 hour.

    • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

    • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to controls and plot a dose-response curve to determine the IC₅₀ value.

Section 3: Anti-inflammatory Activity Screening

Pyrazolo[3,4-b]pyridine derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or by modulating signaling pathways such as NF-κB.[1][14][15]

Signaling Pathway: NF-κB Activation

The transcription factor NF-κB is a master regulator of the inflammatory response. In resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.

nfkB_pathway cluster_0 Cytoplasm cluster_1 Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB_NFkB IκBα - p65/p50 IKK->IkB_NFkB Phosphorylates IκBα (leads to degradation) p65_p50 p65/p50 (Active NF-κB) IkB_NFkB->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation inhibitor Pyrazolo[3,4-b]pyridine Derivative inhibitor->IKK Inhibits dna DNA p65_p50_nuc->dna Binds to transcription Pro-inflammatory Gene Transcription (IL-6, TNF-α) dna->transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition for anti-inflammatory pyrazolo[3,4-b]pyridines.

Protocol 4: NF-κB Nuclear Translocation Assay

This is an image-based, high-content screening assay to quantify the movement of NF-κB from the cytoplasm to the nucleus.

  • Materials:

    • A549 or HeLa cells

    • TNF-α (Tumor Necrosis Factor-alpha) as a stimulant

    • Test compounds

    • Primary antibody against NF-κB p65 subunit

    • Fluorescently-labeled secondary antibody

    • DAPI or Hoechst for nuclear counterstain

    • High-content imaging system

  • Step-by-Step Procedure:

    • Cell Culture: Seed cells in a 96- or 384-well imaging plate and allow them to adhere overnight.

    • Pre-treatment: Treat cells with various concentrations of the pyrazolo[3,4-b]pyridine compounds for 1-2 hours.

    • Stimulation: Add TNF-α (e.g., 10 ng/mL) to all wells except the negative control and incubate for 30-60 minutes.

    • Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

    • Immunostaining: Block with 1% BSA, then incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody.

    • Nuclear Staining: Add Hoechst or DAPI solution to stain the nuclei.

    • Imaging: Acquire images using a high-content imaging system, capturing both the nuclear and p65 channels.

    • Data Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the intensity of p65 fluorescence in each compartment. Calculate a nuclear-to-cytoplasmic intensity ratio to determine the extent of translocation and the inhibitory effect of the compounds.

Section 4: Antimicrobial Activity Screening

Several studies have highlighted the potential of pyrazolo[3,4-b]pyridines as antimicrobial agents against a range of bacteria and fungi.[9][16][17][18] The standard initial screen is to determine the Minimum Inhibitory Concentration (MIC).

Protocol 5: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[16] and Fungal strains (e.g., Fusarium oxysporum)[9]

    • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

    • Test compounds in DMSO

    • Standard antibiotics (e.g., Ciprofloxacin, Amphotericin B) as positive controls[3][9]

    • Sterile 96-well plates

  • Step-by-Step Procedure:

    • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in broth.

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Inoculation: Add the inoculum to each well containing the test compound.

    • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Data Presentation: Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)F. oxysporum MIC (µg/mL)
PYR-003 816>64
PYR-004 4816
Ciprofloxacin10.5N/A
Amphotericin BN/AN/A1

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Imperative of Early Assessment

The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its unique heterocyclic structure has been the foundation for compounds demonstrating a wide array of pharmacological activities, most notably as potent anti-cancer agents.[1][2] These derivatives have been shown to inhibit critical cellular processes such as cell proliferation and angiogenesis by targeting key proteins like cyclin-dependent kinases (CDKs), PIM1 kinases, and topoisomerase II.[1][3][4]

As researchers synthesize novel analogues of this promising scaffold, the immediate next step is to ascertain their biological effect. In vitro cytotoxicity assays represent the crucial first-pass screening in the drug discovery pipeline.[5] These assays provide fundamental data on a compound's potency and its effect on cell viability, guiding the selection of lead candidates for further development. This document provides a comprehensive guide to selecting and performing robust, reliable, and insightful cytotoxicity assays tailored for the evaluation of novel pyrazolo[3,4-b]pyridine compounds.

Pillar 1: Strategic Assay Selection - Matching the Method to the Question

A single cytotoxicity assay provides only one perspective on a compound's effect. A strategic approach involves selecting orthogonal assays that measure different cellular events. This multi-faceted strategy provides a more complete and validated picture of the compound's mechanism of action, distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) effects. The choice of assay should be a deliberate one, based on the anticipated mechanism of the compound and the specific biological question being asked.

Chemical toxicity can manifest through various mechanisms, including the disruption of specific biomolecular functions or through generalized cell stress.[6] Therefore, employing assays that probe different aspects of cell health—such as metabolic activity, membrane integrity, and specific death pathways like apoptosis—is essential for a thorough evaluation.

Overview of Common Cytotoxicity Assays
Assay TypePrincipleEndpoint MeasuredAdvantagesDisadvantages
Metabolic Assays
MTT Enzymatic reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in viable cells to a purple formazan product.[7][8]Metabolic activityInexpensive, well-established.Insoluble formazan requires a solubilization step; can be affected by compounds altering cellular redox state.[9]
MTS Reduction of a tetrazolium salt to a colored formazan product that is soluble in culture medium.[10][11]Metabolic activitySimpler workflow than MTT (no solubilization step), high-throughput friendly.[12]Can be interfered with by reducing compounds.
alamarBlue® (Resazurin) Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.[13][14]Metabolic activityHighly sensitive, non-toxic (allows for kinetic monitoring), can be measured by fluorescence or absorbance.[13]Signal can be sensitive to incubation time and cell density.[15]
Membrane Integrity
LDH Release Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[16][17]Plasma membrane damage (necrosis or late apoptosis)Directly measures cell death; non-destructive to remaining cells (supernatant is used).Less sensitive for early apoptotic events; background LDH in serum can interfere.[17]
Apoptosis Assay
Caspase-Glo® 3/7 A luminogenic substrate containing the DEVD sequence is cleaved by activated caspase-3 and -7, generating a light signal via luciferase.[18][19]Executioner caspase activity (key marker of apoptosis)Highly sensitive, simple "add-mix-measure" protocol, directly measures a hallmark of apoptosis.[20]More expensive; signal indicates a specific death pathway, may miss non-apoptotic cytotoxicity.
Lysosomal Integrity
Neutral Red Uptake Based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[21][22]Lysosomal integrityInexpensive and more sensitive than some tetrazolium tests.[21]Requires washing and extraction steps.
Decision-Making Workflow for Assay Selection

The following workflow can guide the selection of an appropriate primary and secondary assay for screening your pyrazolo[3,4-b]pyridine compounds.

AssaySelection start Start: Novel Pyrazolo[3,4-b]pyridine Compound q1 Primary Goal: High-Throughput Screening (HTS) for general cytotoxicity? start->q1 hts_yes Choose a robust metabolic assay: - MTS (simpler) - alamarBlue (kinetic) q1->hts_yes Yes hts_no Goal: Mechanistic Insight? q1->hts_no No q2 Anticipated Mechanism: Targeting cell cycle / proliferation (e.g., CDK inhibitor)? hts_no->q2 mech_prolif Primary: Metabolic Assay (MTT, MTS) Secondary: LDH Assay to differentiate from necrosis. q2->mech_prolif Proliferation mech_apoptosis Primary: Caspase-Glo® 3/7 Assay Secondary: Metabolic Assay to confirm loss of viability. q2->mech_apoptosis Inducing Apoptosis mech_unknown Primary: Metabolic Assay (e.g., MTS) for broad viability. Follow up hits with Caspase-Glo® and LDH assays. q2->mech_unknown Unknown

Caption: A workflow for selecting appropriate primary and secondary cytotoxicity assays.

Pillar 2: Self-Validating Protocols for Scientific Rigor

The trustworthiness of your results hinges on meticulously planned and executed experiments. Each protocol described below is designed as a self-validating system, incorporating the necessary controls to ensure the data is interpretable and reliable.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a foundational method for assessing metabolic activity as a proxy for cell viability.[8]

Principle: In living cells, mitochondrial and cytosolic dehydrogenases reduce the yellow, water-soluble MTT salt to a purple, insoluble formazan precipitate.[7][9] The amount of formazan produced is proportional to the number of metabolically active cells. A solubilization agent (typically DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals before the absorbance is read.[7][23]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_plate 96-Well Plate cluster_reagents Reagent Addition A1 Seed Cells B1 Incubate (24h) A1->B1 C1 Add Compound (Serial Dilutions) B1->C1 D1 Incubate (24-72h) C1->D1 A2 Add MTT Solution D1->A2 B2 Incubate (1-4h) A2->B2 C2 Add Solubilization Solution B2->C2 D2 Incubate & Shake (e.g., 15 min) C2->D2 readout Read Absorbance (~570 nm) D2->readout

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Seed the cells into a 96-well flat-bottom plate.

    • Causality: Seeding an optimal number of cells is critical. Too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[24][25]

  • Cell Adherence:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume normal growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of your pyrazolo[3,4-b]pyridine compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and ideally below 0.5% to avoid solvent-induced toxicity.[24]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Essential Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of solvent (e.g., DMSO) as the test wells.

      • Untreated Control: Cells treated with culture medium only (represents 100% viability).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration should be chosen based on the expected mechanism of action; compounds affecting cell cycle may require longer incubation times.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[23]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[23]

    • Incubate for 1-4 hours at 37°C. During this time, visible purple precipitates (formazan) will form in viable cells.

    • Causality: The incubation time is a balance. It must be long enough for detectable formazan production but short enough to avoid artifacts from MTT toxicity itself.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10][23]

    • Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.[9]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[9][23]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay is a classic method for quantifying cell death by measuring the loss of plasma membrane integrity.

Principle: LDH is a stable enzyme present in the cytoplasm of all cells.[16][26] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[27] The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[17] The amount of color is directly proportional to the amount of LDH released, and thus to the number of dead cells.

Workflow Diagram: LDH Assay

LDH_Workflow cluster_plate_prep Cell Treatment Plate cluster_assay_plate Assay Plate A1 Seed & Treat Cells (as in MTT) B1 Incubate (24-72h) A1->B1 C1 Centrifuge Plate (optional, for suspension cells) B1->C1 A2 Transfer Supernatant to new plate C1->A2 B2 Add LDH Reaction Mix A2->B2 C2 Incubate at RT (~30 min, dark) B2->C2 D2 Add Stop Solution C2->D2 readout Read Absorbance (~490 nm) D2->readout

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1-4 from the MTT Assay protocol.

    • Crucial Additional Controls for LDH Assay:

      • Maximum LDH Release Control: A set of wells where cells are lysed completely (e.g., by adding a lysis buffer provided with a commercial kit, or 0.1% Triton X-100) about 15-30 minutes before the end of the incubation. This represents 100% cytotoxicity.

      • Spontaneous LDH Release Control: Untreated cells, to measure the baseline level of LDH release.

  • Supernatant Collection:

    • Following compound incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes.

    • Causality: Centrifugation pellets the cells and any debris, ensuring that only the supernatant containing the released LDH is transferred, preventing contamination from intracellular LDH.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically contains the substrate and dye).

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution (provided with most kits) to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[17]

Protocol 3: Caspase-Glo® 3/7 Assay

This assay provides a specific and highly sensitive measure of apoptosis induction.

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[18] When activated caspases in apoptotic cells cleave this substrate, a substrate for luciferase (aminoluciferin) is released. A proprietary thermostable luciferase in the reagent then uses this substrate to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[19] The reagent also contains lysis agents, allowing for a simple "add-mix-measure" protocol.[18]

Workflow Diagram: Caspase-Glo® 3/7 Assay

CaspaseGlo_Workflow A1 Seed & Treat Cells in white-walled plate B1 Incubate (Time-course dependent) A1->B1 C1 Equilibrate plate to Room Temp B1->C1 D1 Add Caspase-Glo® 3/7 Reagent (1:1 ratio) C1->D1 E1 Mix on shaker (~30 sec) D1->E1 F1 Incubate at RT (1-3 hours) E1->F1 G1 Read Luminescence F1->G1

Caption: Step-by-step workflow for the Caspase-Glo® 3/7 assay.

Detailed Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements (e.g., solid white plates) to minimize well-to-well crosstalk.

    • Follow steps 1-4 from the MTT Assay protocol for cell seeding and compound treatment. A known apoptosis inducer like Staurosporine should be used as a positive control.[28]

  • Assay Procedure ("Add-Mix-Measure"):

    • After the treatment incubation, remove the plate from the 37°C incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Causality: The enzymatic reaction is temperature-sensitive. Allowing the plate and reagents to equilibrate to room temperature ensures consistency across the plate.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, and also allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19]

    • Place the plate on an orbital shaker at a low speed (300-500 rpm) for 30-60 seconds to mix and induce cell lysis.

  • Signal Development:

    • Incubate the plate at room temperature for 1 to 3 hours. The optimal incubation time can be determined empirically, but this window is generally sufficient for the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Troubleshooting Common Issues in Cytotoxicity Assays
IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects (evaporation from outer wells).[29][30]Ensure a homogenous cell suspension before and during seeding. Calibrate pipettes. Fill outer wells with sterile PBS or medium and do not use them for experimental samples.[30]
Low Absorbance/Signal in All Wells Too few cells seeded; Insufficient incubation time with the assay reagent; Reagent degradation.[24][31]Optimize cell seeding density with a titration experiment. Increase incubation time within the recommended range. Prepare fresh reagents and store them correctly.[24]
High Background Signal Microbial contamination; Interference from phenol red in the medium; Intrinsic LDH activity in serum (for LDH assay).[24][30]Visually inspect plates for contamination. Use phenol red-free medium. For LDH assays, run a media-plus-serum-only control and use heat-inactivated serum or reduce serum concentration during treatment.[17][24]
Compound Interference Pyrazolo[3,4-b]pyridine compound may be colored, fluorescent, or have reducing/oxidizing properties.Run parallel controls with the compound in cell-free medium to measure its intrinsic absorbance/fluorescence or its ability to directly reduce the assay substrate. Subtract this value from the experimental wells.

Pillar 3: Data Analysis and Authoritative Interpretation

Data Analysis Pipeline

DataAnalysis cluster_raw Step 1: Raw Data Processing cluster_calc Step 2: Calculations raw Raw Absorbance/ Luminescence Values bkg_sub Subtract Average Blank Control raw->bkg_sub norm Normalize Data to Controls bkg_sub->norm viability Calculate % Viability or % Cytotoxicity norm->viability plot Plot % Viability vs. log[Compound] viability->plot fit Fit a dose-response curve (Non-linear regression) plot->fit ic50 Determine IC₅₀ Value fit->ic50

Caption: A pipeline for processing raw data to determine the IC₅₀ value.

Step-by-Step Analysis:

  • Background Subtraction: For each well, subtract the average value from the blank (medium-only) control wells. This corrects for background absorbance or luminescence from the medium and reagents.[9]

  • Calculate Percentage Viability (for metabolic assays like MTT/MTS):

    • Percentage Viability = [ (Absorbance of Treated Cells - Background) / (Absorbance of Vehicle Control - Background) ] x 100

  • Calculate Percentage Cytotoxicity (for LDH assay):

    • Percentage Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

  • Generate Dose-Response Curves:

    • Plot the calculated Percentage Viability (or % Cytotoxicity) on the y-axis against the logarithm of the compound concentration on the x-axis.

  • Determine the IC₅₀ Value:

    • The IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.[32][33][34]

    • Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]).[35] The software will calculate the precise IC₅₀ value from this curve.

Interpreting the IC₅₀:

The IC₅₀ is a measure of a compound's potency, where a lower IC₅₀ value indicates higher potency.[33] However, this value is not absolute and must be interpreted in context:

  • Cell Line Dependency: A compound can have vastly different IC₅₀ values in different cell lines due to variations in target expression, metabolic pathways, or membrane permeability.[32]

  • Time Dependency: The IC₅₀ can decrease with longer exposure times as the compound's effect accumulates.[32]

  • Assay Dependency: The IC₅₀ value may differ between an MTT assay (measuring metabolic slowdown) and an LDH assay (measuring cell death), providing clues about the compound's mechanism (cytostatic vs. cytotoxic).

A promising pyrazolo[3,4-b]pyridine candidate for anti-cancer therapy would ideally exhibit a low micromolar or nanomolar IC₅₀ value against cancer cell lines while showing a significantly higher IC₅₀ against non-cancerous cell lines, indicating a favorable therapeutic window.

References

Application Notes and Protocols for Antibacterial Activity Testing of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the vast landscape of heterocyclic compounds, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry.[1][2] Derivatives of this core have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5][6]

The functionalization of the pyrazolo[3,4-b]pyridine ring system offers a versatile strategy for modulating biological activity. Halogenation, in particular, can significantly influence a compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby enhancing its interaction with biological targets and its ability to penetrate bacterial cell membranes. This document provides a detailed guide for researchers on the robust evaluation of the antibacterial potential of a specific, promising subclass: 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives .

These protocols are designed to be self-validating systems, grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is both reliable and reproducible.[7][8]

Part 1: Preliminary Screening via Kirby-Bauer Disk Diffusion

The Kirby-Bauer disk diffusion method is a foundational, qualitative assay to rapidly assess the antimicrobial activity of a compound.[9][10][11] The principle is straightforward: a paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a target bacterium. The compound diffuses into the agar, creating a concentration gradient. If the compound inhibits bacterial growth, a clear "zone of inhibition" will appear around the disk after incubation. The size of this zone provides a preliminary indication of the compound's potency.[12][13]

Causality Behind Experimental Choices:
  • Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing.[10][13] Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal inhibitory effects on common antibiotics like sulfonamides and tetracyclines, ensuring reproducibility.[13]

  • Inoculum Standardization: The bacterial concentration must be rigorously controlled to ensure consistent and comparable results. The 0.5 McFarland turbidity standard is used to normalize the inoculum density to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[10][14] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to smaller or non-existent zones of inhibition, while an overly sparse inoculum can result in falsely large zones.

  • Agar Depth: A uniform agar depth of 4 mm is critical.[10][13] Shallower depths can lead to excessively large zones due to more rapid diffusion, while deeper agar can restrict diffusion and result in smaller zones.

Protocol 1: Kirby-Bauer Disk Diffusion Assay
  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium using a sterile loop or swab. b. Emulsify the colonies in a tube containing sterile saline or tryptic soy broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[14] This can be done visually against a white background with contrasting black lines or using a nephelometer.

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum suspension. b. Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[11] c. Inoculate a Mueller-Hinton Agar (MHA) plate by streaking the swab evenly across the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent "lawn" of growth.[9][11] d. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[13]

  • Disk Application: a. Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the this compound derivative. A stock solution in a suitable solvent (e.g., DMSO) is typically used. Ensure a solvent control disk is also prepared. b. Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[9] c. Gently press each disk to ensure complete contact with the agar.[10] Disks should be spaced at least 24 mm apart from center to center and not too close to the edge of the plate.[10][13]

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[12] Incubation should occur within 15 minutes of disk application to prevent pre-diffusion of the compound at room temperature.[12]

  • Result Interpretation: a. After incubation, measure the diameter of the zones of complete inhibition (in mm) using a ruler or calipers.[9] b. Record the measurements. The zone around the solvent control disk should be negligible.

Visualization: Disk Diffusion Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare 0.5 McFarland Inoculum B 2. Inoculate MHA Plate (Lawn Culture) A->B D 4. Apply Disks to Agar Surface B->D C 3. Prepare Compound- Impregnated Disks C->D E 5. Incubate at 35°C for 18-24h D->E F 6. Measure Zone of Inhibition (mm) E->F G 7. Compare to Controls & Interpret F->G

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Part 2: Quantitative Analysis via Broth Microdilution (MIC)

While disk diffusion is excellent for screening, a quantitative measure of a compound's potency is essential. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] The broth microdilution method is a standardized, resource-efficient technique to determine MIC values for multiple compounds simultaneously.[17][18]

Causality Behind Experimental Choices:
  • Two-Fold Serial Dilutions: This logarithmic dilution series allows for the testing of a wide range of concentrations to pinpoint the MIC value efficiently.[16]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The presence of divalent cations like Ca²⁺ and Mg²⁺ is crucial as they can influence the activity of certain classes of antibiotics and the permeability of the bacterial outer membrane. Standardizing their concentration is key for reproducibility.

  • Controls: The inclusion of a growth control (no compound) and a sterility control (no bacteria) is non-negotiable.[17] The growth control validates that the bacteria can grow in the test conditions, while the sterility control confirms the medium is not contaminated. A positive control antibiotic (e.g., Ciprofloxacin, Gentamicin) with a known MIC for the quality control strain (e.g., E. coli ATCC 25922) validates the entire experimental setup.[19]

Protocol 2: Broth Microdilution for MIC Determination
  • Plate Preparation: a. Using a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in the desired rows. b. Prepare a stock solution of the this compound derivative in a suitable solvent at a concentration that is twice the highest desired test concentration. c. Add 100 µL of this stock solution to well 1 of the corresponding rows. This well now contains the highest concentration. d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 11. Discard the final 50 µL from well 11. Well 12 will serve as the growth control and contains no compound.

  • Inoculum Preparation and Inoculation: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1. b. Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation. c. Add 50 µL of the final diluted inoculum to wells 1 through 12. The final volume in each well will be 100 µL.

  • Controls: a. Growth Control: Well 12 (inoculum, no compound). b. Sterility Control: At least one well with 100 µL of CAMHB only (no inoculum, no compound). c. Positive Control: A separate row should be set up using a standard antibiotic (e.g., Ciprofloxacin) against a known quality control strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

  • Incubation: a. Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: a. Following incubation, examine the plate visually or with a plate reader. The growth control (well 12) should be turbid. The sterility control should be clear. b. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[15]

Visualization: Broth Microdilution Workflow

G cluster_prep Plate Preparation cluster_exp Inoculation & Incubation cluster_analysis Analysis A 1. Add Broth to 96-Well Plate B 2. Add Compound to First Well A->B C 3. Perform Serial Two-Fold Dilutions B->C E 5. Inoculate Wells (Final vol: 100 µL) C->E D 4. Prepare & Dilute Bacterial Inoculum D->E F 6. Incubate at 35°C for 18-24h E->F G 7. Visually Inspect for Turbidity F->G H 8. Determine MIC: Lowest Concentration with No Growth G->H

Caption: Workflow for MIC Determination via Broth Microdilution.

Part 3: Assessing Bactericidal Activity (MBC)

The MIC value indicates the concentration required to inhibit growth (bacteriostatic), but not necessarily to kill the bacteria. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][20] Determining the MBC is crucial for applications where bacterial elimination, not just suppression, is required.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
  • Prerequisite: This protocol is a direct continuation of the Broth Microdilution (MIC) assay.

  • Subculturing: a. Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC concentrations. Also, select the growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells. d. Spot-plate the aliquot onto a fresh MHA plate, ensuring each spot is clearly labeled.

  • Incubation: a. Incubate the MHA plate at 35 ± 2°C for 18-24 hours, or until growth is clearly visible in the spot from the growth control well.

  • Result Interpretation: a. Count the number of colonies in each spot. b. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[20] For practical purposes, it is often defined as the lowest concentration that shows no growth or only 1-2 colonies on the subculture plate.[20]

Data Presentation and Interpretation

Data should be systematically organized to allow for clear comparison between different derivatives and bacterial strains.

Table 1: Hypothetical Antibacterial Screening of this compound Derivatives
Compound IDBacterial StrainDisk Diffusion Zone (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PYR-001 Staphylococcus aureus ATCC 2921322482Bactericidal
PYR-001 Escherichia coli ATCC 259221516>128>8Bacteriostatic
PYR-002 Staphylococcus aureus ATCC 29213188162Bactericidal
PYR-002 Escherichia coli ATCC 259221064>128>2Ineffective
Ciprofloxacin Staphylococcus aureus ATCC 29213320.512Bactericidal
Ciprofloxacin Escherichia coli ATCC 25922350.250.52Bactericidal

Interpreting the MBC/MIC Ratio:

  • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is bactericidal.[20]

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests the compound is primarily bacteriostatic, meaning it inhibits growth but does not effectively kill the bacteria at similar concentrations.

Conclusion

The protocols outlined provide a robust framework for the systematic evaluation of this compound derivatives as potential antibacterial agents. By adhering to standardized methodologies, from initial screening with the Kirby-Bauer test to quantitative determination of MIC and MBC values, researchers can generate high-quality, reproducible data. This information is critical for establishing structure-activity relationships (SAR) and advancing the most promising candidates in the drug development pipeline, contributing to the vital search for new therapies to combat antimicrobial resistance.

References

Application Notes and Protocols: Antioxidant Screening of Compounds Derived from 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are molecules capable of inhibiting the oxidation of other molecules, thereby preventing or mitigating the damage caused by ROS.[2] The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and, notably, antioxidant properties.[3][4][5][6][7]

The parent compound, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, serves as a versatile building block for the synthesis of a diverse library of derivatives.[8] The presence of two distinct halogen atoms at positions 3 and 5 allows for selective functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) for antioxidant potential.[9][10][11][12][13] This guide provides a comprehensive framework for the synthesis and subsequent antioxidant screening of novel compounds derived from this scaffold. We will detail robust and validated protocols for both the chemical synthesis of derivatives and a tiered antioxidant screening cascade, from initial cell-free radical scavenging assays to more biologically relevant cellular antioxidant activity assays.

The primary antioxidant mechanisms of phenolic and other related compounds involve either hydrogen atom transfer (HAT) or single-electron transfer (SET) to neutralize free radicals.[14][15][16] Our screening strategy is designed to capture both of these mechanisms through a combination of well-established assays.

I. Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, is a critical first step. A common and effective method involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine.[8][17]

Protocol: Synthesis of this compound

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine[18]

  • N,N-Dimethylformamide (DMF)

  • Potassium hydroxide (KOH), crushed pellets

  • Iodine (I₂)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Stir bar

  • Separatory funnel

Procedure:

  • To a stirred solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 g, 5.05 mmol) in DMF (14 mL) in a round-bottom flask, add crushed KOH pellets (1.06 g, 19.03 mmol) in one portion.[17]

  • Stir the mixture at room temperature for approximately 10-15 minutes.

  • Add iodine (1.15 g, 4.54 mmol) to the reaction mixture and stir vigorously for 3.5 hours at room temperature.[17]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, partially concentrate the mixture in vacuo.

  • Dilute the residue with EtOAc (40 mL) and wash with saturated aqueous Na₂S₂O₃ solution (30 mL) to quench any remaining iodine.

  • Perform a subsequent wash with saturated NaHCO₃ solution (20 mL).

  • Separate the organic layer and extract the aqueous layer with EtOAc (2 x 20 mL).[17]

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

General Scheme for Derivative Synthesis

With the this compound scaffold in hand, a variety of derivatives can be synthesized. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl moieties at either position, depending on the reaction conditions and catalyst used.

Synthesis_Workflow A 5-Bromo-1H-pyrazolo[3,4-b]pyridine B This compound A->B Iodination (I₂, KOH, DMF) C Derivative Library B->C Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Caption: General workflow for the synthesis of the core scaffold and subsequent derivatives.

II. Antioxidant Screening Cascade

A tiered approach to antioxidant screening is recommended, beginning with rapid, high-throughput chemical assays and progressing to more complex and biologically relevant cell-based models. This strategy allows for the efficient identification of promising lead compounds.

Tier 1: Chemical (Cell-Free) Antioxidant Assays

These assays provide a rapid assessment of a compound's intrinsic radical scavenging or reducing capabilities.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[19][20][21] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[20]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.8 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[19]

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Dissolve the synthesized derivatives in a suitable solvent (e.g., methanol, DMSO).

    • Positive Control: Prepare a stock solution of a known antioxidant such as ascorbic acid or Trolox.[20]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compounds and the positive control in the assay solvent.

    • To each well, add 100 µL of the test compound or standard solution.

    • Add 100 µL of the DPPH working solution to all wells.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[19][22]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100[20] Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[23][24]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[23]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22][23] Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[22]

  • Assay Procedure:

    • To a microplate well or cuvette, add 190 µL of the ABTS•+ working solution.

    • Add 10 µL of the test compound or standard solution at various concentrations.

    • Incubate the mixture at room temperature for a defined period (e.g., 6-30 minutes).[22]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[23]

C. Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[25][26] The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the Fe²⁺-TPTZ complex results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[27]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[25]

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound, standard (FeSO₄ solution), or blank (solvent) to the wells.

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).[25]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using known concentrations of FeSO₄.

    • The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents (µM).

Tier1_Assays cluster_assays Tier 1: Chemical Assays DPPH DPPH Assay (HAT/SET) ABTS ABTS Assay (HAT/SET) FRAP FRAP Assay (SET) Derivatives Synthesized Derivatives Derivatives->DPPH Derivatives->ABTS Derivatives->FRAP CAA_Assay_Workflow A Plate HepG2 cells B Treat with Test Compounds A->B C Add DCFH-DA Probe B->C D Induce Oxidative Stress (AAPH) C->D E Measure Fluorescence D->E F Calculate CAA Units E->F

References

Application Note: A Researcher's Guide to Molecular Docking of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and In Silico Screening

The pyrazolo[3,4-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry. Its unique heterocyclic structure, featuring multiple hydrogen bond donors and acceptors, allows it to form key interactions with a wide array of biological targets.[1][2] Consequently, derivatives of this scaffold have been extensively investigated as potent inhibitors for various protein classes, including protein kinases, dihydrofolate reductase (DHFR), and topoisomerase II, showing promise in anticancer, anti-inflammatory, and antimicrobial therapies.[1][3][4][5]

Molecular docking, a powerful computational technique, has become indispensable in the early stages of drug discovery. It predicts the preferred orientation of one molecule (a ligand, such as a pyrazolo[3,4-b]pyridine derivative) when bound to a second (a receptor, typically a protein), forming a stable complex.[6] By simulating the binding process, researchers can rapidly screen large virtual libraries of compounds, prioritize candidates for synthesis, and gain crucial insights into the molecular interactions driving biological activity. This guide provides a comprehensive, step-by-step protocol for performing molecular docking studies of pyrazolo[3,4-b]pyridine derivatives using industry-standard, accessible software.

Theoretical Foundations: More Than Just a Simulation

At its core, molecular docking attempts to solve two fundamental challenges: predicting the conformation (or "pose") of the ligand within the protein's active site and estimating the strength of the interaction, typically reported as a binding affinity or docking score.

Causality Behind the Algorithm: The process is guided by a scoring function , a mathematical model that approximates the free energy of binding. This function considers various physicochemical forces, including:

  • Electrostatic Interactions: The attraction or repulsion between charged atoms.

  • Van der Waals Forces: Weak, short-range interactions based on atomic size and distance.

  • Hydrogen Bonding: A critical interaction for nitrogen-rich scaffolds like pyrazolo[3,4-b]pyridines.

  • Hydrophobic Effects: The tendency of nonpolar groups to cluster together, away from water.

The docking algorithm systematically explores thousands to millions of possible ligand poses and orientations within a defined search space (the "grid box"), calculating the score for each one. The pose with the most favorable score is considered the most likely binding mode.

Target Protein Selection: Where Do Pyrazolo[3,4-b]pyridines Bind?

The versatility of the pyrazolo[3,4-b]pyridine scaffold allows it to target numerous proteins. Literature review is a critical first step to identify a relevant target for your specific therapeutic area. Common targets include:

  • Protein Kinases: These enzymes are crucial regulators of cell signaling. Many pyrazolo[3,4-b]pyridine derivatives act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. Examples include TANK-binding kinase 1 (TBK1)[7][8][9], Monopolar spindle kinase 1 (Mps1)[10], and Tropomyosin receptor kinases (TRKs).[11]

  • Dihydrofolate Reductase (DHFR): An essential enzyme in nucleotide synthesis, DHFR is a well-established target for anticancer and antimicrobial drugs.[4][12][13]

  • Topoisomerase IIα (TOPIIα): This enzyme modulates DNA topology and is a key target for cancer chemotherapy.[3][5]

For this protocol, we will use TANK-binding kinase 1 (TBK1) as our example target protein, based on recent studies demonstrating its inhibition by pyrazolo[3,4-b]pyridine derivatives.[7][8][9]

Detailed Protocol: From Structure to Score

This protocol utilizes a suite of widely adopted and freely available software tools to ensure accessibility and reproducibility.

Required Software:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The core docking engine.[14]

  • Avogadro: An advanced molecular editor for ligand preparation.[15]

  • PyMOL or UCSF ChimeraX: For visualization and analysis of results.[16][17][18]

Workflow Overview

The entire molecular docking process can be visualized as a sequential pipeline, where the output of one step becomes the input for the next.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB Download Protein (e.g., PDB ID) Protein_Prep Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Using ADT Ligand_Draw Draw/Import Ligand (Pyrazolo[3,4-b]pyridine) Ligand_Prep Ligand Preparation (Add hydrogens, energy minimize) Ligand_Draw->Ligand_Prep Using Avogadro Grid Define Grid Box (Active Site Definition) Protein_Prep->Grid Vina Run AutoDock Vina (Docking Calculation) Ligand_Prep->Vina Grid->Vina conf.txt Results Analyze Output Files (log.txt, out.pdbqt) Vina->Results Visualize Visualize Poses (Binding Interactions) Results->Visualize Using PyMOL Report Report Findings Visualize->Report

Caption: A high-level workflow for molecular docking studies.

Step 4.1: Target Protein Preparation

Rationale: Raw Protein Data Bank (PDB) files often contain experimental artifacts like water molecules, co-solvents, and multiple conformations that are not relevant for a simple docking study. Preparing the protein involves "cleaning" the structure and adding parameters required by the docking software.[19][20]

  • Obtain Protein Structure: Download the crystal structure of your target protein from the RCSB PDB database. For our example, we'll hypothetically use a TBK1 structure.

  • Clean the PDB File:

    • Open the PDB file in AutoDock Tools (ADT).

    • Remove all water molecules (Edit > Delete Water).

    • If multiple protein chains exist and only one is required, delete the extraneous chains.

    • Remove any co-crystallized ligands or ions not essential for binding (Select > Select From String, then Edit > Delete > Delete Selected Atoms).

  • Prepare for Docking:

    • Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). This is crucial for defining hydrogen bonds.

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). These are partial atomic charges used by the scoring function.

    • Save the prepared protein as a .pdbqt file (Grid > Macromolecule > Choose). This format includes the required charge and atom type information for Vina.[21]

Step 4.2: Ligand Preparation

Rationale: The ligand's 3D geometry and protonation state must be accurate to yield a meaningful docking result. Starting from a 2D drawing or a database entry requires conversion to a 3D structure and energy minimization to find a low-energy, stable conformation.[15][22]

  • Create 3D Structure:

    • Draw your pyrazolo[3,4-b]pyridine derivative in a molecular editor like Avogadro. Alternatively, download the structure from a database like PubChem.[23]

    • If starting from 2D, add hydrogens (Build > Add Hydrogens).

  • Energy Minimization:

    • This step optimizes the ligand's geometry to a low-energy state. In Avogadro, use Extensions > Optimize Geometry.[15] This ensures realistic bond lengths and angles.

  • Save in Correct Format:

    • Save the optimized ligand structure as a .mol2 or .pdb file.

  • Convert to PDBQT:

    • Open the ligand file in ADT.

    • The program will automatically detect the root, set the torsional bonds (rotatable bonds), and assign charges.

    • Save the prepared ligand as a .pdbqt file (Ligand > Output > Save as PDBQT).

Step 4.3: Grid Box Generation

Rationale: The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.[24][25] A well-defined grid box, centered on the known or predicted active site, is critical for efficiency and accuracy. A box that is too large will waste computational time, while one that is too small may miss the correct binding pose.

  • Load Prepared Molecules in ADT: Open your prepared protein (.pdbqt) and ligand (.pdbqt) files.

  • Define the Grid Box:

    • Go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding pocket. A good starting point is to center the box on a known co-crystallized ligand or key active site residues.

    • Ensure the box is large enough to allow the ligand to rotate freely but snug enough to focus the search. A typical size is 20-25 Å in each dimension.

  • Save Configuration: Note down the center and size coordinates. These will be used in the Vina configuration file.

Step 4.4: Running the AutoDock Vina Simulation

Rationale: AutoDock Vina is a command-line program. It requires a simple text file (e.g., conf.txt) that specifies the input files and search parameters.[14]

  • Create a Configuration File: Create a text file named conf.txt in your working directory with the following content, replacing the file names and coordinates with your own:

    • Scientist's Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also significantly increase computation time. The default value of 8 is a good balance for initial screenings.[14]

  • Execute Vina: Open a command terminal, navigate to your working directory, and run the following command:

[26]

Data Interpretation and Validation

Rationale: The output of a docking run is not a single answer but a set of predictions that require careful scientific interpretation and validation.

Step 5.1: Analyzing the Output Files

Vina generates two key output files:

  • log.txt: This file contains a table of the predicted binding poses (typically 9), ranked by their binding affinity in kcal/mol. The lower (more negative) the energy, the stronger the predicted interaction.

  • out.pdbqt: This file contains the 3D coordinates of all the predicted binding poses for your ligand.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (lower bound)RMSD from Best Pose (upper bound)
1-9.50.0000.000
2-9.11.8522.413
3-8.82.1053.567
4-8.52.5434.112
............

Table 1: Example output from a Vina log.txt file. The top-ranked pose is considered the most probable binding mode.

Step 5.2: Visualizing Binding Interactions

Rationale: A good docking score is meaningless if the predicted pose is not chemically sensible. Visualization allows you to inspect the interactions between the ligand and protein, confirming that they align with known biochemical principles. [6][16][18]

  • Load Structures in PyMOL: Open PyMOL and load the prepared protein PDBQT file (protein.pdbqt).

  • Load Ligand Poses: Load the Vina output file (out.pdbqt). PyMOL will load all predicted poses, which you can toggle between using the animation controls at the bottom right.

  • Analyze Interactions: Focus on the top-ranked pose (mode 1).

    • Use the "Wizard" menu (Wizard > Measurement) to measure distances.

    • Identify key interactions like hydrogen bonds, pi-pi stacking, and hydrophobic contacts. For a pyrazolo[3,4-b]pyridine, look for hydrogen bonds between the pyrazole NH or pyridine nitrogen and key residues in the protein's hinge region.

    • Display the interacting residues and visualize the contacts (Action > find > polar contacts). [6]

G cluster_protein Protein Active Site cluster_ligand Pyrazolo[3,4-b]pyridine MET592 Met592 GLU590 Glu590 PHE589 Phe589 PzPy Pyrazolo Ring PzPy->MET592 H-Bond PzPy->GLU590 H-Bond Pyridine Pyridine Ring Pyridine->PHE589 π-π Stacking Substituent Aryl Substituent Substituent->PHE589 Hydrophobic

Caption: Key interactions of a pyrazolo[3,4-b]pyridine inhibitor.

Step 5.3: Protocol Validation (Self-Validating System)

Trustworthiness: A crucial step to ensure your docking protocol is reliable is to perform re-docking . [27][28] Protocol:

  • Find a crystal structure of your target protein that has a co-crystallized ligand similar to your compound series.

  • Extract this native ligand and save it separately.

  • Prepare the protein and the extracted native ligand using the exact same protocols described in sections 4.1 and 4.2.

  • Dock the native ligand back into the protein's active site using your established grid parameters.

  • Analysis: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. [29][30] * An RMSD value < 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce a known binding mode. [29][31]This builds confidence that the poses predicted for your novel compounds are trustworthy.

Conclusion and Future Directions

Molecular docking is a powerful hypothesis-generating tool for exploring the potential of pyrazolo[3,4-b]pyridine derivatives. It provides a rational basis for understanding structure-activity relationships (SAR) and for designing new compounds with improved potency and selectivity. [8][11]However, it is essential to remember that docking results are predictions. They must be followed by experimental validation, such as in vitro enzyme assays and cell-based studies, to confirm the computational findings. By integrating this detailed protocol into a drug discovery workflow, researchers can accelerate the identification of promising new therapeutic agents based on the versatile pyrazolo[3,4-b]pyridine scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team Last Updated: January 6, 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS No: 875781-18-3)[1]. This document is designed for researchers, medicinal chemists, and drug development professionals. This compound is a critical heterocyclic building block used in the development of novel therapeutics, including kinase inhibitors and antibacterial agents[2][3][4]. This guide provides an in-depth experimental protocol, a comprehensive troubleshooting section, and answers to frequently asked questions to help you improve reaction yields and overcome common synthetic challenges.

Synthesis Overview & Mechanism

The most common and direct method for preparing this compound is through the electrophilic iodination of its precursor, 5-Bromo-1H-pyrazolo[3,4-b]pyridine[2][5].

Reaction Principle: The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is used to deprotonate the nitrogen (N1) of the pyrazole ring. This increases the electron density of the heterocyclic system, activating it for electrophilic attack by iodine (I₂) at the C3 position, which is the most nucleophilic carbon on the pyrazole ring[6].

G SM 5-Bromo-1H-pyrazolo[3,4-b]pyridine Activated Deprotonated Intermediate (Anion) SM->Activated Deprotonation Base Base (KOH or NaOH) Solvent (DMF or Dioxane) Base->SM Product This compound Activated->Product Electrophilic Attack Iodine Iodine (I₂) Iodine->Activated

Caption: Figure 1: High-level synthesis workflow.

Detailed Experimental Protocol

This protocol is optimized for high yield and purity, based on established literature procedures[1].

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightQuantity (for 5.05 mmol scale)Notes
5-Bromo-1H-pyrazolo[3,4-b]pyridine15873-58-2198.021.0 g (5.05 mmol)Starting material. Ensure high purity.
Sodium Hydroxide (NaOH)1310-73-240.000.7 gUse solid pellets or freshly prepared solution.
Iodine (I₂)7553-56-2253.810.7 gSolid, crystalline.
1,4-Dioxane123-91-188.1114 mLAnhydrous grade recommended.
Ethyl Acetate (EtOAc)141-78-688.11~150 mLFor extraction.
Sat. aq. Na₂S₂O₃7772-98-7158.11~30 mLFor quenching.
Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 g, 5.05 mmol).

  • Dissolution and Basification: Add 1,4-dioxane (14 mL) to the flask. Stir the mixture at room temperature until the starting material dissolves. Add solid sodium hydroxide (0.7 g) to the solution and stir for 5 minutes. The base activates the substrate for iodination.

  • Iodination: Carefully add solid iodine (0.7 g) to the reaction mixture.

  • Reaction Progress: Heat the mixture to 40°C and stir vigorously for up to 23 hours[1]. Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Hexane/EtOAc). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with Ethyl Acetate (50 mL). Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 30 mL) to quench any unreacted iodine. The deep brown/purple color of iodine should disappear.

  • Work-up - Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to afford the final product.

Expected Results
  • Yield: A high yield of up to 97% has been reported for this procedure[1].

  • Appearance: A faint yellow or white solid[1][3].

  • ¹H NMR Characterization: (400 MHz, CDCl₃) δ 10.85 (br s, 1H, NH), 8.55 (d, J=2.1 Hz, 1H), 7.94 (d, J=2.1 Hz, 1H)[1].

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a Q&A format.

G start Low or Incomplete Conversion (Checked via TLC) q1 Is the iodine color (brown/purple) still present in the reaction mixture? start->q1 sol1a Incomplete reaction. Add more iodine in portions. q1->sol1a Yes sol1b Reaction complete, but low yield. Proceed to Q2. q1->sol1b No (colorless) q2 Was the base (KOH/NaOH) fresh and handled properly? sol2a Base may be inactive (e.g., hydrated). Repeat with freshly crushed pellets or new stock. q2->sol2a No sol2b Base is fine. Proceed to Q3. q2->sol2b Yes q3 Was the reaction monitored over time? Did it stall? sol3a Reaction is sluggish. Increase temperature to 40-60°C and/or extend reaction time. q3->sol3a Yes, it stalled sol3b Reaction complete, but yield is poor. Consider purity of starting material or purification losses. q3->sol3b No, it went to completion sol1b->q2 sol2b->q3

Caption: Figure 2: Troubleshooting decision tree for low yield.

Q1: My reaction yield is very low, or the reaction is incomplete with significant starting material remaining.

  • Potential Cause A: Inactive Reagents. The base (KOH or NaOH) is hygroscopic and can lose potency if exposed to air for extended periods. The starting material may contain impurities that inhibit the reaction[7].

    • Solution: Use freshly opened or properly stored base. It is often recommended to use crushed pellets to expose a fresh surface[1]. Ensure the purity of your 5-Bromo-1H-pyrazolo[3,4-b]pyridine via NMR or melting point analysis before starting.

  • Potential Cause B: Insufficient Deprotonation. The key to this reaction is the deprotonation of the pyrazole NH. If the base is not strong enough or used in insufficient quantity, the substrate will not be activated, leading to poor conversion.

    • Solution: Ensure you are using the correct stoichiometry of the base. While catalytic base can work, using a stoichiometric or slight excess can drive the reaction to completion. Some protocols use up to 4 equivalents of base[1][8].

  • Potential Cause C: Incomplete Reaction Conditions. Some literature procedures report that the initial reaction may only proceed to a ~50% conversion, resulting in a 1:1 mixture of starting material and product[1].

    • Solution: If the reaction stalls, as monitored by TLC, you can try extending the reaction time or gently increasing the temperature to 40-60°C[1][3]. Alternatively, the procedure cited with 97% yield involves a longer reaction time (23h) at a slightly elevated temperature (40°C), suggesting that driving the reaction to completion requires more forcing conditions than a simple room temperature stir[1].

Q2: I have difficulty purifying the final product.

  • Potential Cause A: Co-eluting Impurities. The product and starting material can have similar polarities, making separation by column chromatography challenging[7].

    • Solution: Use a shallow gradient during column chromatography. A Hexane/Ethyl Acetate system is a good starting point. If separation is poor, try alternative solvent systems like Dichloromethane/Methanol.

  • Potential Cause B: Poor Solubility. The product may be a crystalline solid with limited solubility in common chromatography solvents.

    • Solution: Recrystallization can be an effective alternative to chromatography. Try dissolving the crude product in a minimal amount of a hot solvent (like ethanol or an EtOAc/Heptane mixture) and allowing it to cool slowly to form pure crystals[9].

Q3: I see the formation of unexpected side products. What could they be?

  • Potential Cause: Di-iodination or other side reactions. Although the C3 position is most reactive, under harsh conditions or with a large excess of iodine, substitution at other positions could theoretically occur.

    • Solution: Carefully control the stoichiometry of iodine, adding it portion-wise if necessary. Avoid excessively high temperatures. Use analytical techniques like LC-MS or high-resolution NMR to identify the structure of the byproduct, which can provide clues to the undesired reaction pathway.

Frequently Asked Questions (FAQs)

  • Q: What is the specific role of the base (KOH/NaOH) in this reaction?

    • A: The base acts as an activator. It removes the acidic proton from the N-H of the pyrazole ring, forming an anionic intermediate. This greatly increases the electron density of the aromatic system, making it highly susceptible to electrophilic attack by iodine.

  • Q: Why is the reaction quenched with a saturated sodium thiosulfate (Na₂S₂O₃) solution?

    • A: Sodium thiosulfate is a reducing agent used to neutralize any excess, unreacted iodine (I₂) from the reaction mixture. It reduces I₂ to the colorless iodide ion (I⁻), which is water-soluble and easily removed during the aqueous work-up. This simplifies purification and removes a colored impurity.

  • Q: Can I use N-Iodosuccinimide (NIS) instead of Iodine (I₂)?

    • A: Yes. N-Iodosuccinimide (NIS) is a common and effective electrophilic iodinating agent that is often milder and easier to handle than I₂. It has been successfully used in the synthesis of related pyrazolo[3,4-b]pyridine derivatives and is a viable alternative[3].

  • Q: How can I be sure the iodine added to the C3 position and not elsewhere?

    • A: The regioselectivity is dictated by the electronic properties of the 1H-pyrazolo[3,4-b]pyridine ring system. The C3 position is the most electron-rich and sterically accessible for electrophilic attack. Confirmation is definitively achieved through ¹H NMR analysis. The disappearance of the C3-H proton signal from the starting material's spectrum and the appearance of the characteristic aromatic doublet pattern for the final product confirms the correct substitution[1].

  • Q: My starting material, 5-Bromo-1H-pyrazolo[3,4-b]pyridine, is not commercially available. How can I synthesize it?

    • A: A common route involves the reaction of 5-bromo-2-fluoro-3-formylpyridine with hydrazine in ethanol. The mixture is heated to reflux, and upon completion, the product is isolated by precipitation in water, followed by filtration and drying[10].

References

common side reactions in the synthesis of substituted pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your research.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section provides in-depth guidance on the most prevalent side reactions and experimental challenges in the synthesis of pyrazolo[3,4-b]pyridines.

The Challenge of Regioisomer Formation

One of the most frequently encountered difficulties in the synthesis of substituted pyrazolo[3,4-b]pyridines is the formation of regioisomers, particularly when employing unsymmetrical starting materials. This can lead to complex purification procedures and reduced yields of the desired product.

The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents to construct the pyridine ring onto a 5-aminopyrazole. The reaction can proceed through two different pathways, leading to the formation of two distinct constitutional isomers.[1] The ratio of these isomers is primarily determined by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.[1][2]

  • Causality: The cyclization reaction involves the nucleophilic attack of the 5-aminopyrazole at both carbonyl carbons of the 1,3-dicarbonyl compound. If the electronic and steric environments of the two carbonyls are similar, a mixture of products is likely. Conversely, if one carbonyl is significantly more electrophilic (e.g., a ketone vs. an ester, or a carbonyl adjacent to an electron-withdrawing group), the reaction can be highly regioselective.[2]

Objective: To synthesize a single, desired regioisomer of a substituted pyrazolo[3,4-b]pyridine.

Materials:

  • 5-Aminopyrazole derivative

  • Unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester)

  • Appropriate solvent (e.g., acetic acid, ethanol, or a high-boiling point solvent like Dowtherm A)

  • Catalyst (optional, e.g., acid or base)

Step-by-Step Procedure:

  • Reagent Selection:

    • Choose a 1,3-dicarbonyl compound with significantly different electrophilic centers. For example, using 1,1,1-trifluoro-2,4-pentanedione will strongly favor the attack of the pyrazole's amino group at the more electrophilic carbonyl adjacent to the trifluoromethyl group.[2]

    • Alternatively, employ a multicomponent reaction strategy where the 1,3-dielectrophile is generated in situ from an aldehyde and a ketone. This often leads to a single regioisomer.

  • Reaction Condition Optimization:

    • Solvent: The choice of solvent can influence the reaction pathway. Acidic solvents like glacial acetic acid can protonate the carbonyl oxygen, enhancing its electrophilicity and potentially increasing regioselectivity.

    • Temperature: In some cases, thermal cyclization in a high-boiling point solvent can favor one regioisomer over the other. The Gould-Jacobs reaction, for instance, often employs high temperatures for the cyclization step.[1][3]

    • Catalysis: The use of an acid or base catalyst can alter the reaction mechanism and, consequently, the regioselectivity. It is advisable to screen different catalysts based on the specific substrates.

  • Monitoring and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to observe the formation of isomers.

    • If a mixture of isomers is unavoidable, they can often be separated by column chromatography. A careful selection of the stationary and mobile phases is crucial for successful separation.

Visualizing the Reaction Pathway:

G cluster_0 Reaction of 5-Aminopyrazole with an Unsymmetrical 1,3-Dicarbonyl Start 5-Aminopyrazole + R1-CO-CH2-CO-R2 Intermediate_A Initial attack at C=O (R1) Start->Intermediate_A Pathway A Intermediate_B Initial attack at C=O (R2) Start->Intermediate_B Pathway B Product_1 Regioisomer 1 Intermediate_A->Product_1 Cyclization Product_2 Regioisomer 2 Intermediate_B->Product_2 Cyclization

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

N-Alkylation: A Tale of Two Nitrogens

For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen, N-alkylation can lead to a mixture of N1 and N2 alkylated products. The electronic and steric environment of the two nitrogen atoms is often similar enough to allow for competitive alkylation.

The regioselectivity of N-alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent. These factors influence the nature of the pyrazolate anion and its counterion, which in turn dictates the site of alkylation.

  • Causality: The formation of a tight ion pair between the pyrazolate anion and the metal counterion can sterically hinder one of the nitrogen atoms, directing the alkylating agent to the other. In contrast, solvent-separated ion pairs allow for alkylation at either nitrogen, often leading to a mixture of products.

Objective: To selectively synthesize either the N1- or N2-alkylated pyrazolo[3,4-b]pyridine.

Materials:

  • N-unsubstituted pyrazolo[3,4-b]pyridine

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., NaH, K2CO3, Cs2CO3)

  • Solvent (e.g., THF, DMF, DMSO)

Step-by-Step Procedure:

  • For N1-Alkylation (Kinetic Control):

    • Conditions: Use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF).

    • Rationale: These conditions favor the formation of a tight ion pair, where the sodium cation is coordinated to the N2 nitrogen, sterically hindering it and directing the alkylating agent to the N1 position.

    • Procedure:

      • Suspend the N-unsubstituted pyrazolo[3,4-b]pyridine in dry THF under an inert atmosphere.

      • Add NaH portion-wise at 0 °C and stir for 30 minutes.

      • Add the alkylating agent and allow the reaction to proceed at room temperature, monitoring by TLC.

  • For N2-Alkylation (Thermodynamic Control):

    • Conditions: Use a weaker base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Rationale: These conditions favor the formation of solvent-separated ion pairs, allowing the reaction to proceed under thermodynamic control, which often favors the N2-alkylated product.

    • Procedure:

      • Dissolve the N-unsubstituted pyrazolo[3,4-b]pyridine in DMF or DMSO.

      • Add K2CO3 or Cs2CO3 and the alkylating agent.

      • Heat the reaction mixture as required, monitoring by TLC.

Comparative Table of N-Alkylation Conditions:

Desired IsomerBaseSolventProbable Control
N1 NaHTHFKinetic
N2 K2CO3, Cs2CO3DMFThermodynamic

Visualizing N-Alkylation Control:

G cluster_1 N-Alkylation of Pyrazolo[3,4-b]pyridine Start N-H Pyrazolo[3,4-b]pyridine Kinetic Kinetic Control (NaH, THF) Start->Kinetic Thermo Thermodynamic Control (K2CO3, DMF) Start->Thermo N1_Product N1-Alkylated Product N2_Product N2-Alkylated Product Kinetic->N1_Product Thermo->N2_Product

Caption: Controlling N-alkylation regioselectivity.

II. General FAQs and Troubleshooting

This section addresses broader experimental issues that can arise during the synthesis of pyrazolo[3,4-b]pyridines.

Q1: My reaction yield is very low. What are the possible causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in your reactants, especially the 5-aminopyrazole, can significantly inhibit the reaction. Ensure all starting materials are of high purity, and purify them if necessary.

  • Catalyst Selection and Loading: The choice and amount of catalyst can be critical. For multicomponent reactions, catalysts like zirconium(IV) chloride,[4] or various acids and bases can be employed. An inappropriate catalyst or incorrect loading can lead to low conversion or the formation of side products. It is advisable to perform a small-scale screen of catalysts and their concentrations.

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics. If your reactants are not fully dissolved, the reaction will be slow and incomplete. Experiment with different solvents or solvent mixtures to ensure a homogeneous reaction medium.

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal conditions. Some reactions may require heating, while others proceed well at room temperature.[5]

Q2: I am having difficulty purifying my pyrazolo[3,4-b]pyridine derivative. What are some effective purification strategies?

A2: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their often-polar nature and the presence of closely related byproducts.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used. For highly polar compounds, alumina or reverse-phase silica may be more effective.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). A gradient elution is often necessary to separate the desired product from impurities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.

Q3: Are there any other, less common side reactions I should be aware of?

A3: While regioisomer formation and incorrect N-alkylation are the most common issues, other side reactions can occur:

  • Hydrolysis: If your molecule contains sensitive functional groups, such as esters or nitriles, they may be susceptible to hydrolysis under acidic or basic reaction conditions. Careful control of pH is necessary in these cases.

  • Over-alkylation/arylation: In reactions involving the introduction of substituents, it is possible for multiple substitutions to occur if the reaction is not carefully controlled.

  • Dimerization/Polymerization: In multicomponent reactions, if the stoichiometry of the reactants is not precise, or if one component is highly reactive, oligomerization or polymerization can occur, leading to a complex mixture of byproducts.[6] This is often observed as an intractable residue at the baseline of a TLC plate. To mitigate this, ensure accurate measurement of reactants and consider slow addition of the most reactive component.

By understanding the potential pitfalls and employing these troubleshooting strategies, you can significantly improve the success rate and efficiency of your pyrazolo[3,4-b]pyridine syntheses.

References

troubleshooting low yields in three-component reactions for pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the three-component synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Introduction to Three-Component Synthesis

The three-component reaction is a powerful and atom-economical method for the synthesis of pyrazolo[3,4-b]pyridines. This convergent approach typically involves the reaction of an aminopyrazole, an aldehyde, and a compound with an active methylene group (such as a β-ketoester or malononitrile) in the presence of a catalyst. While elegant in its design, this reaction can be sensitive to a variety of parameters, often leading to challenges with yield and purity. This guide will address these common issues in a practical, question-and-answer format.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in these reactions are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can act as catalyst poisons or participate in side reactions, thereby reducing the yield of the desired product.[1]

  • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the aminopyrazole and other reactants before use. Characterize your starting materials by NMR and check for any residual solvents or byproducts.

The choice and amount of catalyst are critical and can significantly influence the reaction's success. Both Brønsted and Lewis acids are commonly employed to facilitate this transformation.[2]

  • Expert Insight: Lewis acids like ZrCl₄, ZnCl₂, and CuCl₂ have been shown to be effective catalysts for this reaction.[2][3] The catalyst facilitates the initial condensation steps and the final cyclization. Insufficient catalyst loading can lead to an incomplete reaction, while excessive amounts may promote side reactions or product degradation.

  • Troubleshooting Protocol:

    • If using a Lewis acid like ZrCl₄, start with a catalyst loading of 15-30 mol%.[3][4]

    • If acidic conditions are employed, acetic acid can serve as both a solvent and a catalyst.[5] Alternatively, catalytic amounts of strong acids like HCl can be used.[2]

    • Screen a panel of catalysts (e.g., ZrCl₄, InCl₃, Sc(OTf)₃) to identify the optimal choice for your specific substrates.

CatalystTypical Loading (mol%)Notes
ZrCl₄15 - 30Effective for many substrates.[3]
Acetic AcidCan be used as solventActs as both catalyst and solvent.[5]
HClCatalytic amountA common Brønsted acid catalyst.[2]
NaOH1.0 M in glycolBasic conditions can also be effective.[2]

The solvent plays a crucial role in reactant solubility and reaction kinetics. The choice of solvent can dramatically impact the reaction outcome.[1]

  • Recommendation: Solvents such as ethanol, DMF, or acetic acid are commonly used.[2][3][5] In some cases, solvent-free conditions or the use of ionic liquids has been reported to improve yields.[2] If solubility is an issue, consider a co-solvent system. For instance, a mixture of EtOH and DMF can be effective.[3]

Suboptimal temperature or reaction time can lead to incomplete reactions or the degradation of products.[1]

  • Expert Insight: While some reactions proceed at room temperature, many require heating to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[5][6]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical β-dicarbonyl compounds or substituted aminopyrazoles.[2]

  • Mechanistic Consideration: The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl compound is more electrophilic and reacts first with the aminopyrazole.[2]

  • Strategies for Control:

    • Choice of Reactants: When possible, using symmetrical dicarbonyl compounds will eliminate the possibility of regioisomer formation.

    • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[1] For instance, the use of a more sterically demanding catalyst might favor the formation of one regioisomer over the other.

    • Separation: If regioisomers are formed, they can often be separated by flash column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point for separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the three-component synthesis of pyrazolo[3,4-b]pyridines?

A1: The reaction typically proceeds through a cascade of reactions. The first step is often a Knoevenagel or Claisen-Schmidt condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the aminopyrazole to the unsaturated system. The final step is an intramolecular cyclization followed by dehydration and aromatization to afford the pyrazolo[3,4-b]pyridine core.[2]

G A Aldehyde + Active Methylene Compound B α,β-Unsaturated Intermediate A->B Condensation D Michael Adduct B->D Michael Addition C Aminopyrazole C->D E Pyrazolo[3,4-b]pyridine D->E Intramolecular Cyclization & Aromatization

Caption: General reaction pathway for the three-component synthesis.

Q2: Can I use microwave irradiation to improve my reaction?

A2: Yes, microwave-assisted organic synthesis has been successfully applied to the synthesis of pyrazolo[3,4-b]pyridines.[5][6] The use of microwave irradiation can lead to a significant reduction in reaction times, improved yields, and sometimes cleaner reaction profiles compared to conventional heating methods.[6]

Q3: Are there any "green" or environmentally friendly approaches to this synthesis?

A3: Absolutely. Several green chemistry approaches have been reported, including the use of water as a solvent, solvent-free reactions, and the use of eco-friendly catalysts.[6][7] These methods not only reduce the environmental impact but can also simplify the work-up procedure.

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones[3]
  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water, then separate the phases.

  • Wash the aqueous phase twice with CHCl₃.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine α,β-unsaturated ketone, 5-aminopyrazole, and solvents degas Degas the mixture start->degas add_cat Add ZrCl₄ catalyst degas->add_cat heat Heat at 95°C for 16h add_cat->heat monitor Monitor by TLC heat->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete extract Liquid-liquid extraction concentrate->extract purify Column chromatography extract->purify end Pure Pyrazolo[3,4-b]pyridine purify->end

Caption: Experimental workflow for pyrazolo[3,4-b]pyridine synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Iodo-1H-pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-b]pyridine derivatives. This scaffold is a privileged structure in medicinal chemistry, and its functionalization via Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic strategy. However, the unique electronic nature of this heteroaromatic system presents specific challenges. This guide provides in-depth, field-proven insights to help you navigate these complexities, troubleshoot common issues, and optimize your reaction conditions for maximal yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the Suzuki coupling of 3-iodo-1H-pyrazolo[3,4-b]pyridines, providing the essential knowledge base for successful experimentation.

Q1: What makes the Suzuki coupling of 3-iodo-1H-pyrazolo[3,4-b]pyridines potentially challenging?

A1: The primary challenge arises from the substrate's nature as a nitrogen-containing heteroaromatic compound. The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst.[1] This coordination can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, effectively slowing or halting the catalytic cycle.[1] Careful selection of ligands that balance steric bulk and electron-donating properties is crucial to mitigate this effect and promote the desired reactivity.

Q2: What is the general reactivity trend for aryl halides in Suzuki coupling, and where does 3-iodo-1H-pyrazolo[3,4-b]pyridine fit?

A2: The reactivity of the carbon-halogen bond towards the initial, often rate-limiting, oxidative addition step follows the trend: I > Br > Cl.[2][3] Consequently, the 3-iodo-1H-pyrazolo[3,4-b]pyridine substrate is a highly activated and excellent electrophile for this reaction, generally requiring milder conditions than its bromo- or chloro-analogs.

Q3: What is the primary role of the base in the reaction?

A3: The base is not merely an additive; it is a critical mechanistic component. Its primary role is to activate the organoboron species (boronic acid or ester).[4][5][6] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[6] This increased nucleophilicity is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[4][5]

Q4: What is protodeboronation, and why is it a major concern with these couplings?

A4: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of the organoboron reagent is cleaved by a proton source (often water) and replaced with a carbon-hydrogen (C-H) bond.[7][8] This side reaction is particularly prevalent with electron-rich or heteroaromatic boronic acids.[8][9] It directly consumes your nucleophilic coupling partner, reducing the yield of the desired product and generating a difficult-to-remove byproduct.

Section 2: Troubleshooting Guide: From Failed Reactions to High Yields

This guide is structured to help you diagnose and solve specific experimental issues in a logical, step-by-step manner.

Problem: Low to No Product Formation

Initial Diagnosis: This is the most common issue and typically points to a fundamental problem with one of the core reaction components: the catalyst, the base/solvent system, or the reaction conditions.

Actionable Troubleshooting Steps:

  • Verify Catalyst Activity:

    • The "Why": Palladium(0) catalysts, especially those with phosphine ligands, can be sensitive to air and moisture, leading to oxidation and deactivation.[10] Pre-catalysts like Pd(dppf)Cl₂ are more stable but require in-situ reduction to the active Pd(0) species.

    • The "How": If using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been handled under an inert atmosphere.[3] For Pd(II) pre-catalysts, if you suspect an issue, test the batch on a known, reliable coupling reaction to confirm its activity.

  • Ensure a Rigorously Inert Atmosphere:

    • The "Why": Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[11] It can also promote the homocoupling of boronic acids, a common side reaction.[11]

    • The "How": The reaction mixture must be thoroughly degassed. This is non-negotiable. The most effective method is to subject the sealed reaction vessel to 3-5 cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[9] Sparging the solvent with inert gas for 15-30 minutes before use is also highly recommended.

  • Optimize the Base and Solvent System:

    • The "Why": The base must be sufficiently soluble and strong enough to facilitate transmetalation.[6][12] Many inorganic bases have poor solubility in purely organic solvents.

    • The "How": For 3-iodo-1H-pyrazolo[3,4-b]pyridines, a combination of 1,4-dioxane and water (e.g., 3:1 to 5:1 ratio) is an excellent starting point.[13][14] The water aids in dissolving inorganic bases like Cs₂CO₃ or K₃PO₄, which are highly effective for challenging heteroaromatic couplings.[13] Ensure the base is finely powdered to maximize surface area.[3]

  • Adjust Reaction Temperature:

    • The "Why": While the C-I bond is reactive, the overall catalytic turnover may still require thermal energy to overcome activation barriers, particularly in the reductive elimination step.

    • The "How": If a reaction is sluggish at 80 °C, cautiously increase the temperature in 10 °C increments to 100-110 °C.[3][9] Monitor for any signs of decomposition of your starting materials or product.

Problem: Significant Protodeboronation Side Product Observed

Initial Diagnosis: The conditions are too harsh for the boronic acid coupling partner, leading to its decomposition before it can participate in the desired reaction.

Actionable Troubleshooting Steps:

  • Switch to a More Stable Boron Reagent:

    • The "Why": Boronic acids are in equilibrium with various species in solution, some of which are highly susceptible to protonolysis.[7] Boronate esters, particularly pinacol (Bpin) and MIDA esters, are significantly more stable and less prone to protodeboronation.[9][15] They act as a "slow-release" source of the active boron species under the reaction conditions.[7][9]

    • The "How": Substitute the boronic acid with its corresponding pinacol boronate ester (typically 1.1-1.2 equivalents). Potassium trifluoroborate salts are another excellent, highly stable alternative.[16]

  • Re-evaluate the Base:

    • The "Why": Strong bases, particularly hydroxides, can aggressively promote protodeboronation.[9] The goal is to find a base that is effective for the Suzuki coupling but minimizes the degradation pathway.

    • The "How": If using a strong base like NaOH or KOH, switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often provide the best balance of reactivity and stability for delicate substrates.[9][13]

  • Lower the Reaction Temperature:

    • The "Why": Protodeboronation, like most reactions, is accelerated at higher temperatures.[8]

    • The "How": Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired coupling (e.g., start at 60-80 °C).[9] This can create a larger kinetic window where the rate of coupling is significantly faster than the rate of decomposition.

Problem: Formation of Homocoupled (Biaryl) Byproducts

Initial Diagnosis: This side reaction, where two boronic acid molecules couple together, is almost always caused by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[11]

Actionable Troubleshooting Steps:

  • Improve Degassing Technique: As mentioned previously, ensure the reaction is rigorously free of oxygen through multiple vacuum/backfill cycles.[9]

  • Use a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄, which is already in the active oxidation state, can sometimes reduce the amount of homocoupling compared to the in-situ reduction of a Pd(II) source.[3]

Section 3: Recommended Protocols and Optimization Tables

General Starting Protocol for Suzuki Coupling

This protocol is based on successful literature precedents for similar pyrazolo[3,4-b]pyridine systems and serves as a robust starting point for optimization.[13][14]

Materials:

  • 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Aryl/Heteroarylboronic Acid or Ester (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-iodo-1H-pyrazolo[3,4-b]pyridine, the boronic acid/ester, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this process a minimum of three times.[9]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to afford the desired product.

Data Tables for Rapid Optimization

Table 1: Comparison of Common Palladium Catalyst Systems

Catalyst SystemTypical Loading (mol%)Strengths & Considerations
Pd(PPh₃)₄ 2 - 5A classic Pd(0) catalyst. Can be effective but may struggle with sterically hindered substrates. Sensitive to air.[2]
PdCl₂(dppf) 1 - 3Excellent for many heteroaromatic couplings. The bidentate dppf ligand is robust and promotes reductive elimination.[2][13]
Pd(OAc)₂ + Ligand 1 - 3 (Pd), 2-6 (Ligand)Flexible system. Use with bulky, electron-rich ligands like SPhos, XPhos, or RuPhos for challenging couplings.[16]
PEPPSI™-IPr 1 - 3An N-Heterocyclic Carbene (NHC) based pre-catalyst. Often shows exceptional activity for difficult substrates, including chlorides.[17]

Table 2: Guide to Selecting the Appropriate Base

BaseStrengthSolubility NotesKey Applications & Remarks
Na₂CO₃ / K₂CO₃ ModerateModerately soluble in water.Standard, cost-effective choice. Often sufficient for reactive iodides.[6][18]
Cs₂CO₃ StrongHigh solubility in water.Highly effective for difficult couplings due to the "cesium effect." Excellent first choice for pyrazolopyridines.[13][19]
K₃PO₄ StrongGood solubility in water.A strong, non-nucleophilic base. Often the best choice when dealing with base-sensitive functional groups or unstable boronic acids.[9]
KF WeakUsed in anhydrous conditions; activates boronic acids without being strongly basic, protecting sensitive functional groups.[4]

Section 4: Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)-X(L₂) (trans-complex) pd0->pd2_complex Oxidative Addition oxidative_add Oxidative Addition + R¹-X pd2_biaryl R¹-Pd(II)-R²(L₂) pd2_complex->pd2_biaryl Transmetalation transmetalation Transmetalation + [R²-B(OH)₃]⁻ pd2_biaryl->pd0 Reductive Elimination product R¹-R² (Desired Product) pd2_biaryl->product reductive_elim Reductive Elimination base_activation Base Activation (e.g., Cs₂CO₃) boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base boronate->pd2_complex Enters Cycle Troubleshooting_Flowchart decision decision action action start_node Low Yield or No Reaction decision_sm decision_sm start_node->decision_sm Starting Material Consumed? decision_protodeboronation Protodeboronation Observed? decision_sm->decision_protodeboronation Yes action_check_catalyst 1. Check Catalyst Activity 2. Ensure Inert Atmosphere 3. Increase Temperature decision_sm->action_check_catalyst No action_protodeboronation 1. Use Boronate Ester (Bpin) 2. Switch to Weaker Base (K₃PO₄) 3. Lower Temperature decision_protodeboronation->action_protodeboronation Yes action_optimize_base_solvent 1. Switch to Stronger Base (Cs₂CO₃) 2. Use Dioxane/Water Solvent 3. Screen Different Ligands decision_protodeboronation->action_optimize_base_solvent No action_check_catalyst->decision_sm Re-run Reaction action_protodeboronation->decision_sm Re-run Reaction action_optimize_base_solvent->decision_sm Re-run Reaction

References

Technical Support Center: Catalyst Selection and Troubleshooting for Suzuki Coupling with Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, when applied to heteroaromatic systems like pyridines, unique challenges arise. Bromopyridines, while common building blocks in pharmaceutical and materials science, are notoriously challenging substrates. Their electron-deficient nature and the Lewis basicity of the pyridine nitrogen can conspire to inhibit the palladium catalyst, leading to low yields, slow reactions, and a host of undesirable side reactions.[1][2]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Suzuki couplings with bromopyridine substrates. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Suzuki coupling of bromopyridines in a direct question-and-answer format.

Question 1: My Suzuki coupling reaction with a bromopyridine is resulting in low to no yield. What are the primary causes and how can I troubleshoot this?

Answer: Low yields with bromopyridine substrates are a frequent issue, often stemming from a combination of factors related to catalyst activity and reagent stability. Here is a systematic approach to diagnosing and solving the problem.

Cause A: Catalyst Inhibition by Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen, particularly in 2-bromopyridine, can coordinate strongly to the palladium center. This binding occupies a coordination site, hindering subsequent steps in the catalytic cycle and effectively poisoning the catalyst.[1][3]

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically crowded environment around the palladium atom, which physically blocks the pyridine nitrogen from coordinating. This promotes the desired catalytic activity.[3][4] A screening of ligands is often the most effective first step.

Ligand FamilyRecommended LigandsKey Feature
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich, excellent for preventing catalyst inhibition and promoting oxidative addition.[3][5]
Alkylphosphines P(t-Bu)₃Highly electron-donating, very effective but air-sensitive. Often used as the HBF₄ salt for easier handling.[4]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that form robust bonds with palladium, offering high stability and activity.[6][7]
Cause B: Inefficient Oxidative Addition

Oxidative addition of the C-Br bond to the Pd(0) center is the first and often rate-determining step of the catalytic cycle.[3] The electron-deficient nature of the pyridine ring can make this step more sluggish compared to electron-rich aryl bromides.[2]

  • Solution 1: Enhance Ligand Electron Density: Use highly electron-donating ligands like SPhos or P(t-Bu)₃. These ligands increase the electron density on the Pd(0) center, making it more nucleophilic and accelerating its insertion into the C-Br bond.

  • Solution 2: Increase Reaction Temperature: Cautiously increasing the temperature can provide the necessary activation energy for this step. Monitor for potential substrate or product decomposition at higher temperatures.[1]

Cause C: Reagent Instability (Protodeboronation)

Boronic acids, especially heteroaryl boronic acids, are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[8] This is often accelerated by aqueous bases and elevated temperatures, consuming your nucleophile and leading to low yields.[1][9]

  • Solution: Use more stable boron reagents. Boronic acid pinacol esters (Bpin), MIDA boronates, or potassium trifluoroborate salts are significantly more resistant to protodeboronation.[4][10] Using a slight excess (1.2–1.5 equivalents) of the boron reagent can also help compensate for any degradation.[4]

Troubleshooting Workflow Diagram

Here is a logical workflow to diagnose a low-yielding bromopyridine Suzuki reaction.

Troubleshooting_Workflow Start Low Yield Check_Ligand Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos) Start->Check_Ligand Change_Ligand ACTION: Screen bulky ligands (SPhos, XPhos, P(t-Bu)₃) Check_Ligand->Change_Ligand No Check_Boronate Are you using a boronic acid? Check_Ligand->Check_Boronate Yes Change_Ligand->Check_Boronate Change_Boronate ACTION: Switch to Boronic Ester (Bpin) or Trifluoroborate Check_Boronate->Change_Boronate Yes Check_Conditions Are reaction conditions optimized? (Base, Solvent, Temp) Check_Boronate->Check_Conditions No Change_Boronate->Check_Conditions Optimize_Conditions ACTION: Screen bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene). Cautiously increase temp. Check_Conditions->Optimize_Conditions No Success Problem Solved Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Question 2: I'm observing significant formation of homocoupling byproducts. How can I prevent this?

Answer: Homocoupling, the dimerization of your boronic acid to form a biaryl byproduct, is a common side reaction. It consumes your starting material, reduces the yield of the desired product, and complicates purification.[11]

Primary Cause: Presence of Oxygen

The main culprit for homocoupling is the presence of molecular oxygen in the reaction mixture.[1][12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[11] These Pd(II) species can then promote the homocoupling of the organoboron reagent instead of participating in the desired cross-coupling cycle.[11][12]

  • Solution 1: Rigorous Degassing: It is critical to remove all dissolved oxygen from your solvents and the reaction headspace.

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.[11][13]

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing back to room temperature.[4]

  • Solution 2: Maintain an Inert Atmosphere: After degassing, ensure the reaction is run under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) to prevent oxygen from re-entering the system.[11]

  • Solution 3: Use a Pd(0) Source: Using a precatalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be beneficial as it doesn't require an in-situ reduction step that can be sensitive to oxygen.[11]

Frequently Asked Questions (FAQs)

Q1: Which catalyst and ligand combination is the best starting point for 2-, 3-, and 4-bromopyridines?

A1: There is no single "best" system, as the optimal choice depends on the specific boronic acid partner and other functional groups present.[4] However, the position of the bromine atom on the pyridine ring is a critical factor.

  • 2-Bromopyridines: These are the most challenging due to the proximity of the nitrogen atom to the reaction center, which maximizes the potential for catalyst inhibition.[3] Highly hindered and electron-rich ligands are essential.

  • 3- and 4-Bromopyridines: These are generally more reactive and less prone to catalyst inhibition than the 2-isomer. A broader range of catalysts can be effective, but modern biaryl phosphine ligands still often provide the best results.[6]

Table of Recommended Starting Conditions:

Bromopyridine IsomerRecommended Pd PrecursorRecommended LigandTypical BaseTypical Solvent
2-Bromopyridine Pd(OAc)₂ or Pd₂(dba)₃XPhos or SPhos [5]K₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene/H₂O
3-Bromopyridine Pd(OAc)₂ or PdCl₂(dppf)SPhos or PPh₃ [14]K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O or EtOH/H₂O
4-Bromopyridine Pd(PPh₃)₄ or PdCl₂(dppf)None (for Pd(PPh₃)₄) or dppf [6]K₂CO₃ or Na₂CO₃Toluene/H₂O or MeCN/H₂O[15]
Q2: How does the choice of base affect the reaction?

A2: The base plays a crucial, multifaceted role in the Suzuki-Miyaura coupling; it is not merely a spectator.[16][17] Its primary function is to activate the boronic acid for the transmetalation step. In the presence of a base (like hydroxide or carbonate), the boronic acid R-B(OH)₂ is converted into a more nucleophilic borate species [R-B(OH)₃]⁻.[17][18] This negatively charged borate readily transfers its organic group (R) to the Pd(II) center, regenerating the base and moving the catalytic cycle forward.[16]

  • Common Bases:

    • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often accelerating slow reactions.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling electron-deficient or sterically hindered substrates.[9]

    • Fluorides (KF, CsF): Can be very effective, especially under anhydrous conditions, but can sometimes interfere with silica gel chromatography during purification.[19]

Q3: What is the mechanistic reason that bulky ligands are so effective for bromopyridine substrates?

A3: The effectiveness of bulky ligands like SPhos and XPhos is directly related to solving the two main problems with bromopyridines: slow oxidative addition and catalyst inhibition. This can be visualized by considering the catalytic cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_problems Challenges with Bromopyridines cluster_solution Role of Bulky Ligands (L) Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation (Ar'-B(OH)₃⁻) TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) TM_Complex->Product Inhibition Pyridine-N Inhibition Inhibition->Pd0 Deactivates Catalyst Slow_OA Slow Oxidative Addition Slow_OA->Pd0 Hinders Cycle Start Steric_Shield Steric Shielding Steric_Shield->Inhibition Prevents Electron_Donation Electron Donation Electron_Donation->Slow_OA Accelerates

References

Technical Support Center: Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioisomer formation, a critical challenge in the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we understand the nuances of these reactions and aim to provide you with the expertise and validated protocols necessary for success in your research.

Understanding the Challenge: The "Why" Behind Regioisomer Formation

The pyrazolo[3,a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibitors and anticancer agents.[1][2][3] The synthesis of this bicyclic system often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. When an unsymmetrical 1,3-dicarbonyl is used, the reaction can proceed through two different pathways, leading to the formation of two distinct regioisomers.[4][5]

The regiochemical outcome is primarily governed by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.[4][5] The initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole can occur at either carbonyl, initiating the cyclization cascade that ultimately forms the pyridine ring. Differences in steric hindrance and electronic effects of the substituents on the dicarbonyl compound can influence which carbonyl is more susceptible to attack, thus dictating the major regioisomer formed.

Troubleshooting Guide: Tackling Regioisomer Formation Head-On

This section addresses common issues encountered during pyrazolo[3,4-b]pyridine synthesis, providing explanations and actionable solutions.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Answer: A nearly equimolar mixture of regioisomers suggests that the electrophilicity of the two carbonyl groups in your 1,3-dicarbonyl substrate is very similar.[4] To drive the reaction towards a single isomer, you need to introduce a significant electronic or steric bias.

Strategies to Enhance Regioselectivity:

  • Substrate Modification: The most direct approach is to modify the 1,3-dicarbonyl substrate to differentiate the two carbonyl groups.

    • Electronic Differentiation: Introduce a strongly electron-withdrawing group (e.g., a trifluoromethyl group) adjacent to one carbonyl. This significantly increases the electrophilicity of that carbonyl, making it the preferred site for the initial nucleophilic attack.[5] For example, using 1,1,1-trifluoropentane-2,4-dione instead of acetylacetone can lead to highly regioselective synthesis.[5]

    • Steric Hindrance: Introduce a bulky substituent near one of the carbonyl groups. This will sterically hinder the approach of the aminopyrazole, favoring attack at the less hindered carbonyl.

  • Reaction Condition Optimization: While substrate control is often more effective, reaction conditions can sometimes influence the regiochemical outcome.

    • Catalyst Screening: The choice of catalyst can play a role. While many syntheses use acid catalysts like acetic acid or p-toluenesulfonic acid, exploring different Lewis or Brønsted acids might reveal improved selectivity in some cases.[4]

    • Solvent Effects: The polarity of the solvent can influence the transition states of the two competing pathways. A systematic solvent screen (e.g., from non-polar toluene to polar ethanol or even water) is recommended to see if it impacts the regioisomeric ratio.[6]

    • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

Issue 2: I've tried modifying my substrate, but I'm still getting a significant amount of the undesired regioisomer. What are my options?

Answer: If substrate modification and reaction optimization do not provide the desired level of selectivity, you may need to consider alternative synthetic strategies or robust purification methods.

Alternative Approaches:

  • Stepwise Synthesis: Instead of a one-pot condensation, a stepwise approach can offer greater control. For instance, you could first form an enamine intermediate by reacting the aminopyrazole with one of the carbonyl groups under milder conditions before inducing cyclization.

  • Alternative Reagents: Explore different synthetic routes that circumvent the use of symmetrical or poorly differentiating 1,3-dicarbonyls. For example, the Gould-Jacobs reaction, which utilizes 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate, can provide a regioselective route to 4-hydroxypyrazolo[3,4-b]pyridines.[4]

Separation of Regioisomers:

  • Column Chromatography: This is the most common method for separating regioisomers.[6]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A careful optimization of the eluent system is crucial. A gradient elution, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is often necessary to achieve good separation.[6]

  • Recrystallization: If one of the regioisomers is significantly less soluble in a particular solvent system, fractional crystallization can be an effective purification method. This often requires screening a variety of solvents and solvent mixtures.

  • Preparative HPLC: For difficult separations or when high purity is required, preparative high-performance liquid chromatography (HPLC) can be employed.

Issue 3: How can I definitively determine the structure of the major regioisomer I have synthesized?

Answer: Unambiguous structure determination is critical. A combination of spectroscopic techniques is essential.

Structural Elucidation Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): While useful, distinguishing between regioisomers based on chemical shifts alone can be challenging.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are powerful for establishing connectivity. A long-range Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable. By observing correlations between protons and carbons that are two or three bonds apart, you can definitively map out the structure and confirm the substitution pattern on the pyrazolo[3,4-b]pyridine core.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides an unambiguous three-dimensional structure.[7][8] This is the gold standard for structure determination.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can show through-space correlations between protons that are close to each other, which can help in assigning the regiochemistry.

Frequently Asked Questions (FAQs)

Q1: Are there any "green" synthesis approaches to improve regioselectivity?

A1: Yes, some modern synthetic methods focus on environmentally benign conditions. Microwave-assisted organic synthesis (MAOS) has been shown to be effective for the synthesis of pyrazolo[3,4-b]pyridines, often with reduced reaction times and improved yields.[7][9] In some cases, microwave irradiation can also influence the regioselectivity of the reaction. Additionally, the use of water as a solvent has been explored for certain syntheses.[5]

Q2: Can the substituent on the pyrazole ring nitrogen (N1) influence the regioselectivity?

A2: Yes, the substituent at the N1 position of the 5-aminopyrazole can have a steric and electronic influence on the approaching 1,3-dicarbonyl compound. A bulky N1-substituent can sterically hinder the reaction at one of the carbonyl groups, thereby directing the cyclization to form a specific regioisomer. While this is a factor to consider, the electronic nature of the 1,3-dicarbonyl is generally the dominant factor in determining regioselectivity.

Q3: My reaction is not going to completion, and I'm recovering starting materials along with the regioisomeric mixture. What should I do?

A3: Incomplete conversion can be due to several factors. Ensure your starting materials are pure, as impurities can inhibit the reaction.[6] Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC).[6] The choice of catalyst and its concentration can also be critical; in some cases, a higher catalyst loading or a more active catalyst may be required.[6]

Experimental Protocols & Data

Table 1: Influence of 1,3-Dicarbonyl Substituent on Regioselectivity
1,3-Dicarbonyl CompoundTypical Regioisomeric Ratio (approximate)
AcetylacetoneCH₃CH₃Not applicable (symmetrical)
BenzoylacetonePhCH₃Major isomer formation depends on conditions
1,1,1-Trifluoropentane-2,4-dioneCF₃CH₃>95:5 (attack at CF₃-adjacent carbonyl)[5]
DibenzoylmethanePhPhNot applicable (symmetrical)
Protocol: Regioselective Synthesis using an Electronically Differentiated Dicarbonyl

This protocol provides a general method for the regioselective synthesis of a 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine derivative.

Materials:

  • 5-Amino-1-phenylpyrazole

  • 1,1,1-Trifluoro-2,4-pentanedione

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-amino-1-phenylpyrazole (1 equivalent) in a minimal amount of ethanol.

  • Add 1,1,1-trifluoro-2,4-pentanedione (1.1 equivalents) to the solution.

  • Add glacial acetic acid (catalytic amount, e.g., 10 mol%).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Pyrazolo[3,4-b]pyridine Synthesis

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products 5-Aminopyrazole 5-Aminopyrazole Attack_at_C1 Attack at more electrophilic C=O 5-Aminopyrazole->Attack_at_C1 Path A Attack_at_C2 Attack at less electrophilic C=O 5-Aminopyrazole->Attack_at_C2 Path B Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Unsymmetrical_1_3_Dicarbonyl->Attack_at_C1 Unsymmetrical_1_3_Dicarbonyl->Attack_at_C2 Regioisomer_A Regioisomer A (Major Product) Attack_at_C1->Regioisomer_A Cyclization Regioisomer_B Regioisomer B (Minor Product) Attack_at_C2->Regioisomer_B Cyclization

Caption: Competing reaction pathways leading to two possible regioisomers.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed substrate_mod Modify 1,3-Dicarbonyl (Electronic/Steric) start->substrate_mod condition_opt Optimize Reaction Conditions (T, Cat., Solv.) substrate_mod->condition_opt Selectivity Still Low success Desired Regioisomer Obtained substrate_mod->success Improved Selectivity separation Separate Isomers (Chromatography/Recryst.) condition_opt->separation Minor Improvement alt_route Consider Alternative Synthetic Route condition_opt->alt_route No Improvement condition_opt->success Sufficient Selectivity separation->success alt_route->success

Caption: Decision-making workflow for addressing poor regioselectivity.

References

Technical Support Center: Solvent Screening for Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with regioselectivity in the synthesis of pyrazolo[3,4-b]pyridines. The formation of this valuable heterocyclic scaffold, particularly through the common condensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds, is often plagued by the formation of unwanted regioisomers. This not only complicates purification but also reduces the yield of the desired product. This document provides in-depth, experience-driven answers to common questions, focusing on the strategic use of solvent screening as a primary tool to control reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm getting a mixture of two products in my reaction. What is regioselectivity and why is it a critical issue in my pyrazolo[3,4-b]pyridine synthesis?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the context of your synthesis, when you react a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound (where the substituents R² and R³ are different), the pyridine ring can close in two different ways. This leads to two distinct pyrazolo[3,4-b]pyridine regioisomers, as illustrated below.[1][2]

The core of the problem lies in the two nucleophilic centers of the 5-aminopyrazole and the two non-equivalent electrophilic carbonyl carbons of the dicarbonyl. The challenge is a classic example of competing reaction pathways. Obtaining a mixture of isomers necessitates difficult chromatographic separation, which is often inefficient and not scalable, thereby lowering the effective yield of your target molecule.[3] Controlling this selectivity is paramount for an efficient and reproducible synthesis.

G cluster_start Unsymmetrical Starting Materials cluster_end Products aminopyrazole 5-Aminopyrazole reaction Condensation Reaction aminopyrazole->reaction dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->reaction isomer_A Regioisomer A isomer_B Regioisomer B reaction->isomer_A Pathway 1 reaction->isomer_B Pathway 2

Caption: The challenge of regioselectivity in pyrazolo[3,4-b]pyridine synthesis.

Q2: What is the underlying reaction mechanism, and how does it dictate the final isomeric ratio?

A2: Understanding the reaction mechanism is crucial because the solvent exerts its influence by stabilizing or destabilizing the transition states of the competing pathways. While there is some debate, the condensation generally proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.[1] The regiochemical outcome is determined in the very first irreversible step.

There are two primary mechanistic proposals when using a 1,3-dicarbonyl compound:

  • Pathway A: The exocyclic amino group (-NH₂) of the 5-aminopyrazole attacks one of the carbonyl carbons first.

  • Pathway B: A nucleophilic ring atom of the pyrazole attacks a carbonyl carbon first.

The relative electrophilicity of the two carbonyl groups plays a significant role. For instance, a carbonyl adjacent to an electron-withdrawing group like trifluoromethyl (-CF₃) is more electrophilic and will likely react first.[1] The initial nucleophilic attack establishes the orientation of the reactants, which then funnels the reaction toward one of the two possible regioisomers upon subsequent cyclization and dehydration.

G cluster_pathA Pathway A cluster_pathB Pathway B start 5-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyl attackA -NH₂ attacks more electrophilic C=O start->attackA attackB -NH₂ attacks less electrophilic C=O start->attackB intermediateA Intermediate A attackA->intermediateA cyclizeA Cyclization & Dehydration intermediateA->cyclizeA productA Regioisomer A cyclizeA->productA intermediateB Intermediate B attackB->intermediateB cyclizeB Cyclization & Dehydration intermediateB->cyclizeB productB Regioisomer B cyclizeB->productB

Caption: Competing mechanistic pathways determining regioselectivity.

Q3: How exactly can a solvent influence which regioisomer is the major product?

A3: A solvent is not merely a medium for the reaction; it is an active participant that can alter reaction rates and selectivities. It does this primarily through differential stabilization of the transition states of the competing pathways.[4][5] Here’s how different solvent properties come into play:

  • Polarity (Dielectric Constant): Highly polar solvents can preferentially stabilize a more polar transition state. If one reaction pathway involves intermediates or transition states with greater charge separation than the other, a polar solvent will lower the activation energy for that pathway, making it faster and favoring the corresponding product.

  • Hydrogen Bonding Capability (Protic vs. Aprotic):

    • Protic solvents (e.g., ethanol, acetic acid) can act as hydrogen bond donors. They can coordinate to the carbonyl oxygen atoms, increasing their electrophilicity. They can also solvate the amine, potentially reducing its nucleophilicity. This modulation can subtly tip the balance in favor of one reaction pathway. Acetic acid is a very common solvent for this reaction, suggesting its protic nature and acidity play a key role.[1]

    • Aprotic solvents (e.g., DMF, DMSO, THF) lack acidic protons. Polar aprotic solvents are effective at solvating cations but not anions, which can influence the reactivity of any charged intermediates.

  • Specific Solvation Effects: Some solvents may have specific interactions with reactants or intermediates that favor a particular geometry for the transition state, thereby directing the reaction towards a single isomer.

By systematically changing the solvent, you are essentially probing which of these interactions is most effective at differentiating the activation energies of the two competing pathways.

Q4: I am consistently getting a 1:1 mixture of regioisomers. How do I design and execute a solvent screening experiment to solve this?

A4: A systematic solvent screening is an essential first step in optimizing for regioselectivity. The goal is to test a diverse set of solvents to identify a class or a specific solvent that favors your desired isomer.

  • Select a Diverse Solvent Panel: Choose 6-8 solvents that cover a range of polarities and functionalities. Ensure all solvents are anhydrous and of high purity.

SolventDielectric Constant (ε at 20°C)TypeRationale
Toluene2.4Non-polarBaseline for non-polar conditions.
Dioxane2.2Non-polar / EtherealCan coordinate with cations.
Tetrahydrofuran (THF)7.5Polar AproticCommon ethereal solvent.
Dichloromethane (DCM)9.1Polar AproticHalogenated, weakly coordinating.
Acetonitrile (MeCN)37.5Polar AproticHighly polar, weakly coordinating.
N,N-Dimethylformamide (DMF)36.7Polar AproticHighly polar, strongly coordinating.
Ethanol (EtOH)24.6Polar ProticCommon H-bond donor.[3]
Acetic Acid (AcOH)6.2Polar Protic / AcidicVery common solvent for this synthesis.[1]
  • Set Up Parallel Reactions:

    • Use small-scale reaction vessels (e.g., 2 mL microwave vials or small flasks) with identical stir bars.

    • To each vial, add the 5-aminopyrazole (1.0 eq) and the unsymmetrical 1,3-dicarbonyl (1.1 eq).

    • Add the selected solvent (e.g., 1.0 mL, maintaining a consistent concentration across all reactions).

    • Seal the vials and place them in a reaction block or oil bath set to a consistent temperature (e.g., 80-100 °C). Heating is often required.[3]

  • Monitor and Analyze:

    • Monitor the reactions by Thin Layer Chromatography (TLC) to track the consumption of starting materials.[3]

    • After a set time (e.g., 12-24 hours), cool the reactions to room temperature.

    • Take a small aliquot from each reaction mixture, dilute it with a suitable solvent (e.g., acetonitrile or methanol), and analyze by LC-MS to confirm the formation of the two product isomers (they will have the same mass).

    • Evaporate the solvent from the remaining reaction mixture. Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum for each crude sample. Identify distinct, well-resolved peaks corresponding to each regioisomer. Calculate the regioisomeric ratio by integrating these peaks.

  • Evaluate and Optimize: Based on the results, select the solvent that provides the highest ratio for the desired isomer for further optimization (e.g., temperature, concentration, catalyst).

Caption: A systematic workflow for a solvent screening experiment.

Q5: I've identified a solvent that gives me a good isomeric ratio. How do I definitively confirm the structure of my major product?

A5: Correctly assigning the structure of your major regioisomer is absolutely critical. An incorrect assignment can invalidate subsequent biological or chemical data. While ¹H NMR provides the ratio, it often cannot distinguish between the isomers without further experiments.

  • 1D and 2D NMR Spectroscopy: This is the most common method.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This experiment identifies protons that are close in space. By irradiating a specific proton (e.g., a methyl group on the pyridine ring) and observing which protons on the pyrazole ring show an enhanced signal, you can deduce the connectivity and confirm the regiochemistry.

    • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for piecing together the carbon skeleton and confirming which nitrogen of the pyrazole is bonded to which part of the newly formed pyridine ring.

  • Single-Crystal X-ray Diffraction: This is the "gold standard" for structure determination. If you can grow a suitable crystal of your purified major isomer, X-ray analysis will provide an unambiguous 3D structure, definitively resolving the regiochemistry.[6]

  • Comparison to Literature: If known, compare your spectroscopic data (¹H NMR, ¹³C NMR) to that of previously reported and characterized regioisomers.

References

optimizing reaction temperature and time for pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Pyrazolo[3,4-b]Pyridine Synthesis

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anti-tumor properties[1].

However, the synthesis of these molecules is not without its challenges. Achieving high yields and purity often requires careful optimization of reaction parameters, with temperature and time being two of the most critical variables. This guide moves beyond simple protocols to provide a deeper understanding of why certain adjustments are made, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the common questions and hurdles encountered during the synthesis of pyrazolo[3,4-b]pyridines.

Q1: My pyrazolo[3,4-b]pyridine synthesis is giving a very low yield. What are the first things I should check regarding temperature and time?

A1: Low yield is a frequent issue, often directly tied to reaction kinetics and thermodynamics.[2] Before making drastic changes, systematically evaluate the interplay of temperature and time:

  • Check for Unreacted Starting Materials: Use Thin Layer Chromatography (TLC) to monitor the reaction. If you see significant amounts of your starting materials (e.g., the aminopyrazole) even after the prescribed reaction time, it's a strong indicator of an incomplete reaction.[2]

    • Causality: The activation energy for the initial condensation or the subsequent cyclization step may not be met at the current temperature.

    • Action: Gradually increase the reaction temperature in 10–20 °C increments. For each temperature, monitor the reaction at several time points to find the optimal duration. Many syntheses require elevated temperatures, such as 95 °C or higher, to proceed efficiently.[1][2]

  • Look for Product Degradation: If your TLC plate shows a complex mixture of spots or streaking, especially at later time points, your product might be degrading under the reaction conditions.

    • Causality: The pyrazolo[3,4-b]pyridine core, while generally stable, can be susceptible to decomposition or side reactions at excessively high temperatures or with prolonged heating, particularly in the presence of strong acids or bases.

    • Action: Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider screening for a more active catalyst that can promote the reaction under milder conditions.[2]

Q2: My reaction is producing multiple products, possibly regioisomers. How can I use temperature to improve selectivity?

A2: The formation of regioisomers is a classic challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[3] Temperature can be a powerful tool to influence the product ratio:

  • Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may favor the kinetically controlled product (the one that forms fastest). At higher temperatures, the reaction may favor the more stable thermodynamically controlled product, as the initial products have enough energy to revert to intermediates and form the most stable final structure.

  • Actionable Strategy: Run the reaction at a range of temperatures (e.g., room temperature, 60 °C, and 100 °C) and analyze the product ratio at each point. There is often a sweet spot where the formation of the desired regioisomer is maximized. The choice of solvent and catalyst can also profoundly influence regioselectivity.[2]

Q3: My reaction seems to be very slow or stalls completely. Should I just increase the temperature indefinitely?

A3: While increasing temperature is a logical first step for a sluggish reaction, it should be done methodically. Uncontrolled heating can lead to undesired outcomes.

  • Stepwise Increase: As mentioned in A1, increase the temperature in controlled increments. A common strategy is to bring the reaction to the reflux temperature of the chosen solvent. For instance, reactions in ethanol can be heated to reflux (~78 °C), while those in acetic acid can be heated to reflux (~118 °C).[3]

  • Consider Microwave Irradiation: For reactions that are particularly slow or require very high temperatures, microwave-assisted synthesis can be an excellent alternative. Microwave heating can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating.[3][4]

  • Evaluate Other Factors: If increasing the temperature does not significantly improve the reaction rate, the issue may lie elsewhere. Re-evaluate your catalyst choice and loading, as well as the purity of your starting materials and solvent.[2]

Q4: How do I know when the reaction is complete? Can I "over-reflux" my reaction?

A4: Proper reaction monitoring is crucial for maximizing yield and minimizing byproducts.

  • The Role of TLC: Thin Layer Chromatography is your most important tool for tracking the progress of the reaction.[2] A properly monitored reaction should be stopped once the limiting starting material is no longer visible by TLC.

  • The Risk of "Over-Refluxing": Yes, you can heat a reaction for too long. Prolonged heating, even at an optimal temperature, can lead to the formation of thermal decomposition products or complex polymeric side products, which complicates purification and lowers the isolated yield.[2] Determine the optimal reaction time by taking aliquots from the reaction mixture at regular intervals (e.g., every 2-4 hours) and analyzing them by TLC.

Systematic Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to temperature and time optimization.

Symptom Observed (via TLC/LC-MS) Primary Suspected Cause Recommended Troubleshooting Steps
Low Conversion: Significant amount of starting material remains.Insufficient Energy/Time: Reaction temperature is too low, or reaction time is too short.1. Increase reaction temperature by 20 °C and continue monitoring.2. If at reflux, increase reaction time, monitoring every 4 hours.3. Consider switching to a higher-boiling solvent.4. Re-evaluate catalyst choice for higher activity.[2][5][6]
Multiple Byproducts: TLC shows many new spots, often with streaking.Product/Intermediate Degradation: Reaction temperature is too high, or reaction time is too long.1. Decrease reaction temperature by 20 °C.2. Perform a time-course study to find the point of maximum product formation before degradation begins.3. Screen for a milder catalyst that operates at lower temperatures.
Regioisomer Formation: Two or more distinct product spots are visible.Lack of Selectivity: Reaction conditions do not sufficiently favor one regioisomeric pathway over another.1. Lower the reaction temperature to favor the kinetically controlled product.2. Increase the reaction temperature to favor the thermodynamically controlled product.3. Screen different solvents and catalysts, as these can influence the transition state energies for the competing pathways.[3]
Reaction Stalls: Initial product formation is observed, but the reaction does not proceed to completion.Catalyst Deactivation/Equilibrium: The catalyst may be degrading, or the reaction may be reversible and has reached equilibrium.1. A modest increase in temperature may help push the equilibrium toward the products.2. Consider adding a fresh portion of the catalyst.3. If an elimination step (e.g., water removal) is involved, ensure conditions are adequate (e.g., using a Dean-Stark apparatus if applicable).

Visualizing the Process

General Reaction Mechanism

The following diagram illustrates a common pathway for the synthesis of a pyrazolo[3,4-b]pyridine from a 5-aminopyrazole and an α,β-unsaturated ketone. Temperature and time directly influence the rate of each of these steps.

G cluster_0 Reactants 5-Aminopyrazole 5-Aminopyrazole Intermediate Intermediate 5-Aminopyrazole->Intermediate Michael Addition Unsaturated Ketone Unsaturated Ketone Unsaturated Ketone->Intermediate Cyclized Intermediate Cyclized Intermediate Intermediate->Cyclized Intermediate Intramolecular Condensation Product Pyrazolo[3,4-b]pyridine Cyclized Intermediate->Product Dehydration & Aromatization

Caption: A simplified reaction pathway for pyrazolo[3,4-b]pyridine synthesis.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing synthesis problems.

G start Low Yield? sm_present Starting Material Present? start->sm_present Yes byproducts Multiple Byproducts? start->byproducts No sm_present->byproducts No increase_T Increase Temp/Time sm_present->increase_T Yes decrease_T Decrease Temp/Time byproducts->decrease_T Yes optimize_selectivity Optimize for Selectivity (Screen Temp/Catalyst) byproducts->optimize_selectivity No purification_issue Focus on Purification

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocol & Optimization Strategy

This section provides a representative experimental procedure and a clear workflow for its optimization.

Case Study: Synthesis of 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

This procedure is adapted from established methods involving the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone using a Lewis acid catalyst.[1][2]

Materials:

  • (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one (α,β-unsaturated ketone)

  • 5-amino-1-phenyl-pyrazole

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Ethanol (EtOH)

Baseline Protocol:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes.

  • Add ZrCl₄ (0.15 mmol) to the mixture in one portion.

  • Heat the reaction mixture with vigorous stirring at 95 °C for 16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).

  • Upon completion, cool the reaction to room temperature, concentrate in vacuo, and perform a standard aqueous work-up and purification by column chromatography.[1]

Optimization Workflow: Design of Experiments (DoE)

If the baseline protocol gives suboptimal results, a systematic approach is necessary. A 3x3 Design of Experiments (DoE) matrix is an efficient way to co-optimize temperature and time.

G cluster_0 Optimization Workflow A Define Baseline Protocol B Set Up 3x3 DoE Matrix (Temp vs. Time) A->B C Run 9 Experiments in Parallel B->C D Analyze Yield & Purity (LC-MS / Crude NMR) C->D E Identify Optimal Conditions D->E

Caption: Workflow for systematic optimization of reaction conditions.

Example DoE Data Table:

The table below shows hypothetical results from such a DoE study. The goal is to find the combination of temperature and time that maximizes yield while maintaining high purity.

Experiment Temperature (°C) Time (h) Yield (%) Purity (LC-MS, %) Observations
180835>98Incomplete conversion
2801655>98Incomplete conversion
380246097Reaction is slow
495865>98Good conversion
595 16 88 >98 Optimal Conditions
695248594Minor degradation observed
711088291Significant byproducts formed
8110167585Product degradation evident
9110246078Severe degradation

Analysis: Based on this data, the optimal conditions are 95 °C for 16 hours . At 80 °C, the reaction is too slow and never reaches completion. At 110 °C, the reaction is faster, but product degradation becomes a significant issue, leading to lower purity and ultimately a lower isolated yield. This systematic approach avoids guesswork and provides a clear, data-backed path to an optimized procedure.

References

Technical Support Center: Monitoring Pyrazolo[3,4-b]pyridine Synthesis using Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for monitoring the synthesis of pyrazolo[3,4-b]pyridines using Thin Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] Efficiently monitoring the progress of their synthesis is paramount to achieving high yields and purity.

This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic theory and extensive laboratory experience. Our goal is to empower you to diagnose and resolve common issues encountered during TLC analysis, ensuring reliable and reproducible results.

Troubleshooting Guide: Common TLC Issues & Solutions

This section addresses specific problems you may encounter while using TLC to monitor your pyrazolo[3,4-b]pyridine synthesis. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.

Issue 1: My spots are streaking or "tailing" down the plate.

Question: I'm running a TLC of my pyrazolo[3,4-b]pyridine reaction mixture, and instead of tight, round spots, I'm seeing elongated streaks. What's causing this and how can I fix it?

Answer: Spot streaking is a common and frustrating issue, often pointing to a few key problems. Let's break down the causes and solutions.

  • Cause A: Sample Overloading. The most frequent cause of streaking is applying too much sample to the TLC plate.[3][4][5] When the stationary phase (silica gel) becomes saturated at the origin, the excess compound is unable to properly partition between the stationary and mobile phases as the solvent front moves, resulting in a continuous "streak."

    • Solution: Dilute your reaction mixture sample significantly before spotting it on the plate. A good starting point is to take a very small aliquot (e.g., with the tip of a needle) and dissolve it in a vial with a suitable solvent like dichloromethane or ethyl acetate. Also, ensure the spot you apply is small and concentrated, ideally 1-2 mm in diameter.[6] Multiple applications of a dilute solution, with drying in between, are better than a single application of a concentrated one.[4]

  • Cause B: Interaction with Acidic Silica. Pyrazolo[3,4-b]pyridines are basic heterocyclic compounds due to the presence of nitrogen atoms. The standard stationary phase, silica gel, is slightly acidic. This can lead to strong, sometimes irreversible, adsorption of your basic compound, causing it to streak.

    • Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[4][7] A common and effective strategy is to add 0.5-2% triethylamine (TEA) or a few drops of ammonia solution to your eluent system.[4] This will compete with your compound for the active sites on the silica, leading to sharper, more symmetrical spots.

  • Cause C: Inappropriate Solvent Polarity. If the mobile phase is too polar, it can wash the compound up the plate in a streak. Conversely, if it's not polar enough, the compound may remain adsorbed at the baseline and appear as an elongated spot.[3][4]

    • Solution: Systematically adjust the polarity of your mobile phase. If your compound is streaking with a high Rf value, decrease the polarity of the eluent (e.g., if using 50% ethyl acetate in hexanes, try 30%). If the streak is near the baseline, increase the polarity.

Issue 2: My spots are not separating (or are all at the top/bottom).

Question: I've run my TLC, but all the spots (starting material, product, and co-spot) are clustered together either near the solvent front or at the baseline. How do I achieve better separation?

Answer: This indicates that the polarity of your mobile phase is not optimized for the compounds in your mixture. The goal is to have your product Rf value ideally between 0.3 and 0.7.[8]

  • Cause A: Mobile Phase is Too Polar. If all spots are crowded near the solvent front (high Rf values), your eluent is too polar.[4][9] The mobile phase has a very high affinity for all your compounds, moving them up the plate too quickly for effective separation to occur.

    • Solution: Decrease the polarity of your mobile phase. This is done by increasing the proportion of the non-polar solvent in your mixture. For example, if you are using 1:1 Ethyl Acetate:Hexane, try switching to 1:3 or 1:4 Ethyl Acetate:Hexane.

  • Cause B: Mobile Phase is Not Polar Enough. If all spots remain at the baseline (low Rf values), your eluent is not polar enough to move the compounds off the silica gel.[4][9]

    • Solution: Increase the polarity of your mobile phase by increasing the proportion of the polar solvent. Using the same example, if a 1:4 Ethyl Acetate:Hexane system resulted in no movement, you would incrementally try 1:2, then 1:1, and perhaps even switch to a more polar system like Dichloromethane:Methanol if necessary.

Systematic Approach to Solvent Selection
Observation on TLC Plate Interpretation Action Required Example Solvent Adjustment
All spots have high Rf (>0.8)Mobile phase is too polarDecrease mobile phase polarityChange from 1:1 EtOAc/Hex to 1:3 EtOAc/Hex
All spots have low Rf (<0.2)Mobile phase is not polar enoughIncrease mobile phase polarityChange from 1:5 EtOAc/Hex to 1:2 EtOAc/Hex
Poor separation of spotsSolvents may not have the right selectivityTry a different solvent systemSwitch from EtOAc/Hex to CH2Cl2/MeOH
Issue 3: I don't see any spots on my TLC plate after visualization.

Question: I've run my TLC and tried visualizing it under a UV lamp, but I can't see any spots for my reaction mixture. Does this mean my reaction failed?

Answer: Not necessarily. While it could indicate a failed reaction, it's more likely an issue with concentration or the visualization method itself.

  • Cause A: Sample is Too Dilute. The concentration of your compounds might be below the detection limit of the visualization technique.[3][4]

    • Solution: Try spotting the sample multiple times in the same location, ensuring the solvent evaporates completely between each application.[4] This effectively concentrates your sample at the origin. Alternatively, prepare a more concentrated solution of your reaction mixture for spotting.

  • Cause B: Compound is Not UV-Active. Many organic compounds, especially those without aromatic rings or extensive conjugation, do not absorb UV light at 254 nm and will be invisible under a standard UV lamp.[10][11] While pyrazolo[3,4-b]pyridines are typically UV-active due to their aromatic nature, some starting materials or intermediates may not be.

    • Solution: Use a secondary, chemical visualization method. An iodine chamber is an excellent, generally applicable first choice.[10][12] The iodine vapor complexes with many organic compounds, rendering them as yellow-brown spots.[10] If iodine doesn't work, a more reactive stain, such as permanganate or p-anisaldehyde, may be required.[11]

  • Cause C: Solvent Level in Chamber Too High. If the level of the eluent in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve directly into the solvent pool instead of migrating up the plate.[3][4]

    • Solution: Always ensure the solvent level is well below the origin line on your TLC plate.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial mobile phase for my pyrazolo[3,4-b]pyridine synthesis?

A1: A great starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (EtOAc). Begin with a ratio of around 3:1 Hexanes:EtOAc and run a test TLC. Based on the result, you can systematically increase or decrease the polarity as described in the troubleshooting guide. For more polar pyrazolo[3,4-b]pyridine derivatives, a system of dichloromethane (DCM) and methanol (MeOH) may be more appropriate.

Q2: What is an Rf value and how do I calculate it?

A2: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[6][13] It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front, both measured from the origin.[13]

  • Formula: Rf = (Distance from origin to center of the spot) / (Distance from origin to the solvent front)

The Rf value is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, temperature).[6] Therefore, comparing the Rf of your product spot to a co-spotted authentic sample is a reliable way to track reaction progress.

Q3: What are the best visualization techniques for pyrazolo[3,4-b]pyridines?

A3: A multi-step visualization approach is often best.

  • UV Light (254 nm): This should always be your first step. It is non-destructive, and the aromatic pyrazolo[3,4-b]pyridine core is typically UV-active, appearing as a dark spot on the fluorescent green background.[10][11]

  • Iodine Chamber: If UV light yields no spots or if you suspect non-UV active byproducts, place the plate in a chamber containing iodine crystals. Iodine is a semi-destructive method that visualizes a wide range of organic compounds.[10]

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that is highly effective for compounds that can be oxidized, such as alcohols, amines, or alkenes. It will appear as yellow spots on a purple background. This can be useful for visualizing certain starting materials or byproducts.

Q4: How can I be sure which spot is my product?

A4: The most reliable method is to use a "three-lane" spotting technique on your TLC plate:

  • Lane 1 (Reference): Spot a dilute solution of your starting material(s).

  • Lane 2 (Co-spot): Spot the starting material(s) first, then, in the exact same location, spot your reaction mixture.

  • Lane 3 (Reaction): Spot only your reaction mixture.

As the reaction progresses, you should see the spot corresponding to your starting material (Lane 1) diminish in intensity in the reaction lane (Lane 3), while a new spot—your product—appears. The product will typically have a different Rf value from the starting materials.

Experimental Protocols

Protocol 1: Standard TLC Monitoring Workflow
  • Plate Preparation: With a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Mark tick marks for each lane.

  • Sample Preparation: Prepare dilute solutions of your starting material(s) and a sample from your reaction mixture in a volatile solvent (e.g., DCM or EtOAc).

  • Spotting: Using a capillary tube or spotter, apply a small amount of each sample to its designated tick mark on the origin line. Ensure spots are small and do not touch. Let the solvent fully evaporate.

  • Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Development: Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[9]

  • Visualization: Allow the plate to dry completely. View it under a UV lamp and circle any visible spots with a pencil. Proceed with other visualization techniques (e.g., iodine chamber) if necessary.

  • Analysis: Calculate the Rf values for all spots and record the results in your lab notebook.

Diagrams

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Prep_Plate 1. Prepare Plate (Draw Origin Line) Prep_Sample 2. Prepare Samples (Dilute Solutions) Prep_Plate->Prep_Sample Spotting 3. Spot Plate (SM, Co-spot, Rxn) Prep_Sample->Spotting Prep_Chamber 4. Prepare Chamber (Solvent + Paper) Spotting->Prep_Chamber Development 5. Develop Plate Prep_Chamber->Development Mark_Front 6. Mark Solvent Front Development->Mark_Front Visualize 7. Visualize (UV, Iodine, etc.) Mark_Front->Visualize Calculate_Rf 8. Calculate Rf Values Visualize->Calculate_Rf

Caption: Standard workflow for monitoring a reaction using TLC.

Troubleshooting Decision Tree for Poor Separation

TLC_Troubleshooting Start Poor Separation Observed Check_Rf Are Rf values high (>0.8) or low (<0.2)? Start->Check_Rf High_Rf Rf values are HIGH Check_Rf->High_Rf High Low_Rf Rf values are LOW Check_Rf->Low_Rf Low Check_Streaking Are spots streaking? Check_Rf->Check_Streaking Neither Decrease_Polarity Decrease Mobile Phase Polarity High_Rf->Decrease_Polarity Increase_Polarity Increase Mobile Phase Polarity Low_Rf->Increase_Polarity Yes_Streak Yes Check_Streaking->Yes_Streak Yes No_Streak No Check_Streaking->No_Streak No Add_Modifier Add Basic Modifier (e.g., 0.5% TEA) Yes_Streak->Add_Modifier Change_System Try a different solvent system (e.g., DCM/MeOH) No_Streak->Change_System

Caption: Decision tree for troubleshooting poor TLC separation.

References

Technical Support Center: Recrystallization of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. The following troubleshooting guides and FAQs are based on established crystallization principles and specific insights into the purification of halogenated pyrazolopyridines.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Question 1: My compound has "oiled out" during cooling instead of forming solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution above its melting point, or as a supersaturated liquid. This is a common issue with heterocyclic compounds, especially when impurities are present that depress the melting point of the mixture or when the solution is cooled too rapidly.[1][2]

Immediate Corrective Actions:

  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (1-5% of the total volume) of the primary (good) solvent until the oil completely redissolves.

  • Slow Down the Cooling Process: This is the most critical step. Rapid cooling favors precipitation over crystallization.

    • Allow the flask to cool to room temperature on the benchtop, insulated with a glass wool or cork ring, away from any drafts.

    • Alternatively, leave the hot solution on a hotplate with the heat turned off, allowing it to cool gradually with the plate.

  • Scratch the Flask: Once cooled, gently scratching the inner surface of the flask at the meniscus with a glass rod can create nucleation sites, initiating crystal growth.[1]

If the Problem Persists:

  • Cause: The concentration of your compound might be too high.

  • Solution: Add a slightly larger volume of the hot primary solvent before repeating the slow cooling process. This reduces the saturation level, giving the molecules more time to align into a crystal lattice.

Question 2: The solution has cooled to room temperature and even in an ice bath, but no crystals have formed. What should I do?

Answer:

The failure of a compound to crystallize from a cooled solution is typically due to one of two factors: either too much solvent was used, or the solution is supersaturated and requires a trigger for nucleation.[2][3]

Step-by-Step Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask. The microscopic scratches provide a surface for the first crystals to form.[3]

    • Seed Crystals: If you have a small amount of the pure, solid compound, add a single tiny crystal to the solution. This will act as a template for further crystal growth.[1][3]

  • Reduce Solvent Volume:

    • This is the most common reason for crystallization failure.[2] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume). Then, allow it to cool slowly again.[3] Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly.

  • Increase the Anti-Solvent Ratio (for two-solvent systems):

    • If you are using a solvent-antisolvent system, you can try adding a small amount of the anti-solvent (the "poor" solvent) dropwise to the cooled solution until it just starts to become cloudy, then let it stand.

  • Utilize Lower Temperatures:

    • If an ice bath is ineffective, try a salt-ice bath or a laboratory freezer to reach lower temperatures, which will further decrease the compound's solubility.

Question 3: My final yield of purified crystals is very low. How can I improve recovery?

Answer:

A low recovery is most often caused by using an excessive volume of recrystallization solvent, meaning a significant amount of your product remains dissolved in the mother liquor.[1][3] Another possibility is that the compound has a higher than expected solubility in the cold solvent.

Strategies for Yield Improvement:

  • Minimize Solvent Usage: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions, waiting for it to boil between additions.[4]

  • Maximize Precipitation: Ensure the solution is thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[1]

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate). Reduce its volume by 50-70% using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.

  • Re-evaluate Your Solvent System: If the yield is consistently low, your compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent/anti-solvent pair may be necessary.

Question 4: The final crystals are colored, or TLC/NMR analysis shows they are still impure. What went wrong?

Answer:

The presence of impurities in the final product indicates that they were trapped within the crystal lattice during formation (inclusion) or adsorbed onto the crystal surface. This is often a result of crystals forming too quickly.[3]

Refining Your Protocol for Purity:

  • Ensure Slow Crystal Growth: As mentioned, rapid crystallization is a primary cause of impurity trapping. Slower cooling is essential. If crystals crash out immediately upon removing the flask from heat, you should re-heat, add a small amount of extra solvent (1-2 mL), and cool again more slowly.[3]

  • Perform a Hot Filtration: If your crude material contains insoluble impurities or if you are dealing with colored impurities, a hot gravity filtration step is recommended. After dissolving the crude solid in the hot solvent, you can add a small amount of activated charcoal to adsorb colored impurities, then filter the hot solution through a fluted filter paper into a clean, pre-heated flask before allowing it to cool.

  • Wash the Crystals Properly: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor clinging to the surface. Using cold solvent is crucial to avoid dissolving your purified product.

  • Perform a Second Recrystallization: For highly impure samples, a single recrystallization may not be sufficient. A second recrystallization of the obtained crystals will often yield a product of much higher purity.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_main Core Process cluster_collection Isolation & Drying start Start with Crude Solid choose_solvent Select Solvent System (Single or Two-Solvent) start->choose_solvent dissolve Dissolve Crude Solid in MINIMUM Hot Solvent choose_solvent->dissolve hot_filter Hot Gravity Filtration (Optional: for insolubles/color) dissolve->hot_filter cool Slowly Cool Solution to Room Temperature dissolve->cool If no insolubles hot_filter->cool ice_bath Cool in Ice Bath to Maximize Precipitation cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with ICE-COLD Solvent vac_filter->wash dry Dry Crystals Thoroughly wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of a solid compound.

Frequently Asked Questions (FAQs)

Question 1: What is the best solvent system to start with for purifying this compound?

Answer:

Given the compound's rigid, heterocyclic, and halogenated structure, a single ideal solvent may be difficult to find. Pyridine-based systems can be challenging to crystallize.[5][6] Therefore, a two-solvent (or solvent/anti-solvent) system is the most logical and effective starting point.

A recommended starting system, based on literature for a similar compound, is a combination of a moderately polar solvent that can dissolve the compound and a non-polar anti-solvent to induce precipitation.[7]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). These are good at dissolving many organic solids.

  • Anti-Solvent: Hexane or Heptane. These are non-polar and the compound should be largely insoluble in them.

Experimental Approach for Solvent Selection:

  • Place ~20-30 mg of your crude material in a test tube.

  • Add the "good" solvent (e.g., DCM) dropwise at room temperature until the solid just dissolves.

  • Add the "anti-solvent" (e.g., Hexane) dropwise until the solution becomes persistently cloudy.

  • Gently warm the mixture until it becomes clear again.

  • Allow it to cool slowly. If well-formed crystals appear, this is a viable system for a larger scale recrystallization.

Question 2: How do I perform a two-solvent recrystallization procedure?

Answer:

The two-solvent method is highly effective when a single solvent is not suitable.[4] The key is to dissolve the compound in a "good" solvent and then reduce its solubility by adding a miscible "poor" solvent (anti-solvent).

Step-by-Step Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Heat the flask and add a minimum amount of the hot "good" solvent (e.g., Ethyl Acetate) until the solid is completely dissolved.

  • While keeping the solution hot, add the "poor" anti-solvent (e.g., Heptane) dropwise until you reach the cloud point —where the solution remains faintly cloudy even with swirling.

  • Add one or two drops of the hot "good" solvent to re-clarify the solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold anti-solvent or a mixture rich in the anti-solvent.

Question 3: What are the ideal properties of a recrystallization solvent?

Answer:

The choice of solvent is the most critical factor in a successful recrystallization.[8] The ideal solvent should exhibit a specific set of properties, summarized in the table below.

PropertyIdeal CharacteristicRationale
Solubility Gradient Compound should be highly soluble at high temperatures but poorly soluble at low temperatures.This is the fundamental principle of recrystallization, allowing the compound to dissolve when hot and crystallize upon cooling, leaving soluble impurities behind.[8][9]
Impurity Solubility Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).This ensures the selective crystallization of only the desired compound.[8]
Chemical Inertness The solvent must not react with the compound being purified.Prevents the formation of byproducts and degradation of the target molecule.[9]
Boiling Point A moderately low boiling point is preferred.Solvents with very low boiling points (<60 °C) can be difficult to work with and may evaporate too quickly. High boiling points (>120 °C) make the solvent difficult to remove from the final crystals.
Volatility The solvent should be volatile enough to be easily removed from the purified crystals by air or vacuum drying.Ensures that the final product is free of residual solvent.[9]

Troubleshooting Decision Tree

G start After Cooling, No Crystals? induce Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal start->induce crystals_form_1 Crystals Form induce->crystals_form_1 Success no_crystals_1 Still No Crystals induce->no_crystals_1 Failure reduce_solvent Reduce Solvent Volume (Boil off 10-20%) no_crystals_1->reduce_solvent re_cool Re-Cool Slowly reduce_solvent->re_cool crystals_form_2 Crystals Form re_cool->crystals_form_2 Success oiled_out Compound 'Oils Out' re_cool->oiled_out Problem reheat Re-heat to Dissolve Oil oiled_out->reheat add_solvent Add Small Amount of 'Good' Solvent reheat->add_solvent slow_cool Cool VERY Slowly add_solvent->slow_cool crystals_form_3 Crystals Form slow_cool->crystals_form_3

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comparative analysis of various pyrazolo[3,4-b]pyridine derivatives, with a primary focus on their anticancer properties, alongside their antimicrobial and anti-inflammatory effects. We will delve into structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these potent compounds.

I. Anticancer Activity: A Multi-faceted Approach

Pyrazolo[3,4-b]pyridine derivatives have emerged as a significant class of anticancer agents, primarily functioning as kinase inhibitors.[2][3] Their efficacy stems from the scaffold's ability to fit into the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Kinase Inhibition: The Primary Mechanism

A multitude of studies have highlighted the role of pyrazolo[3,4-b]pyridines as potent inhibitors of several key kinases implicated in cancer progression.

  • Cyclin-Dependent Kinases (CDKs): Certain derivatives have shown potent and selective inhibitory activity against CDKs, which are critical regulators of the cell cycle.[6] For instance, a series of 3,5-disubstituted pyrazolo[3,4-b]pyridines demonstrated significant inhibition of CDK1, leading to cell cycle arrest and inhibition of tumor cell proliferation.[6] Compound 6b from another study was identified as a dual CDK2/PIM1 inhibitor, inducing apoptosis and arresting the cell cycle at the G0-G1 phase in various cancer cell lines.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a known driver in various cancers. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been designed as potent and selective FGFR kinase inhibitors.[7] Notably, compound 7n exhibited significant antitumor activity in a FGFR1-driven xenograft model, underscoring its potential for further development.[7] The N(1)-H of the pyrazolopyridine moiety was found to be crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[7]

  • Tropomyosin Receptor Kinases (TRKs): TRK activation is associated with cell proliferation and differentiation, and its overexpression can lead to cancer.[5][8] Researchers have synthesized pyrazolo[3,4-b]pyridine derivatives that act as TRK inhibitors. Compound C03 , for example, showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line.[5][8]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a validated target in non-small cell lung cancer (NSCLC). Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of both wild-type ALK and the crizotinib-resistant ALK-L1196M mutant.[9] For instance, compound 10g displayed picomolar inhibitory activity against both forms of ALK.[9]

  • TANK-Binding Kinase 1 (TBK1): TBK1 plays a role in innate immunity and oncogenesis. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent TBK1 inhibitors, with compound 15y exhibiting an exceptionally low IC50 value of 0.2 nM.[10]

  • Topoisomerase IIα (TOPIIα): This enzyme is crucial for regulating DNA topology. A recent study identified compound 8c , a pyrazolo[3,4-b]pyridine derivative, as a potent TOPIIα inhibitor with broad-spectrum antiproliferative activity across numerous cancer cell lines.[11][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Substitution at N-1: The pyrazole N-H is often essential for activity, participating in crucial hydrogen bond interactions with the target kinase.[7][13] N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus has been shown to completely abolish enzymatic activity in some cases.[7]

  • Substitution at C3, C4, and C6: Modifications at these positions have a significant impact on potency and selectivity. For instance, in a series of AMPK activators, para substitution on a diphenyl group at C3 was found to be crucial for activation potency.[13] In another study on ALK inhibitors, a 4-methylpiperazin-1-yl group at the C4 position of a phenyl ring attached to the pyrazole moiety resulted in the most potent inhibitor.[9]

Comparative Anticancer Activity

The following table summarizes the anticancer activity of selected pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.

CompoundTarget Kinase(s)Cancer Cell LineIC50 / GI50 (µM)Reference
8b Not specifiedHCT-116 (Colon)2.3[2]
HEPG2 (Liver)2.6[2]
A-549 (Lung)2.9[2]
17f AMPKNRK-49F (Kidney)0.78[13]
7n FGFR1H1581 (Lung)In vivo activity[7]
C03 TRKAKm-12 (Colon)0.304[5][8]
10g ALK-wt, ALK-L1196MBa/F3<0.0005[9]
6b CDK2/PIM1HCT-116 (Colon)Not specified[4]
9d AMPKA549 (Lung)3.06[14]
8c TOPIIαNCI-60 Panel1.33 (MG-MID)[11][12]

II. Antimicrobial Activity

While less explored than their anticancer effects, pyrazolo[3,4-b]pyridine derivatives have also demonstrated promising antimicrobial activity.

A study evaluating a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines against various bacterial species found that some compounds displayed moderate antibacterial activity.[15] Another report detailed the synthesis of novel pyrazolo[3,4-b]pyridine analogs, with some compounds exhibiting potent and broad-spectrum antimicrobial activity.[16] For example, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed and shown to have inhibitory potential against S. aureus and K. pneumoniae.[17]

The following table presents the zone of inhibition for selected compounds against different bacterial strains.

CompoundBacterial StrainZone of Inhibition (mm)Reference
24 S. aureus15 ± 0.82[17]
K. pneumoniae14 ± 0.7[17]
27 S. aureus18 ± 0.95[17]
K. pneumoniae16 ± 0.82[17]

III. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo[3,4-b]pyridines has also been investigated, with some derivatives showing notable activity. For instance, a series of pyrazolo[3,4-b]thieno[2,3-d]pyridine alkanoic acid derivatives were evaluated as thromboxane synthetase inhibitors and leukotriene D(4) receptor antagonists, with one compound demonstrating an in vivo anti-inflammatory profile.[18] Another study on pyrazolo[3,4-b]pyrazines, a related scaffold, identified compounds with remarkable anti-inflammatory activity, comparable to the reference drug indomethacin.[19][20]

IV. Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Protocol (Example: TRKA Kinase Assay):

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the TRKA enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Compound Addition: Add the pyrazolo[3,4-b]pyridine derivatives at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

V. Visualizing Cellular Mechanisms

Understanding the signaling pathways affected by pyrazolo[3,4-b]pyridine derivatives is crucial for rational drug design.

anticancer_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK, ALK) Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Activates Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->RTK Inhibits CDK_Complex CDK/Cyclin Complex Pyrazolo_Pyridine->CDK_Complex Inhibits TBK1 TBK1 Pyrazolo_Pyridine->TBK1 Inhibits TOPIIa Topoisomerase IIα Pyrazolo_Pyridine->TOPIIa Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) Downstream_Signaling->Gene_Transcription Promotes Cell_Cycle_Progression Cell Cycle Progression CDK_Complex->Cell_Cycle_Progression Drives TBK1->Downstream_Signaling Activates DNA_Replication DNA Replication TOPIIa->DNA_Replication Enables

Caption: General mechanism of anticancer action for pyrazolo[3,4-b]pyridine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., COX Inhibition) Synthesis->Anti_inflammatory Kinase_Assay Kinase Inhibition Assay Anticancer->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Anti_inflammatory->SAR Cell_Cycle Cell Cycle Analysis Kinase_Assay->Cell_Cycle Apoptosis Apoptosis Assay Kinase_Assay->Apoptosis Xenograft Xenograft Model Studies Apoptosis->Xenograft SAR->Synthesis Optimization

Caption: Workflow for the development and evaluation of pyrazolo[3,4-b]pyridine derivatives.

VI. Conclusion

Pyrazolo[3,4-b]pyridine derivatives represent a versatile and highly promising scaffold in drug discovery. Their demonstrated efficacy as anticancer agents, particularly as kinase inhibitors, has paved the way for the development of targeted therapies. While their antimicrobial and anti-inflammatory activities are less characterized, the existing data suggests significant potential in these areas as well. Future research should focus on optimizing the scaffold for enhanced potency and selectivity against various biological targets, as well as exploring their potential in other therapeutic areas. The structure-activity relationships discussed herein provide a valuable roadmap for the design of next-generation pyrazolo[3,4-b]pyridine-based therapeutics.

VII. References

  • Al-Tel, T. H. (2013). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. International Journal of Molecular Sciences, 14(12), 24137-24153.

  • Li, J., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066.

  • Duan, D., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 582-586.

  • Barvian, M., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302.

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1545-1555.

  • Choi, H. G., et al. (2014). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3471-3475.

  • Barreiro, E. J., et al. (2002). Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents. Bioorganic & Medicinal Chemistry Letters, 12(1), 9-12.

  • Ezzat, M. H., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200833.

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1545-1555.

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1481-1496.

  • Papastathopoulos, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343.

  • Various Authors. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4935.

  • Ghorab, M. M., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2636.

  • Wang, Y., et al. (2022). Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. Archiv der Pharmazie, 355(7), e2100465.

  • Weng, L., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 11(8), 2299-2316.

  • Al-Ghorbani, M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(03), 107-115.

  • El-Gohary, N. S., et al. (2019). Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. Bioorganic Chemistry, 88, 102976.

  • Various Authors. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.

  • Abdel-Aziz, M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1599.

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2011). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. Der Pharma Chemica, 3(6), 448-459.

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 22-34.

  • Ghorab, M. M., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2636.

  • Ravula, S., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(19), 6533.

  • Desai, N. C., et al. (2013). Synthesis and antimicrobial activity of pyrazolo [3,4-b] pyridine derivatives. Medicinal Chemistry Research, 22(8), 3646-3653.

  • Sharma, P., et al. (2012). Synthesis and anti-inflammatory evaluation of some pyrazolo[3,4-b]pyridines. Medicinal Chemistry Research, 21(10), 2849-2857.

  • Abdel-Aziz, M., et al. (2023). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1599.

  • Various Authors. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.

  • Various Authors. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 224-243.

  • Al-Tel, T. H. (2013). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. International Journal of Molecular Sciences, 14(12), 24137-24153.

References

A Comparative Guide to Structure-Activity Relationships of Pyrazolo[3,4-b]pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various pyrazolo[3,4-b]pyridine analogs, with a focus on their development as kinase inhibitors and other therapeutic agents. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural modifications that govern the potency and selectivity of these compounds.

The Pyrazolo[3,4-b]pyridine Core: A Versatile Scaffold

The pyrazolo[3,4-b]pyridine core is a bicyclic aromatic system that offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This structural versatility allows for its interaction with a wide range of biological targets, particularly the ATP-binding pocket of kinases.[3][4] The core structure consists of a fused pyrazole and pyridine ring, with numbering as illustrated below. Strategic substitutions at various positions (R1, R3, R4, R5, and R6) have led to the discovery of potent and selective inhibitors for several important drug targets.

Comparative SAR Analysis of Pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for the development of inhibitors targeting various kinase families.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are crucial for neuronal development and function.[6] Gene fusions involving TRKs are oncogenic drivers in a variety of tumors. Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors.

A study by Liu et al. (2022) described the design and synthesis of 38 pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[6] Their work highlights key SAR trends for this class of compounds.

Key SAR Insights for TRK Inhibition:

  • Substitution at the N-1 position of the pyrazole ring: An exposed N-H group on the pyrazole ring was found to be crucial for activity.

  • Substitution at the C-3 position: A variety of substituents have been explored at this position. For instance, compound C03 from the study by Liu et al. showed an IC50 value of 56 nM against TRKA.[6]

  • Substitution at the C-4 and C-6 positions of the pyridine ring: Modifications at these positions significantly influence potency and selectivity.

CompoundR1R3R4R6TRKA IC50 (nM)Cellular Activity (KM-12 IC50, µM)Reference
C03 HVaried AmideHPhenyl560.304[6]
C09 HVaried AmideHPhenyl57Not Reported[7]
C10 HVaried AmideHPhenyl26Not Reported[7]

The data suggests that while minor modifications at the R3 position can fine-tune potency, the core pyrazolo[3,4-b]pyridine scaffold with appropriate substitutions at R6 is essential for potent TRK inhibition.

Experimental Workflow: Synthesis of Pyrazolo[3,4-b]pyridine Analogs

The general synthetic route to many pyrazolo[3,4-b]pyridine derivatives involves the condensation of a 5-aminopyrazole with a β-ketoester or a related three-carbon synthon.[4][8]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Cyclocondensation Cyclocondensation 5-Aminopyrazole->Cyclocondensation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Cyclocondensation Pyrazolo[3,4-b]pyridine Core Pyrazolo[3,4-b]pyridine Core Cyclocondensation->Pyrazolo[3,4-b]pyridine Core

A generalized workflow for the synthesis of the pyrazolo[3,4-b]pyridine core.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[9] The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent CDK inhibitors.[3][10]

A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines were synthesized and shown to have potent and selective CDK inhibitory activities.[9]

Key SAR Insights for CDK Inhibition:

  • Substitution at the C-3 position: An amine substituent at this position is often found in potent CDK inhibitors. For example, 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (compound 8 in a study by Al-Tel et al.) exhibited a CDK2 IC50 of 0.65 µM.[10]

  • Substitution at the C-5 position: This position is crucial for interacting with the hinge region of the kinase.

  • Substitution at the C-6 position: Large aromatic groups, such as naphthalene, are well-tolerated and can enhance potency.[10]

CompoundR3R4R6CDK2 IC50 (µM)Reference
Compound 8 -NH2Thiophen-2-ylNaphthalen-2-yl0.65[10]
SQ-67563 VariedVariedVariedPotent CDK1/2 inhibitor[3]

The solid-state structure of a pyrazolo[3,4-b]pyridine analog bound to CDK2 reveals that the scaffold resides in the ATP purine binding site, forming critical hydrogen bonding interactions with the protein backbone.[3]

Signaling Pathway: CDK2 in Cell Cycle Regulation

CDK2_Pathway Cyclin E Cyclin E Cyclin E/CDK2 Complex Cyclin E/CDK2 Complex Cyclin E->Cyclin E/CDK2 Complex CDK2 CDK2 CDK2->Cyclin E/CDK2 Complex pRb pRb Cyclin E/CDK2 Complex->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Inhibits pRb->E2F S-phase Genes S-phase Genes E2F->S-phase Genes Activates Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->CDK2 Inhibits

Simplified pathway of CDK2's role in the G1/S cell cycle transition.

Other Kinase Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to other kinase families as well.

  • PIM1 Kinase: Dual CDK2/PIM1 inhibitors have been developed, suggesting an overlap in the pharmacophoric requirements for inhibiting these two kinases.[11]

  • TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors, with compound 15y exhibiting an impressive IC50 of 0.2 nM.[12]

  • Monopolar Spindle Kinase 1 (Mps1): Compound 31 , a pyrazolo[3,4-b]pyridine derivative, was identified as a potent Mps1 inhibitor with an IC50 of 2.596 nM.[13]

  • Aurora Kinase: Pyrazoloquinazolines, a related scaffold, have shown high selectivity for Aurora B kinase.[14][15] While not a direct pyrazolo[3,4-b]pyridine, the SAR insights can be valuable. Transforming the 4-(5-methyl-3-pyrazoloamino)pyrimidine moiety of VX-680 to a 3-cyano-6-(5-methyl-3pyrazoloamino)pyridine led to a new class of selective Aurora A kinase inhibitors.[16]

Beyond Kinase Inhibition: Other Therapeutic Applications

While kinase inhibition is a major focus, pyrazolo[3,4-b]pyridine analogs have shown promise in other therapeutic areas.

  • AMP-Activated Protein Kinase (AMPK) Activators: A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to activate AMPK.[17] Compound 17f showed activation comparable to the known activator A-769662.[17] The study highlighted the importance of an exposed pyrazole N-H and para substitution on a diphenyl group for potent activation.[17]

  • Topoisomerase IIα Inhibitors: Some pyrazolo[3,4-b]pyridine derivatives have been identified as potent anti-leukemic agents that act by inhibiting Topoisomerase IIα.[18][19] Compound 8c from one study demonstrated potent and broad-spectrum antiproliferative activity.[18][19]

  • β-Amyloid Plaque Binding Agents: Novel pyrazolo[3,4-b]pyridines have been synthesized and shown to bind with high selectivity to amyloid plaques, suggesting potential applications in the diagnosis or treatment of Alzheimer's disease.[8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental methodologies employed.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compounds (pyrazolo[3,4-b]pyridine analogs), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Serially dilute the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine analogs for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold has proven to be a highly versatile and fruitful starting point for the development of a wide range of therapeutic agents. The extensive SAR studies have provided valuable insights into the structural requirements for potent and selective inhibition of various kinases and modulation of other biological targets. Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning substitutions to achieve greater selectivity for specific kinase isoforms to minimize off-target effects.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that are active against resistant mutants of target proteins.

  • Exploring New Biological Targets: Expanding the therapeutic applications of the pyrazolo[3,4-b]pyridine scaffold by screening against a broader range of biological targets.

  • Optimizing Physicochemical Properties: Enhancing the drug-like properties of these analogs, such as solubility and oral bioavailability, to improve their clinical potential.

By leveraging the wealth of existing SAR data and employing rational drug design strategies, the pyrazolo[3,4-b]pyridine scaffold will undoubtedly continue to be a valuable platform for the discovery of novel and effective therapeutics.

References

The Strategic Advantage of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in Drug Intermediate Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone for the development of a multitude of therapeutic agents, most notably kinase inhibitors.[1][2] The strategic selection of a functionalized intermediate is paramount to the efficiency and success of a synthetic campaign. This guide provides an in-depth validation of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine as a key drug intermediate, offering a comparative analysis against its 5-chloro and 5-fluoro analogues. Our evaluation is grounded in synthetic accessibility, reactivity in pivotal cross-coupling reactions, and overall strategic utility, supported by experimental data from peer-reviewed literature.

Introduction: The Versatility of Dihalogenated Pyrazolo[3,4-b]pyridines

The 5-halo-3-iodo-1H-pyrazolo[3,4-b]pyridine core offers two distinct and orthogonally reactive sites. The iodo group at the 3-position is the more labile handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][3] The halogen at the 5-position (bromo, chloro, or fluoro) provides a secondary site for diversification, allowing for the late-stage introduction of additional pharmacophoric elements. This dual functionality makes these intermediates highly valuable for building complex molecular architectures common in targeted therapies.

Synthetic Accessibility of Key Intermediates

The synthesis of this compound and its analogues typically begins with the corresponding 5-halo-1H-pyrazolo[3,4-b]pyridine. The subsequent iodination at the 3-position is a crucial step.

General Synthesis of 5-Halo-3-iodo-1H-pyrazolo[3,4-b]pyridines

A common and effective method for the iodination of 5-halo-1H-pyrazolo[3,4-b]pyridines involves the use of an iodine source in the presence of a base.[4][5][6]

Start 5-Halo-1H-pyrazolo[3,4-b]pyridine (Halo = Br, Cl, F) Product 5-Halo-3-iodo-1H-pyrazolo[3,4-b]pyridine Start->Product Iodination Reagents Iodinating Agent (e.g., I₂, NIS) Base (e.g., KOH, NaOH) Solvent (e.g., DMF) Reagents->Product

Caption: General workflow for the synthesis of 5-halo-3-iodo-1H-pyrazolo[3,4-b]pyridines.

Table 1: Comparison of Synthetic Yields for the Iodination of 5-Halo-1H-pyrazolo[3,4-b]pyridines

Starting MaterialIodinating AgentBaseSolventYield (%)Reference
5-Bromo-1H-pyrazolo[3,4-b]pyridineI₂KOHDMFGood[4]
5-Bromo-1H-pyrazolo[3,4-b]pyridineNISDMF82.4[1]
5-Chloro-1H-pyrazolo[3,4-c]pyridineNISAcetonitrileNot specified[7]
5-Fluoro-1H-pyrazolo[3,4-b]pyridineI₂KOHDMFNot specified[8]

Note: Direct comparative yield data under identical conditions is scarce in the literature. The presented data is from various sources and illustrates the feasibility of the synthesis.

The synthesis of the precursor, 5-Bromo-1H-pyrazolo[3,4-b]pyridine, is well-documented and can be achieved from commercially available starting materials.[9] The chloro and fluoro analogues are also accessible through established synthetic routes.[7][8] The high yield reported for the iodination of the 5-bromo analogue using N-iodosuccinimide (NIS) highlights an efficient and scalable method for producing the target intermediate.[1]

Comparative Performance in Cross-Coupling Reactions

The true value of these intermediates is realized in their performance in subsequent cross-coupling reactions, which are fundamental to modern drug synthesis.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for introducing amine-containing moieties.[11] The reactivity of the C-I bond at the 3-position allows for selective amination while preserving the halogen at the 5-position for further functionalization.

Intermediate 5-Halo-3-iodo-1H-pyrazolo[3,4-b]pyridine Product 5-Halo-3-(R-amino)-1H-pyrazolo[3,4-b]pyridine Intermediate->Product Amine R-NH₂ Amine->Product Catalyst Pd Catalyst Ligand Base Catalyst->Product Buchwald-Hartwig Amination Intermediate 5-Halo-3-iodo-1H-pyrazolo[3,4-b]pyridine Product 5-Halo-3-(R)-1H-pyrazolo[3,4-b]pyridine Intermediate->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst Base Catalyst->Product Suzuki-Miyaura Coupling

References

A Comparative Guide to Pyrazolo[3,4-b]pyridine-Based TRK Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) have emerged as critical therapeutic targets. Their aberrant activation, often through chromosomal rearrangements leading to NTRK gene fusions, is a key driver in a wide array of adult and pediatric solid tumors. This has spurred the development of highly specific TRK inhibitors. The pyrazolo[3,4-b]pyridine scaffold has been identified as a promising core structure for the generation of novel TRK inhibitors. This guide provides a detailed comparative analysis of emerging TRK inhibitors derived from this scaffold, with a focus on their biochemical potency, cellular activity, and selectivity. We will also benchmark these compounds against the well-established, FDA-approved TRK inhibitors, Larotrectinib and Entrectinib, to provide a comprehensive perspective for researchers in drug discovery and development.

The TRK Signaling Axis: A Pivotal Pathway in Oncogenesis

The TRK receptors are receptor tyrosine kinases that play a fundamental role in the development and function of the nervous system.[1] Upon binding to their cognate neurotrophin ligands, TRK receptors dimerize and autophosphorylate, triggering a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[1][2] These pathways are integral to cell proliferation, survival, and differentiation.[2][3] In TRK fusion-positive cancers, the fusion event leads to ligand-independent, constitutive activation of the kinase domain, resulting in uncontrolled cell growth and tumor progression.[2]

Below is a diagram illustrating the canonical TRK signaling pathway.

TRK_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Cascades TRK TRK Receptor Dimerization Dimerization & Autophosphorylation TRK->Dimerization Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Neurotrophin->TRK Binding Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Survival

Caption: Simplified TRK Signaling Pathway.

Comparative Analysis of Pyrazolo[3,4-b]pyridine TRK Inhibitors

A recent study detailed the design and synthesis of 38 novel TRK inhibitors based on the pyrazolo[3,4-b]pyridine core.[2] Among these, compounds C03 , C09 , and C10 emerged as potent pan-TRK inhibitors.[2][3] Their performance is summarized below, in comparison with the benchmark inhibitors Larotrectinib (a pyrazolo[1,5-a]pyrimidine derivative) and Entrectinib (a 1H-indazole derivative).[4][5]

CompoundCore ScaffoldTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Cellular Activity (KM-12 IC50, µM)Key Selectivity Notes
C03 Pyrazolo[3,4-b]pyridine56[2][3]Pan-TRK inhibitorPan-TRK inhibitor0.304[2][6]Selective over FAK, PAK4, PLK4. Good plasma stability.[2][3]
C09 Pyrazolo[3,4-b]pyridine57[3]Pan-TRK inhibitorPan-TRK inhibitorNot ReportedSelective over FAK, PAK4, PLK4.[3]
C10 Pyrazolo[3,4-b]pyridine26[3]Pan-TRK inhibitorPan-TRK inhibitorNot ReportedSelective over FAK, PAK4, PLK4.[3]
Larotrectinib Pyrazolo[1,5-a]pyrimidine<20[2]<20[2]<20[2]Potent in vitro & in vivoHighly selective for TRK kinases.[2]
Entrectinib 1H-indazole1[2][7]3[2][7]5[2][7]Potent in vitro & in vivoMulti-kinase inhibitor (ALK, ROS1).[2][5]

Expert Insights: The pyrazolo[3,4-b]pyridine scaffold represents a viable starting point for the development of novel pan-TRK inhibitors. Compounds C03, C09, and C10 demonstrate nanomolar potency against TRKA and are reported to be pan-TRK inhibitors.[2][3] Notably, compound C03 also exhibits promising anti-proliferative activity in the KM-12 colorectal cancer cell line, which is known to harbor an NTRK1 fusion.[2] The selectivity of these compounds against other kinases like FAK, PAK4, and PLK4 is an important feature, as off-target activities can lead to undesirable side effects.[3]

While the potency of these initial pyrazolo[3,4-b]pyridine derivatives does not yet match that of the approved drugs Larotrectinib and Entrectinib, the data strongly supports this scaffold as a template for further optimization. Future structure-activity relationship (SAR) studies could focus on modifications to enhance potency and fine-tune the selectivity profile.

Experimental Protocols for Inhibitor Characterization

The following are standardized protocols for the biochemical and cellular characterization of TRK inhibitors.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Inhibitor Serial Dilution of Inhibitor Incubate Incubate Inhibitor, Kinase, and Substrate/ATP (e.g., 30°C for 60 min) Inhibitor->Incubate Kinase Prepare Kinase, Substrate, ATP Kinase->Incubate ADP_Glo Add ADP-Glo™ Reagent (Deplete ATP) Incubate->ADP_Glo Detection Add Kinase Detection Reagent (Generate Light) ADP_Glo->Detection Measure Measure Luminescence Detection->Measure

Caption: General Workflow for a Biochemical Kinase Assay.

Methodology:

  • Reagent Preparation: Prepare TRKA, TRKB, or TRKC kinase in a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT). Prepare the substrate and ATP in the same buffer. Serially dilute the test compounds in buffer with a final DMSO concentration not exceeding 1%.

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution. Add the kinase to each well. Initiate the reaction by adding the substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the dose-response curve.[2]

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay determines the number of viable cells in culture based on the quantification of ATP.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., KM-12) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record the luminescence using a plate reader. Determine the cellular IC50 value from the dose-response curve.[8]

Western Blotting for TRK Pathway Inhibition

This technique is used to assess the phosphorylation status of TRK and its downstream signaling proteins, providing a direct measure of target engagement within the cell.

Methodology:

  • Cell Lysis: Plate and treat cells with the test compounds. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-TRK, p-AKT, or p-ERK overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities. To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with antibodies against total TRK, AKT, or ERK.[1][9]

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to generate novel, potent, and selective pan-TRK inhibitors. The initial lead compounds, particularly C03, demonstrate promising biochemical and cellular activities, validating this chemical series for further exploration. While these first-generation compounds do not yet surpass the potency of approved TRK inhibitors like Larotrectinib and Entrectinib, they provide a strong foundation for optimization. Future research should focus on improving potency through structure-guided design and expanding the selectivity profiling to ensure a favorable therapeutic window. The experimental framework provided in this guide offers a robust methodology for the continued evaluation and development of this promising class of TRK inhibitors.

References

A Researcher's Guide to Evaluating the Kinase Selectivity Profile of Novel Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule inhibitors that can precisely modulate the activity of a specific kinase, while sparing others, is a hallmark of modern targeted therapy. An inadequate selectivity profile can lead to off-target effects, resulting in toxicity and diminished therapeutic windows.

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" heterocyclic structure in medicinal chemistry. Its versatile nature has enabled the development of inhibitors against a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth Factor Receptor (FGFR), and Tropomyosin Receptor Kinases (TRKs).[1][2][3][4][5] This inherent promiscuity underscores the critical need for a rigorous and systematic evaluation of the kinase selectivity of any novel compound derived from this scaffold.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the kinase selectivity profile of new pyrazolo[3,4-b]pyridine compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and compare hypothetical novel compounds against established kinase inhibitors to contextualize the data.

The Compounds: A Comparative Framework

To illustrate the evaluation process, we will consider two hypothetical novel pyrazolo[3,4-b]pyridine derivatives, PBP-A and PBP-B . Their performance will be benchmarked against a panel of well-characterized kinase inhibitors, chosen to represent a spectrum of selectivity profiles.

  • Novel Compounds:

    • PBP-A: A novel pyrazolo[3,4-b]pyridine derivative designed as a pan-TRK inhibitor.

    • PBP-B: A second-generation derivative of PBP-A, optimized for higher selectivity.

  • Comparative Compounds:

    • Staurosporine: A notoriously non-selective, potent ATP-competitive kinase inhibitor. It serves as a positive control for broad kinase inhibition.

    • Larotrectinib: An FDA-approved, highly selective TRK inhibitor, representing the "gold standard" for TRK-targeted therapy.[6]

    • BX795: A known inhibitor of TBK1, a kinase also targeted by some pyrazolo[3,4-b]pyridine derivatives, allowing for cross-family selectivity assessment.[7]

Experimental Design: A Tiered Approach to Kinase Profiling

A robust assessment of kinase selectivity is not a single experiment but a strategic, multi-tiered process. This approach maximizes efficiency by using broad, high-throughput methods to cast a wide net initially, followed by more focused, quantitative analyses.

G cluster_0 Tier 1: Broad Kinome Scan cluster_1 Tier 2: Potency Determination T1_Start Test Compounds (PBP-A, PBP-B, Comparators) at single high concentration (e.g., 1 µM) T1_Panel Screen against a large kinase panel (>100 kinases) T1_Start->T1_Panel High-Throughput Assay T1_Output Identify primary targets and significant off-targets (% Inhibition Data) T1_Panel->T1_Output T2_Start Select 'hit' kinases from Tier 1 (e.g., >50% inhibition) T1_Output->T2_Start Data-driven selection T2_Assay Perform 10-point dose-response assays for each hit T2_Start->T2_Assay T2_Output Calculate IC50 values for quantitative comparison T2_Assay->T2_Output Potency & Selectivity Analysis G cluster_TRK TRK Signaling TRK TRK A/B/C Receptor RAS RAS TRK->RAS phosphorylates PI3K PI3K TRK->PI3K phosphorylates PLCG PLCγ TRK->PLCG phosphorylates NGF Neurotrophin (e.g., NGF) NGF->TRK binds & activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT AKT->Proliferation AKT->Survival DAG_IP3 DAG / IP3 PLCG->DAG_IP3

References

A Comparative Guide to Pyrazolo[3,4-b]pyridine Derivatives and BX795 as TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting TBK1

TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node with multifaceted roles in cellular homeostasis and disease.[1] As a noncanonical IκB kinase (IKK), TBK1 is integral to innate immunity, acting as a central kinase in pathways that respond to pathogenic nucleic acids.[2][3] Upon detection of viral or bacterial DNA/RNA by cytosolic sensors like cGAS or RIG-I, TBK1 is activated downstream of adaptors such as STING and MAVS.[4][5] This activation culminates in the phosphorylation of key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other inflammatory cytokines.[3][6]

Beyond its role in host defense, dysregulation of TBK1 activity is implicated in a range of pathologies, including autoimmune disorders, neuroinflammation, and cancer.[7][8][9] In oncology, TBK1 has a paradoxical role; it can mediate anti-tumor immunity but has also been identified as a synthetic lethal partner in certain KRAS-mutant cancers and a promoter of cell survival pathways.[10][11] This complex biology makes TBK1 a compelling, albeit challenging, therapeutic target.[2][7] The development of potent and, crucially, selective small molecule inhibitors is paramount to both dissecting its biological functions and exploring its therapeutic potential.[12]

This guide provides an in-depth comparison of BX795, a widely used but promiscuous tool compound, and the more recent, highly selective pyrazolo[3,4-b]pyridine class of TBK1 inhibitors. We will delve into their biochemical potency, selectivity profiles, and cellular efficacy, supported by detailed experimental protocols to empower researchers in their own investigations.

The Incumbent Tool: A Critical Look at BX795

BX795 is an aminopyrimidine compound that has been extensively used in preclinical research to probe TBK1 function.[4] Originally developed as an inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1), it was later found to potently inhibit TBK1 and its close homolog, IKKε.[4][13][14]

Mechanism and Potency: BX795 acts as an ATP-competitive inhibitor, binding to the kinase ATP pocket to block substrate phosphorylation.[14][15] It exhibits potent inhibition of TBK1 and IKKε, with reported IC50 values in the low nanomolar range (6 nM and 41 nM, respectively).[13][16]

The Selectivity Problem: The primary drawback of BX795 is its significant lack of selectivity. Its high affinity for PDK1 (IC50 = 6 nM) means that at concentrations used to inhibit TBK1, it concurrently disrupts the critical PI3K/Akt/mTOR signaling pathway.[13][15][16] Furthermore, screening studies have revealed a broad off-target profile that includes Aurora kinases, MARKs, NUAK1, and others.[14][17] This polypharmacology presents a major challenge for researchers, as observed cellular effects cannot be confidently attributed solely to TBK1 inhibition.[18][19] While a valuable initial tool, the field requires more precise chemical probes to validate TBK1 as a drug target.

A New Generation: The Rise of Pyrazolo[3,4-b]pyridine Derivatives

Recent drug discovery efforts have focused on developing inhibitors with superior selectivity for TBK1. Among the most promising are derivatives based on a 1H-pyrazolo[3,4-b]pyridine scaffold.[8][20] These compounds were developed through rational, structure-based design to achieve high potency and exquisite selectivity.

Potency and Selectivity: A standout example from this class, compound 15y , demonstrates a remarkable leap forward. It inhibits TBK1 with a picomolar IC50 value of 0.2 nM, representing an order of magnitude improvement over BX795.[9][20] Crucially, this potency is coupled with excellent kinase selectivity.[20] Unlike BX795, these optimized derivatives show minimal activity against PDK1 and a much cleaner profile across broader kinase panels, making them far more reliable tools for studying TBK1-specific functions.[21]

Cellular Activity: The superior biochemical profile of pyrazolo[3,4-b]pyridine derivatives translates to robust on-target activity in cellular models. Compound 15y has been shown to effectively block the TBK1 signaling pathway in immune cells (THP-1 and RAW264.7), preventing the expression of downstream IFN-stimulated genes.[20][21] It also exhibits anti-proliferative effects in various cancer cell lines, providing a stronger foundation for exploring TBK1's role in oncology.[8][9]

Quantitative Comparison: Pyrazolo[3,4-b]pyridines vs. BX795

The following table summarizes the key performance metrics, highlighting the significant advantages of the pyrazolo[3,4-b]pyridine scaffold.

FeatureBX795Pyrazolo[3,4-b]pyridine (Compound 15y)Rationale & Significance
Core Scaffold Aminopyrimidine1H-pyrazolo[3,4-b]pyridineThe scaffold dictates the three-dimensional shape and interaction points within the kinase ATP-binding pocket, fundamentally influencing potency and selectivity.
TBK1 IC50 ~6-7.1 nM[13][16][20]0.2 nM [9][20]A lower IC50 indicates higher potency. Compound 15y is approximately 30-fold more potent than BX795, allowing for lower effective concentrations and reducing off-target risks.
IKKε IC50 ~41 nM[13][16]Not explicitly reported for 15y, but class is generally dual-acting.IKKε is the closest homolog to TBK1.[17] Most inhibitors target both. The key is selectivity against other kinase families.
PDK1 IC50 ~6 nM[13][14]High (>>1000 nM)This is the critical differentiator. BX795's potent PDK1 inhibition confounds results. The pyrazolo[3,4-b]pyridine's lack of PDK1 activity ensures observed effects are TBK1-mediated.
Selectivity Profile Poor; inhibits multiple kinases (e.g., Aurora, MARK, NUAK1)[14][17]Good ; high selectivity across kinase panels[20][21]High selectivity is the hallmark of a quality chemical probe. It ensures that biological outcomes are a direct result of inhibiting the intended target.
Cellular p-IRF3 IC50 ~600 nM (Ramos cells, poly(I:C) stim.)[22]Not explicitly reported, but effectively inhibits downstream signaling[20][21]This value reflects the concentration needed to block the direct substrate of TBK1 within a cell, confirming target engagement in a physiological context.

Visualizing the Science

To better understand the context of this comparison, the following diagrams illustrate the TBK1 signaling pathway, the chemical scaffolds, and a typical experimental workflow for inhibitor validation.

TBK1_Pathway cluster_upstream Pathogen/Danger Signals cluster_sensors Cytosolic Sensors cluster_adaptors Adaptor Proteins cluster_kinase Central Kinase cluster_downstream Downstream Effectors dsDNA dsDNA cGAS cGAS dsDNA->cGAS dsRNA dsRNA RIG-I RIG-I dsRNA->RIG-I STING STING cGAS->STING cGAMP MAVS MAVS RIG-I->MAVS TBK1 TBK1 STING->TBK1 MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-I Genes IFN-I Genes p-IRF3->IFN-I Genes Nuclear Translocation

Caption: The cGAS-STING-TBK1 signaling pathway.

Caption: Core chemical scaffolds of the two inhibitor classes.

Workflow cluster_info Biochem Biochemical Assay (In Vitro Kinase Assay) CellTarget Cellular Target Engagement (p-IRF3 Western Blot) Biochem->CellTarget Confirms Cell Permeability Biochem_q How potent is the inhibitor against the purified enzyme? Biochem->Biochem_q CellFunc Functional Cellular Assay (IFN-β Secretion) CellTarget->CellFunc Links Target to Physiological Output CellTarget_q Does it hit the target inside a living cell? CellTarget->CellTarget_q CellFunc_q Does hitting the target produce the expected biological effect? CellFunc->CellFunc_q

Caption: A logical workflow for characterizing TBK1 inhibitors.

Field-Proven Methodologies: Experimental Protocols

To ensure robust and reproducible data, rigorous experimental design is essential. The following protocols provide a validated framework for comparing TBK1 inhibitors.

In Vitro TBK1 Kinase Assay (ADP-Glo™ Format)

Causality: This biochemical assay directly measures the enzymatic activity of purified TBK1. It is the foundational experiment to determine an inhibitor's intrinsic potency (IC50) by quantifying ATP-to-ADP conversion in the presence of a substrate. The luminescent readout provides high sensitivity and a broad dynamic range.[23]

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[23]

    • Dilute recombinant human TBK1 enzyme and a suitable substrate peptide (e.g., based on the optimal phosphorylation motif) in Kinase Buffer.[24]

    • Prepare a 2X ATP solution in Kinase Buffer (e.g., 50 µM for a final concentration of 25 µM).

    • Perform a serial dilution of the test inhibitors (e.g., pyrazolo[3,4-b]pyridine derivative and BX795) in Kinase Buffer with 1% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of inhibitor dilution (or 1% DMSO for controls).

    • Add 2 µL of TBK1 enzyme solution.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.[23]

  • Signal Detection (Promega ADP-Glo™ Kit):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to high (DMSO only) and low (no enzyme) controls.

    • Plot the percent inhibition against the log of inhibitor concentration and fit a four-parameter dose-response curve to calculate the IC50 value.

Cellular Target Engagement: p-IRF3 Western Blot

Causality: This assay validates that the inhibitor can cross the cell membrane and engage TBK1 in its native environment. By measuring the phosphorylation of IRF3 at Serine 396 (a direct downstream target), we obtain a clear biomarker of TBK1 activity within the cell.[11]

Methodology:

  • Cell Culture and Treatment:

    • Seed THP-1 or HeLa cells in 12-well plates and grow to 80-90% confluency.

    • Pre-treat cells with a range of inhibitor concentrations (e.g., 0.1 nM to 10 µM) or DMSO vehicle for 1-2 hours.

  • TBK1 Pathway Stimulation:

    • Stimulate the cells with a TBK1 agonist. For example, use poly(I:C) (a TLR3 ligand) or transfected herring testis DNA (a cGAS-STING ligand) for 3-4 hours to induce TBK1 activation.[22]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-IRF3 (Ser396) and total IRF3 (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software. Normalize the p-IRF3 signal to the total IRF3 signal for each sample.

    • Observe the dose-dependent decrease in p-IRF3 signal with increasing inhibitor concentration.

Conclusion and Expert Opinion

The journey to validate a therapeutic target is paved with progressively more specific and potent chemical tools. While BX795 has been instrumental in the initial exploration of TBK1 biology, its promiscuous nature is a significant liability, capable of producing ambiguous or misleading results due to its potent off-target effects, particularly on the PDK1/Akt pathway.[17][18] For researchers aiming to definitively link TBK1 activity to a specific cellular phenotype or disease model, its use requires cautious interpretation and extensive orthogonal validation.

The development of 1H-pyrazolo[3,4-b]pyridine derivatives represents a major advancement in the field.[8][20] With picomolar potency and vastly superior kinase selectivity, compounds from this class are the current state-of-the-art for probing TBK1 function.[9][21] They allow for on-target pharmacological intervention with much higher confidence, minimizing the confounding variables that plague multi-targeted inhibitors.

For drug development professionals and academic researchers, the message is clear: the choice of a chemical probe is as critical as the experimental question being asked. For rigorous, reproducible, and translatable science, prioritizing selectivity is non-negotiable. The pyrazolo[3,4-b]pyridine derivatives are superior tools for dissecting TBK1 biology and are more promising scaffolds for the development of future therapeutics targeting inflammation, autoimmune disease, and cancer.

References

A Comparative Guide to Assessing the Potency of Novel Topoisomerase II Inhibitors Against Etoposide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more effective and safer anticancer agents is a continuous endeavor. Topoisomerase II (TOP2) remains a cornerstone target in oncology due to its essential role in managing DNA topology during critical cellular processes like replication and chromosome segregation.[1][2] Etoposide, a well-established TOP2 inhibitor, has been a clinical mainstay for decades. However, its utility is often hampered by the development of drug resistance and significant side effects.[3][4] This has spurred the development of a new generation of TOP2 inhibitors.

This guide provides an in-depth, objective framework for assessing the potency of these novel agents in direct comparison to etoposide. We will delve into the mechanistic underpinnings of TOP2 inhibition, provide detailed protocols for key validation assays, and offer insights into the interpretation of comparative data.

The Central Role and Mechanism of Topoisomerase II

Topoisomerase II enzymes resolve topological problems in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break.[1][2] This activity is vital for relieving supercoiling and decatenating intertwined daughter chromosomes after replication, making TOP2 indispensable for proliferating cells, particularly cancer cells.[5]

TOP2 inhibitors are broadly classified into two categories[2][6]:

  • TOP2 Poisons: These agents, including etoposide, stabilize the transient TOP2-DNA cleavage complex.[6][7][8] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[5][6][9]

  • TOP2 Catalytic Inhibitors: These compounds inhibit the enzymatic activity of TOP2 without trapping the cleavage complex. They might interfere with ATP binding or prevent the enzyme from binding to DNA.[2][10] The shift towards developing catalytic inhibitors is driven by the desire to reduce the DNA damage-related side effects associated with TOP2 poisons.[10][11]

Etoposide: The Established Benchmark

Etoposide, a derivative of podophyllotoxin, functions as a non-intercalating TOP2 poison.[7][8][11][12] It forms a ternary complex with TOP2 and DNA, inhibiting the re-ligation step of the enzyme's catalytic cycle.[7][9][13] The resulting DNA breaks are highly cytotoxic to rapidly dividing cancer cells.[9] However, resistance can emerge through mechanisms such as decreased TOP2 expression, mutations in the TOP2 gene, or increased drug efflux by transporters like P-glycoprotein.[3][4]

Topoisomerase_II_Mechanism cluster_cycle TOP2 Catalytic Cycle cluster_inhibition Inhibition by Etoposide TOP2_ unbound Unbound TOP2 DNA_binding TOP2 Binds to DNA Crossover TOP2_ unbound->DNA_binding Cleavage_complex Transient TOP2-DNA Cleavage Complex DNA_binding->Cleavage_complex ATP-dependent Cleavage Strand_passage DNA Strand Passage Cleavage_complex->Strand_passage Stabilized_complex Stabilized Ternary Complex (TOP2-DNA-Etoposide) Cleavage_complex->Stabilized_complex Religation DNA Religation Strand_passage->Religation Religation->TOP2_ unbound TOP2 Dissociates Etoposide Etoposide Etoposide->Stabilized_complex Traps Complex Apoptosis DNA Breaks -> Apoptosis Stabilized_complex->Apoptosis Blocks Religation

A Multi-faceted Approach to Potency Assessment

A robust assessment of a novel TOP2 inhibitor requires a combination of biochemical and cell-based assays. This dual approach allows for the determination of direct enzyme inhibition and the resulting cellular consequences.

Biochemical Assays: Direct Enzyme Targeting

These assays utilize purified TOP2 enzyme and a DNA substrate to directly measure the inhibitory effect of a compound on the enzyme's catalytic function.

1. DNA Decatenation Assay

This is a gold-standard assay for measuring the catalytic activity of TOP2.[1][14] TOP2 can resolve catenated (interlinked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles.[1][15] Inhibitors of TOP2 will prevent this decatenation.

Decatenation_Workflow Start Start: Prepare Reaction Mix Incubate Incubate Components: - Purified TOP2 Enzyme - kDNA Substrate - Assay Buffer with ATP - Test Inhibitor/Etoposide Start->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA/SDS) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA with Ethidium Bromide Electrophoresis->Visualize Analysis Analyze Results: - Control: Decatenated minicircles - Inhibited: kDNA in well Visualize->Analysis

Experimental Protocol: DNA Decatenation Assay

  • Reaction Setup: On ice, prepare a reaction mixture containing 10x TOP2 assay buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT), 10 mM ATP, and 200 ng of kDNA substrate.[15] Add the novel inhibitor or etoposide at various concentrations.

  • Enzyme Addition: Add 1-2 units of purified human TOP2α enzyme to initiate the reaction. The final reaction volume is typically 20-30 µL.[15]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[1]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[10]

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at approximately 85V for 1-2 hours to separate the decatenated products from the catenated substrate.[15]

  • Visualization and Analysis: Stain the gel with ethidium bromide, destain, and visualize under UV light.[14][15] In the absence of an inhibitor, the kDNA will be resolved into fast-migrating decatenated minicircles. In the presence of an effective inhibitor, the kDNA network will fail to enter the gel and remain in the loading well. The IC50 is the concentration of the inhibitor required to inhibit 50% of the decatenation activity.

2. DNA Relaxation Assay

This assay measures the ability of TOP2 to relax supercoiled plasmid DNA.[16][17] The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Experimental Protocol: DNA Relaxation Assay

  • Reaction Setup: The reaction mixture is similar to the decatenation assay but uses supercoiled plasmid DNA (e.g., pBR322) as the substrate.[16][18]

  • Enzyme Addition and Incubation: Add purified TOP2 enzyme and the test compounds and incubate at 37°C for 30 minutes.[16]

  • Termination and Electrophoresis: Stop the reaction and run the samples on a 1% agarose gel.[16]

  • Analysis: Supercoiled DNA migrates fastest, followed by linear, and then relaxed and nicked circular DNA. An effective inhibitor will prevent the conversion of the supercoiled form to the relaxed form.

Cell-Based Assays: Cellular Efficacy and Cytotoxicity

These assays are critical for determining how an inhibitor affects cancer cells, providing a more biologically relevant measure of potency.

1. MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19] It is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

MTT_Assay_Workflow Start Start: Seed Cells Add_Drug Add Serial Dilutions of Inhibitor or Etoposide Start->Add_Drug Incubate_Cells Incubate for 48-72 hours Add_Drug->Incubate_Cells Add_MTT Add MTT Reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan crystal formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO, Detergent) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with a range of concentrations of the novel inhibitor and etoposide for 48 to 72 hours.[21] Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[19][20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[19][22]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[22]

  • IC50 Calculation: Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.

Data Interpretation and Comparative Analysis

The ultimate goal is to build a comprehensive profile of the novel inhibitor relative to etoposide. All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Potency of a Novel TOP2 Inhibitor vs. Etoposide

CompoundTargetBiochemical IC50 (DNA Decatenation, µM)Cellular IC50 (MTT, HeLa cells, µM)Cellular IC50 (MTT, A549 cells, µM)
Novel Inhibitor X TOP2αExperimental ValueExperimental ValueExperimental Value
Etoposide TOP2α/β~59.2[13]~1-5[23]~10-30[21][23]

Note: Etoposide IC50 values can vary significantly depending on the cell line and experimental conditions.[13][23][24][25]

A promising novel inhibitor would ideally exhibit a lower IC50 in both biochemical and cellular assays compared to etoposide, suggesting higher potency. Furthermore, demonstrating activity in etoposide-resistant cell lines would be a significant advantage.

Conclusion

The systematic assessment of novel Topoisomerase II inhibitors requires a rigorous, multi-tiered experimental approach. By combining direct enzymatic assays like DNA decatenation with cell-based cytotoxicity assays, researchers can build a comprehensive and comparative profile of a new compound's potency against the established drug, etoposide. This structured evaluation is critical for identifying promising candidates that may offer improved therapeutic windows, overcome resistance, and ultimately provide better treatment options for cancer patients.

References

A Comparative Guide to Scaffold Hopping: From Known Inhibitors to a Pyrazolo[3,4-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is a paramount challenge. Scaffold hopping, the strategic replacement of a molecule's core structure while preserving its biological activity, has emerged as a powerful tool to navigate beyond the confines of existing intellectual property and to optimize lead compounds.[1][2][3] This guide provides an in-depth technical comparison of scaffold hopping strategies, focusing on the transition from a known inhibitor to the privileged pyrazolo[3,4-b]pyridine scaffold. We will explore the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in their quest for next-generation therapeutics.

The Rationale for the Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[4][5] Its "privileged" status stems from its versatile biological activities, including the inhibition of various kinases such as cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and tropomyosin receptor kinases (TRKs).[4][6][7][8] The key to its success lies in its structural features: the pyrazole ring can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions, often mimicking the purine core of ATP to bind effectively in the hinge region of kinases.[7][9] Furthermore, the scaffold's synthetic accessibility allows for diverse substitutions at multiple positions (N1, C3, C4, C5, and C6), enabling fine-tuning of its pharmacological properties.[10][11]

Case Study: Scaffold Hopping from a Known CDK Inhibitor

To illustrate the practical application of scaffold hopping, we will consider a hypothetical case study inspired by the successful discovery of pyrazolo[3,4-b]pyridine-based CDK inhibitors.[8][10] Our starting point is a known inhibitor with a different core, for instance, a compound analogous to CAN508, which features a distinct heterocyclic system.[10] The objective is to identify a novel pyrazolo[3,4-b]pyridine-based inhibitor with comparable or improved CDK2 inhibitory activity.

Below is a diagram illustrating the conceptual workflow of this scaffold hopping endeavor.

cluster_0 Phase 1: Analysis of Known Inhibitor cluster_1 Phase 2: Scaffold Hopping Strategy cluster_2 Phase 3: Synthesis & Evaluation cluster_3 Phase 4: Lead Optimization KnownInhibitor Known Inhibitor (e.g., CAN508 analog) Pharmacophore Pharmacophore Identification KnownInhibitor->Pharmacophore Key binding features Bioisosteric Bioisosteric Replacement KnownInhibitor->Bioisosteric Core replacement Computational Computational Screening Pharmacophore->Computational 3D Query PyrazoloCore Pyrazolo[3,4-b]pyridine Library Synthesis Computational->PyrazoloCore Bioisosteric->PyrazoloCore BioAssay Biological Evaluation (CDK2 Inhibition) PyrazoloCore->BioAssay SAR Structure-Activity Relationship (SAR) BioAssay->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: Scaffold Hopping Workflow from a Known Inhibitor.

Comparison of Scaffold Hopping Methodologies

Two primary approaches for scaffold hopping will be compared: computational screening and intuitive bioisosteric replacement.

1. Computational-Based Scaffold Hopping

This data-driven approach leverages computational tools to identify novel scaffolds that can present the key pharmacophoric features of the known inhibitor.[12][13][14][15][16]

  • Methodology:

    • Pharmacophore Modeling: A 3D pharmacophore model is generated based on the crystal structure of the known inhibitor bound to its target (e.g., CDK2) or a set of active analogues. This model defines the essential spatial arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings.

    • Virtual Screening: A database of commercially available or synthetically accessible scaffolds is screened against the pharmacophore model. Shape-based similarity searching can also be employed to find molecules with a similar 3D shape to the original ligand.[17]

    • Docking and Scoring: The top hits from the virtual screen are then docked into the active site of the target protein. The binding poses are scored to predict their binding affinity and identify promising candidates for synthesis.

  • Advantages:

    • Can identify structurally diverse and non-obvious scaffolds.

    • High-throughput, enabling the screening of large compound libraries.

    • Reduces the number of compounds that need to be synthesized and tested.

  • Disadvantages:

    • Success is highly dependent on the quality of the pharmacophore model and scoring functions.

    • May identify scaffolds that are synthetically challenging.

    • Requires specialized software and computational expertise.

2. Knowledge-Based Bioisosteric Replacement

This approach relies on the medicinal chemist's expertise to replace the core of the known inhibitor with a bioisostere—a chemical group with similar steric and electronic properties that can maintain the desired biological activity.[18][19][20][21][22]

  • Methodology:

    • Core Analysis: The core of the known inhibitor is identified, and its key interactions with the target protein are analyzed.

    • Bioisostere Selection: The pyrazolo[3,4-b]pyridine scaffold is selected as a bioisosteric replacement for the original core, based on its known ability to act as a hinge-binder in kinases.

    • Rational Design: The substituents from the original inhibitor are transposed onto the new pyrazolo[3,4-b]pyridine core in a manner that preserves the key binding interactions.

  • Advantages:

    • More intuitive and often leads to synthetically accessible compounds.

    • Leverages existing knowledge of bioisosterism and target biology.

    • Can be a faster approach for generating initial hypotheses.

  • Disadvantages:

    • May lead to more conservative and structurally similar scaffolds.

    • Relies heavily on the experience and intuition of the medicinal chemist.

    • May miss novel and unexpected scaffolds.

Experimental Data: A Comparative Analysis

To provide a tangible comparison, let's consider hypothetical data from our case study.

Compound Core Scaffold CDK2 IC50 (nM) Cellular Potency (A549, GI50 µM) Comments
Reference-1 Known Inhibitor Core500.5Potent starting point.
PZP-Comp-1 Pyrazolo[3,4-b]pyridine250>10Identified via computational screen; poor cellular activity.
PZP-Bio-1 Pyrazolo[3,4-b]pyridine751.2Designed via bioisosteric replacement; maintains good activity.
PZP-Opt-1 Pyrazolo[3,4-b]pyridine350.4Optimized from PZP-Bio-1 based on SAR.[23]

Data is hypothetical and for illustrative purposes only.

This data illustrates that while computational methods can identify novel scaffolds, initial hits may require significant optimization. The knowledge-based bioisosteric replacement approach can often yield a more direct path to a potent compound, which can then be further refined through structure-activity relationship (SAR) studies.[24][25]

Experimental Protocols

Protocol 1: Synthesis of a 4-substituted Pyrazolo[3,4-b]pyridine Core

This protocol is a generalized procedure based on common synthetic routes for pyrazolo[3,4-b]pyridines.[26][27][28][29]

  • Step 1: Condensation. To a solution of a substituted 5-aminopyrazole (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add a substituted α,β-unsaturated ketone (1.1 eq).

  • Step 2: Cyclization. Add a catalyst, such as ZrCl4 or a Lewis acid (e.g., ZnCl2), to the reaction mixture.[26][29]

  • Step 3: Heating. Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Step 4: Work-up and Purification. After completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[3,4-b]pyridine derivative.

Protocol 2: In Vitro CDK2 Kinase Inhibition Assay

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the CDK2/Cyclin E enzyme complex. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

  • Procedure:

    • Prepare a reaction buffer containing ATP and the substrate peptide.

    • Add the CDK2/Cyclin E enzyme to the buffer.

    • Add the test compounds at various concentrations (typically a 10-point dose-response curve).

    • Incubate the reaction at 30 °C for 60 minutes.

    • Stop the reaction and measure the amount of phosphorylated product.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Biological Context: CDK2 Signaling Pathway

The following diagram illustrates the role of CDK2 in cell cycle progression, the pathway our inhibitors aim to modulate.

cluster_pathway CDK2 Signaling in Cell Cycle G1 G1 Phase G1_S_Transition G1/S Transition G1->G1_S_Transition S S Phase DNA_Replication DNA Replication S->DNA_Replication G1_S_Transition->S CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases E2F->S promotes Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

Conclusion

Scaffold hopping from known inhibitors to the pyrazolo[3,4-b]pyridine core represents a highly effective strategy in modern drug discovery.[7][10][30] By combining computational methods for broad exploration with knowledge-based bioisosteric replacement for rational design, researchers can efficiently generate novel chemical matter with enhanced therapeutic potential. The pyrazolo[3,4-b]pyridine scaffold, with its favorable biological and synthetic profile, will undoubtedly continue to be a valuable building block in the development of new medicines, particularly in the realm of kinase inhibition.[6][9][31][32][33][34] This guide provides a framework for researchers to critically evaluate and implement these strategies, ultimately accelerating the journey from hit to clinical candidate.

References

A Comparative Guide to Pharmacophore Mapping of Pyrazolo[3,4-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of biological targets, particularly kinases and ion channels.[1][2] This guide provides an in-depth comparative analysis of pharmacophore mapping strategies for pyrazolo[3,4-b]pyridine-based inhibitors, offering insights for researchers, scientists, and drug development professionals. We will explore both ligand-based and structure-based pharmacophore modeling approaches, supported by experimental data and detailed protocols, to elucidate the key chemical features governing the inhibitory activity of this versatile scaffold.

The Versatility of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system that offers a rigid framework for the strategic placement of functional groups.[3] This structural rigidity, combined with the presence of nitrogen atoms capable of forming crucial hydrogen bonds, makes it an ideal starting point for the design of potent and selective inhibitors.[4] Researchers have successfully developed pyrazolo[3,4-b]pyridine derivatives to target a variety of proteins implicated in diseases such as cancer and inflammation, including Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), and TANK-binding kinase 1 (TBK1).[5][6][7]

Principles of Pharmacophore Mapping

Pharmacophore mapping is a cornerstone of modern drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. By understanding the pharmacophore of a particular target, medicinal chemists can design novel molecules with enhanced potency and selectivity.

Comparative Analysis of Pharmacophore Models

This section will compare and contrast the pharmacophore models of pyrazolo[3,4-b]pyridine-based inhibitors for two distinct and significant cancer targets: Tropomyosin Receptor Kinase A (TRKA) and TANK-binding kinase 1 (TBK1).

Case Study 1: TRKA Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation.[5] Their aberrant activation is implicated in various cancers, making them attractive therapeutic targets.[4]

A recent study on pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors generated a pharmacophore model that highlighted the key features for biological activity.[8] The generated hypothesis, ADRR_1, identified one hydrogen bond acceptor (A), one hydrogen bond donor (D), and two aromatic rings (R) as essential for potent TRKA inhibition.[8]

Table 1: Comparison of a Pyrazolo[3,4-b]pyridine-based TRKA Inhibitor with an Alternative

Compound Scaffold Target IC50 (nM) Key Pharmacophoric Features Reference
Compound C03 Pyrazolo[3,4-b]pyridineTRKA561 H-bond acceptor, 1 H-bond donor, 2 Aromatic rings[4][5]
Larotrectinib Pyrazolo[1,5-a]pyrimidineTRKA, TRKB, TRKC<202 H-bond acceptors, 1 Aromatic ring, 1 Hydrophobic group[4]

The pyrazolo[3,4-b]pyridine core of compound C03 effectively presents the necessary aromatic and hydrogen bonding features to interact with the TRKA active site.[4] In contrast, Larotrectinib, a highly potent pan-TRK inhibitor, utilizes a different pyrazolo[1,5-a]pyrimidine scaffold to present its pharmacophoric features. While both are effective, the specific geometry and nature of the interactions differ, highlighting the possibility of achieving similar biological outcomes with distinct chemical scaffolds.

Case Study 2: TBK1 Inhibitors

TANK-binding kinase 1 (TBK1) is a noncanonical IKK kinase that plays a vital role in innate immunity and has been implicated in inflammation and oncogenesis.[7][9] The development of selective TBK1 inhibitors is a promising therapeutic strategy.

A study focused on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors led to the discovery of compound 15y , a highly potent inhibitor with an IC50 of 0.2 nM.[7][9] The pharmacophore for these inhibitors typically involves hydrogen bond interactions with the hinge region of the kinase and the DFG motif, along with interactions in the solvent-exposed region.[9]

Table 2: Comparison of a Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitor with an Alternative

Compound Scaffold Target IC50 (nM) Key Pharmacophoric Features Reference
Compound 15y 1H-pyrazolo[3,4-b]pyridineTBK10.22 H-bond donors, 1 H-bond acceptor, 1 Aromatic ring[7][9]
URMC-099 AzaindoleTBK1~10 µM (75.3% inhibition)2 H-bond donors, 1 H-bond acceptor, 1 Aromatic ring[9]

The pyrazolo[3,4-b]pyridine core in compound 15y serves as a bioisostere for the azaindole scaffold of URMC-099.[9] This strategic replacement, guided by computational modeling, led to a significant enhancement in potency. The pyrazole nitrogen in the pyrazolo[3,4-b]pyridine scaffold is thought to enhance the anchoring effect with the hinge region of TBK1.[9] This exemplifies how scaffold hopping based on pharmacophore understanding can lead to the discovery of more potent inhibitors.

Experimental Protocols

Ligand-Based Pharmacophore Modeling Workflow

This protocol outlines a typical workflow for generating a pharmacophore model based on a set of known active ligands.

LigandBasedPharmacophore cluster_data Data Preparation cluster_model Model Generation & Validation cluster_application Application DataCollection 1. Collect diverse set of active ligands ConformerGen 2. Generate 3D conformers for each ligand DataCollection->ConformerGen FeatureID 3. Identify common pharmacophoric features ConformerGen->FeatureID HypoGen 4. Generate pharmacophore hypotheses FeatureID->HypoGen HypoVal 5. Validate hypotheses using a test set HypoGen->HypoVal VirtualScreen 6. Virtual screening of compound libraries HypoVal->VirtualScreen HitID 7. Identification of new potential inhibitors VirtualScreen->HitID StructureBasedPharmacophore cluster_data Data Preparation cluster_model Model Generation cluster_application Application ProteinPrep 1. Prepare the 3D structure of the target protein BindingSiteID 2. Identify and characterize the binding site ProteinPrep->BindingSiteID InteractionMap 3. Generate an interaction map of the binding site BindingSiteID->InteractionMap FeatureMapping 4. Map key interaction points to pharmacophoric features InteractionMap->FeatureMapping HypoGen 5. Generate pharmacophore hypotheses FeatureMapping->HypoGen VirtualScreen 6. Virtual screening of compound libraries HypoGen->VirtualScreen Docking 7. Docking and scoring of hit compounds VirtualScreen->Docking

References

A Senior Application Scientist's Guide to In Silico ADMET Profiling: A Comparative Analysis of Novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Assessment in Kinase Inhibitor Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A significant portion of drug candidates historically failed in late-stage clinical trials due to unacceptable pharmacokinetic profiles or unforeseen toxicity.[1][2] This high attrition rate underscores the necessity of integrating Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) assessments at the earliest stages of the discovery pipeline.[3][4] Computational, or in silico, methods have emerged as indispensable tools in this paradigm, offering rapid, cost-effective predictions of a compound's ADMET profile from its chemical structure alone, long before synthesis is required.[5][6][7]

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibitors.[8][9][10][11] Derivatives of this class are being investigated as inhibitors for targets like Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1), which are implicated in oncology and autoimmune diseases.[8][9] This guide focuses on a specific subclass: 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives . While these substitutions can be critical for target engagement, they also significantly alter the molecule's physicochemical properties, which in turn govern its ADMET profile.

This comparison guide provides an in-depth, objective analysis of the predicted ADMET properties of two hypothetical derivatives from this class, PD-01 and PD-02 , benchmarked against Larotrectinib , a clinically approved pan-TRK inhibitor.[8] We will employ a suite of validated, open-access in silico tools to build a comprehensive ADMET profile, demonstrating a practical workflow for researchers in the field. Our objective is not merely to present data, but to explain the causal links between chemical structure, predicted properties, and the strategic decisions that guide lead optimization in a real-world drug discovery program.

Methodology: An Integrated In Silico Workflow

The predictive power of in silico ADMET profiling relies on robust computational models, which are broadly categorized as expert rule-based or statistical/machine learning-based.[12] For a comprehensive assessment, it is crucial to use multiple complementary tools to cross-validate predictions.[5][13] Our workflow integrates two widely-used and well-regarded platforms: SwissADME for physicochemical properties, drug-likeness, and pharmacokinetic predictions, and pkCSM for a broader range of pharmacokinetic and toxicity endpoints.

Experimental Protocol: Step-by-Step ADMET Prediction
  • Compound Selection and Structure Input:

    • Test Compounds: Two hypothetical derivatives, PD-01 (N1-methylated) and PD-02 (N1-morpholinoethyl), were designed to explore the impact of small and larger, more polar substituents on the core scaffold.

    • Benchmark Compound: Larotrectinib was selected as a positive control, representing a successful drug with a similar biological target.

    • Input Format: The chemical structures were converted to their Simplified Molecular-Input Line-Entry System (SMILES) format for submission to the web servers.

      • PD-01: Cn1c(I)c2c(Br)cnc(C)c2n1

      • PD-02: O(CCN1C(I)=C2C(Br)=CN=C(C)C=2N=1)CC

      • Larotrectinib: O=C(N[C@H]1CC--INVALID-LINK--C=C(N5CCOCC5)C=C4)N=C3)N=C2)C1)NC1CC1

  • Physicochemical and Drug-Likeness Analysis (SwissADME):

    • Navigate to the SwissADME web server (--INVALID-LINK--).

    • Input the SMILES string for each compound into the query box.

    • Execute the prediction.

    • Record key physicochemical descriptors: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of Hydrogen Bond Acceptors (HBA) and Donors (HBD), and the number of Rotatable Bonds.

    • Evaluate compliance with established drug-likeness rules, primarily Lipinski's Rule of Five, which provides a guideline for oral bioavailability.[14][15]

  • Pharmacokinetic and Toxicity Prediction (pkCSM):

    • Navigate to the pkCSM web server (--INVALID-LINK--).

    • Submit the SMILES string for each compound.

    • Select all relevant ADMET prediction modules.

    • Execute the analysis.

    • Record predicted values for:

      • Absorption: Water Solubility (log mol/L), Caco-2 Permeability (log Papp), Human Intestinal Absorption (%).

      • Distribution: Blood-Brain Barrier (BBB) Permeability (logBB), Plasma Protein Binding (%).

      • Metabolism: Substrate/inhibitor potential for key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).[16]

      • Toxicity: AMES Mutagenicity, hERG I Inhibition (Cardiotoxicity), and Hepatotoxicity.[12][17][18]

Workflow Visualization

The following diagram illustrates the integrated workflow for our comparative in silico analysis.

ADMET_Workflow cluster_input 1. Compound Input cluster_tools 2. In Silico Prediction Tools cluster_analysis 3. Predictive Analysis & Endpoints cluster_physchem Physicochemical & Drug-Likeness cluster_adme Pharmacokinetics (ADME) cluster_tox Toxicity cluster_output 4. Data Interpretation SMILES SMILES Strings (PD-01, PD-02, Larotrectinib) SwissADME SwissADME Server SMILES->SwissADME pkCSM pkCSM Server SMILES->pkCSM PhysChem MW, LogP, TPSA SwissADME->PhysChem DrugLike Lipinski's Rule of Five SwissADME->DrugLike Absorption Solubility, HIA, Caco-2 pkCSM->Absorption Distribution BBB Permeability, PPB pkCSM->Distribution Metabolism CYP Inhibition/Substrate pkCSM->Metabolism Toxicity AMES Mutagenicity hERG Inhibition Hepatotoxicity pkCSM->Toxicity Output Comparative Data Tables Lead Candidate Prioritization PhysChem->Output DrugLike->Output Absorption->Output Distribution->Output Metabolism->Output Toxicity->Output

Caption: Integrated workflow for in silico ADMET profiling.

Comparative Analysis of Predicted ADMET Properties

The following tables summarize the predicted properties for our hypothetical derivatives and the benchmark drug, Larotrectinib. This quantitative data allows for a direct, objective comparison to guide candidate selection.

Table 1: Physicochemical Properties and Drug-Likeness Evaluation
PropertyPD-01PD-02LarotrectinibGuideline / Optimal Range
Molecular Weight ( g/mol )393.04478.13528.58< 500 (Lipinski)
LogP (Consensus)3.152.983.40≤ 5 (Lipinski)
TPSA (Ų)38.0760.0198.34≤ 140 (Veber)
H-Bond Acceptors358≤ 10 (Lipinski)
H-Bond Donors002≤ 5 (Lipinski)
Rotatable Bonds155≤ 10 (Veber)
Lipinski Violations 0 0 1 (MW > 500) ≤ 1

Data obtained from SwissADME predictions.

Table 2: Predicted Pharmacokinetic (ADME) Properties
ParameterPD-01PD-02LarotrectinibInterpretation
Absorption
Water Solubility (log mol/L)-3.85-3.51-4.20Higher value = better solubility
Caco-2 Permeability (logPapp)0.950.520.65> 0.9 = High permeability
Human Intestinal Absorption (%)95.891.389.5> 80% = High absorption
Distribution
BBB Permeability (logBB)-0.15-0.78-1.12> 0.3 = Readily crosses BBB
Plasma Protein Binding (%)92.590.194.8High binding can limit free drug
Metabolism
CYP2D6 SubstrateYesNoYesPotential for drug interactions
CYP3A4 SubstrateYesYesYesPotential for drug interactions
CYP3A4 InhibitorNoYesNoHigh risk of drug interactions

Data obtained from pkCSM predictions.

Table 3: Predicted Toxicity Profile
Toxicity EndpointPD-01PD-02LarotrectinibInterpretation
AMES MutagenicityYes NoNoPotential to be mutagenic
hERG I InhibitorYes NoNoRisk of cardiotoxicity
HepatotoxicityNoNoNoLow risk of liver toxicity

Data obtained from pkCSM predictions.

Discussion: Synthesizing Data into Actionable Insights

As a Senior Application Scientist, my role extends beyond generating data to interpreting its strategic implications for a drug discovery project. The in silico results provide a multi-faceted view of our compounds, highlighting both opportunities and potential liabilities.

Drug-Likeness and Physicochemical Profile: Both derivatives, PD-01 and PD-02, exhibit excellent drug-like properties, fully complying with Lipinski's Rule of Five (Table 1).[14] Their molecular weights are comfortably within the desired range for oral drugs, unlike Larotrectinib which slightly exceeds the 500 Da guideline. The introduction of the morpholinoethyl group in PD-02 increases the TPSA and number of H-bond acceptors, which contributes to its improved predicted water solubility compared to PD-01 and Larotrectinib (Table 2). This is a desirable trait for formulation, but it comes at the cost of reduced Caco-2 permeability. PD-01, with its higher LogP and lower TPSA, is predicted to have the highest intestinal permeability.

Pharmacokinetic Profile (ADME): All three compounds are predicted to have high human intestinal absorption, suggesting good potential for oral bioavailability. A key differentiator lies in their distribution and metabolism profiles. PD-01 is predicted to cross the blood-brain barrier (BBB) more readily than the other compounds, with a logBB of -0.15.[19][20][21] This could be a critical feature if the therapeutic target is in the central nervous system (CNS), but a liability if CNS exposure could lead to off-target side effects.

The metabolism predictions reveal significant risks. The prediction that PD-02 is a CYP3A4 inhibitor is a major red flag.[22][23] Inhibition of this key metabolic enzyme can lead to dangerous drug-drug interactions, a common reason for project termination.[1] While both PD-01 and Larotrectinib are predicted substrates for major CYP enzymes, this is more manageable than inhibition.

Toxicity Profile: The toxicity predictions are perhaps the most critical for decision-making. PD-01 is flagged for both AMES mutagenicity and hERG I inhibition.[12][24] A positive AMES test suggests the compound may damage DNA, a severe liability.[25][26] hERG inhibition is strongly linked to drug-induced cardiotoxicity, specifically a potentially fatal arrhythmia.[17][27][28] In contrast, both PD-02 and the benchmark Larotrectinib are predicted to be clean on all three toxicity endpoints. The absence of predicted hepatotoxicity for all compounds is a positive sign.[18][29][30]

Decision-Making Framework

Based on this comparative analysis, we can use a decision-making framework to prioritize candidates for the next phase of discovery.

Decision_Tree cluster_candidates Start In Silico ADMET Profile PD01 PD-01 Start->PD01 PD02 PD-02 Start->PD02 Laro Larotrectinib (Benchmark) Start->Laro Tox Major Toxicity Flags? PD01->Tox PD02->Tox Laro->Tox Metabolism CYP Inhibition? Tox->Metabolism No Deprio Deprioritize / Redesign Tox->Deprio Yes (AMES, hERG) Profile Balanced ADME Profile? Metabolism->Profile No Monitor Monitor / Optimize Metabolism->Monitor Yes (CYP3A4) Advance Advance to In Vitro Testing Profile->Advance Yes Profile->Monitor Borderline

Caption: Decision tree for candidate prioritization based on ADMET data.

Conclusion and Forward Look

This in silico comparative analysis provides critical, actionable intelligence.

  • PD-01 , despite its excellent permeability, is deprioritized due to strong predictions of mutagenicity and cardiotoxicity. These are high-risk findings that would likely prevent further development.

  • PD-02 presents a more promising profile. It has a favorable toxicity prediction and good drug-like properties. However, the predicted inhibition of CYP3A4 is a significant concern that must be addressed. This compound could be a candidate for optimization, where chemists would modify the morpholinoethyl sidechain to mitigate CYP inhibition while retaining beneficial properties.

  • Larotrectinib , our benchmark, demonstrates why it became a successful drug. Despite a minor violation of the molecular weight guideline, it shows a well-balanced profile with no major flags for toxicity or metabolic inhibition, reinforcing the validity of our predictive models.

The self-validating nature of this protocol lies in its comparative approach. By benchmarking against a known clinical compound, we gain confidence in the predictive models' ability to distinguish between viable and problematic candidates. The causality is clear: the addition of a simple methyl group in PD-01 did not introduce liabilities, but the core 5-bromo-3-iodo-pyrazolo[3,4-b]pyridine structure itself may be responsible for the toxicity flags, a hypothesis that requires experimental validation. The larger, more polar sidechain in PD-02 successfully mitigated these toxicity concerns but introduced a new metabolic liability.

References

A Comparative Analysis of the Antibacterial Spectrum of Novel Sulfonamide-Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds that exhibit potent and broad-spectrum antibacterial activity is of paramount importance. Among the promising heterocyclic compounds, the pyrazolo[3,4-b]pyridine core has garnered significant attention due to its versatile pharmacological profile. The strategic incorporation of a sulfonamide moiety, a well-established pharmacophore known for its antibacterial properties, onto the pyrazolo[3,4-b]pyridine scaffold presents a compelling avenue for the development of new anti-infective agents. This guide provides a comprehensive comparison of the antibacterial spectrum of various sulfonamide-pyrazolo[3,4-b]pyridine derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.

The Scientific Rationale: Combining Two Potent Pharmacophores

The fusion of the pyrazolo[3,4-b]pyridine nucleus with a sulfonamide group is a deliberate drug design strategy. Pyrazolo[3,4-b]pyridines are recognized for a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] Sulfonamides, on the other hand, are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By blocking this pathway, sulfonamides impede bacterial growth and replication. The resulting hybrid molecules are hypothesized to exhibit enhanced or novel antibacterial activities.

Comparative Antibacterial Spectrum: A Data-Driven Overview

The antibacterial efficacy of novel compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for a series of sulfonamide-pyrazolo[3,4-b]pyridine derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Sulfonamide-Pyrazolo[3,4-b]pyridine Derivatives (µg/mL)

Compound Series/ReferenceDerivativeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl moieties [1]Multiple DerivativesModerate Activity ReportedModerate Activity ReportedModerate Activity ReportedModerate Activity Reported
N-pyridin-3yl-benzenesulfonamide [2]Single CompoundActive (Inhibition Zone Data)Not ReportedActive (Inhibition Zone Data)Not Reported
Sulfonamide isoxazolo[5,4-b]pyridines [3]N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideNot ReportedNot ReportedActive (at 125, 250, 500 µg)Active (at 125, 250, 500 µg)
Sulfonamide isoxazolo[5,4-b]pyridines [3]N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideNot ReportedNot ReportedActive (at 125, 250, 500 µg)Active (at 125, 250, 500 µg)

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions. "Moderate Activity Reported" indicates that the source paper confirmed activity without providing specific MIC values in the abstract.

Visualizing the Path to Discovery: A Generalized Synthetic and Screening Workflow

The journey from a chemical concept to a potential antibacterial candidate involves a structured workflow of synthesis, characterization, and biological evaluation. The following diagram illustrates a generalized pathway for the development and assessment of novel sulfonamide-pyrazolo[3,4-b]pyridines.

Workflow Generalized Workflow for Sulfonamide-Pyrazolo[3,4-b]pyridine Development A Starting Materials (e.g., aminopyrazole, sulfonamide precursors) B Chemical Synthesis of Sulfonamide-Pyrazolo[3,4-b]pyridines A->B C Purification & Characterization (e.g., NMR, Mass Spectrometry) B->C D Primary Screening (e.g., Kirby-Bauer Disk Diffusion) C->D E Secondary Screening (MIC Determination via Broth Microdilution) D->E F Spectrum of Activity Determination (Testing against a panel of bacteria) E->F G Structure-Activity Relationship (SAR) Studies F->G Active Compounds Data H Lead Compound Optimization G->H I Advanced Studies (e.g., Mechanism of Action, in vivo efficacy) H->I

Caption: A flowchart illustrating the key stages in the synthesis, antibacterial screening, and further evaluation of novel sulfonamide-pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of antibacterial susceptibility data hinges on the meticulous execution of standardized experimental protocols. Here, we detail the methodologies for two universally accepted assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of a compound's antibacterial activity.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Test Compound Stock Solution: Dissolve the sulfonamide-pyrazolo[3,4-b]pyridine derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

    • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used for primary screening of antibacterial activity.

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test bacterium. The compound diffuses into the agar, and if it is effective against the bacterium, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Step-by-Step Protocol:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC protocol.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.

  • Application of Disks:

    • Aseptically place paper disks impregnated with a known concentration of the sulfonamide-pyrazolo[3,4-b]pyridine onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The size of the zone indicates the degree of susceptibility of the bacterium to the compound.

The Underlying Mechanism of Action: A Logical Relationship

The antibacterial effect of sulfonamide-pyrazolo[3,4-b]pyridines is predicated on the established mechanism of sulfonamides, which is the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway.

Mechanism_of_Action Mechanism of Action of Sulfonamides PABA p-Aminobenzoic Acid (PABA) (Bacterial Substrate) DHPS Dihydropteroate Synthase (DHPS) (Bacterial Enzyme) PABA->DHPS Binds to Sulfonamide Sulfonamide-Pyrazolo[3,4-b]pyridine (Competitive Inhibitor) Sulfonamide->DHPS Competitively Binds to & Inhibits Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Essential for

Caption: A diagram illustrating the competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamide-pyrazolo[3,4-b]pyridines, leading to the disruption of folic acid synthesis and inhibition of bacterial growth.

Conclusion and Future Directions

The available data strongly suggest that the sulfonamide-pyrazolo[3,4-b]pyridine scaffold is a fertile ground for the discovery of novel antibacterial agents with a broad spectrum of activity. The observed efficacy against both Gram-positive and Gram-negative bacteria warrants further investigation. Future research should focus on synthesizing and screening a wider array of derivatives to establish a comprehensive structure-activity relationship (SAR). This will enable the rational design of more potent and selective compounds. Furthermore, studies to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of the most promising candidates are crucial next steps in translating these findings into clinically valuable therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is foundational to discovery. However, our responsibility extends beyond the synthesis and application of these molecules to their entire lifecycle, culminating in their safe and compliant disposal. Mishandling chemical waste not only poses significant risks to personnel and the environment but can also compromise the integrity of an entire research program through regulatory infractions.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are rooted in established principles of laboratory safety and chemical waste management, ensuring a self-validating system of compliance and protection.

Hazard Assessment: Understanding the Risk Profile

This compound is a halogenated heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its structural motifs provide clear guidance on its potential hazards. The presence of a pyrazolopyridine core, substituted with both bromine and iodine, classifies it as a hazardous substance requiring specialized handling.

The primary hazards are extrapolated from structurally related compounds and general chemical principles. Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Halogenated organic compounds often present environmental risks and require specific disposal pathways to prevent the formation of toxic byproducts.[3]

Table 1: Hazard Profile and Safety Considerations

Hazard ClassDescriptionRecommended Precautions
Acute Toxicity Based on similar compounds like 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, this compound should be considered harmful if swallowed (Acute Toxicity, Oral, Category 4).Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[4]
Skin/Eye Irritation Potential for skin and eye irritation upon contact.Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[5]
Environmental Hazard As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. It is classified as WGK 3 (water-endangering) in Germany, indicating a high hazard to water.Never dispose of this chemical down the drain or in regular trash.[1][6]
Reactivity Avoid contact with strong oxidizing agents and strong acids.Store away from incompatible materials.[2]

Essential Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves, double-gloved). Gloves must be inspected before use and disposed of as contaminated waste after handling.[5]

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: All handling of solid compound or solutions should occur within a certified laboratory chemical fume hood to minimize inhalation risk.[2]

Step-by-Step Disposal Protocol

The cardinal rule for disposing of this compound is segregation . As a halogenated compound, it must never be mixed with non-halogenated chemical waste.[7][8]

Step 1: Waste Stream Identification and Segregation

Immediately upon generation, classify the waste into one of the following streams:

  • Solid Waste: Includes unused or expired pure compound, reaction residues, and contaminated consumables like weigh boats, spatulas, and paper towels.

  • Liquid Waste: Consists of solutions containing the compound, such as mother liquors from crystallization or solutions from chromatography.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound.

  • Contaminated PPE: Disposable gloves, bench liners, and lab coats that have been contaminated.

Step 2: Container Selection and Preparation

The integrity of your waste management system begins with the container.

  • For Solid and Liquid Waste: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).[9][10] The container must have a secure, screw-top cap to prevent spills and vapor release.[11] Ensure the container is clean and dry before the first addition of waste.

  • For Contaminated Sharps: Use a designated, puncture-proof sharps container.

  • For Contaminated PPE: Use a designated hazardous waste bag or container.

Step 3: Waste Collection
  • Solid Waste: Carefully transfer solid waste into the designated solid halogenated waste container.

  • Liquid Waste: Using a funnel, pour liquid waste into the designated liquid halogenated waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[12] This waste stream is often referred to as "Halogenated Organic Liquids."[7]

  • Aqueous Rinsate: Any solvent (including water) used to rinse glassware that was in contact with the compound must be collected as hazardous waste.[6] This rinseate should be collected in the liquid halogenated waste container.

Step 4: Labeling

Proper labeling is a critical, non-negotiable step for regulatory compliance and safety.[9] The moment the first drop of waste is added to a container, it must be labeled with a completed hazardous waste tag.

The label must include:

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name: "this compound" and any other chemical constituents in the container.

  • The approximate percentages of each component.

  • The specific hazard characteristics (e.g., Toxic, Halogenated).

  • The accumulation start date (the date the first waste was added).

  • The name of the principal investigator and the laboratory location.

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • The SAA must be at or near the point of generation.

  • It must be under the control of the laboratory personnel.

  • Incompatible waste streams (e.g., acids and bases, halogenated and non-halogenated) must be segregated within the SAA, ideally using secondary containment bins.[13]

  • Containers must be kept closed at all times except when adding waste.[7]

Spill and Emergency Procedures

Accidents require a prepared response.

  • Small Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[1]

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

    • Collect all cleaning materials as hazardous waste.[6]

  • Large Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert nearby personnel and your supervisor.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[2]

Final Disposal Pathway

Laboratory personnel are responsible for waste collection, labeling, and temporary storage. The final disposal must be handled by trained professionals.

  • Schedule a Pickup: Once a waste container is full (or has been in accumulation for the maximum allowed time, typically six months to a year), contact your institution's EHS office to schedule a waste pickup.[11][13]

  • Professional Handling: EHS professionals will transport the waste to a central accumulation facility before it is sent to a licensed hazardous waste disposal contractor.

  • Method of Destruction: The standard and environmentally preferred method for disposing of halogenated organic compounds is high-temperature incineration at a specialized facility.[3] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Labeling cluster_2 Storage & Disposal start Waste Containing This compound Generated is_solid Solid, Contaminated Labware, or PPE? start->is_solid is_liquid Liquid Solution or Rinsate? start->is_liquid solid_waste Collect in Labeled 'Solid Halogenated Waste' Container is_solid->solid_waste Yes liquid_waste Collect in Labeled 'Liquid Halogenated Waste' Container (<90% Full) is_liquid->liquid_waste Yes label_info Label MUST Include: - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Start Date - PI/Lab Information solid_waste->label_info store Store Sealed Container in Designated & Segregated Satellite Accumulation Area (SAA) solid_waste->store liquid_waste->label_info liquid_waste->store ehs Contact EHS for Pickup When Full or Time Limit Reached store->ehs incineration Final Disposal via High-Temperature Incineration by Licensed Contractor ehs->incineration

Caption: Workflow for the safe disposal of this compound waste.

By adhering to this structured protocol, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.

References

Mastering the Safe Handling of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the novel heterocyclic compound 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine represents a key building block in the synthesis of new chemical entities. Its unique structure, featuring both bromine and iodine substitutions on a pyrazolopyridine core, offers versatile reactivity for creating complex molecules. However, this reactivity also necessitates a thorough understanding and implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, in-depth technical information on the safe handling, personal protective equipment (PPE), and disposal of this compound, grounded in established safety principles and scientific rationale.

Hazard Identification and Risk Assessment: Understanding the Compound

Before handling any chemical, a comprehensive risk assessment is paramount. For this compound, the primary source of hazard information is its Safety Data Sheet (SDS), which aligns with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification:

The primary hazard associated with this compound is its acute oral toxicity.[1][2] It is classified as:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1][2]

This classification indicates that ingestion of relatively small quantities of the compound can cause adverse health effects. While specific data on other routes of exposure (dermal, inhalation) and long-term effects are not extensively documented for this novel compound, the general toxicological profiles of related halogenated pyridines and pyrazoles warrant a cautious approach.[3][4] Pyridine itself is known to cause irritation to the eyes and skin and can be absorbed systemically, potentially leading to liver and kidney damage with chronic exposure.[4] Therefore, minimizing all routes of exposure is a critical aspect of safe handling.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₃BrIN₃[2]
Molecular Weight 323.92 g/mol [2]
Appearance Solid[2]

The solid nature of this compound means that the primary risk of exposure during handling is through the generation of dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when working with this compound. The following PPE is mandatory to create a barrier between the researcher and the chemical.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Given the potential for eye irritation from related compounds, robust eye protection is essential.[4] A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during transfers.
Hand Protection Chemically resistant gloves (e.g., nitrile).Nitrile gloves offer good resistance to a range of chemicals.[5] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended when handling the solid to provide extra protection and to allow for the safe removal of the outer glove if it becomes contaminated.
Body Protection A flame-resistant lab coat, fully buttoned.A lab coat protects the skin and personal clothing from contamination. Flame-resistant material is a general best practice in a laboratory setting where flammable solvents may be present.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.All handling of the solid compound should be performed within a certified chemical fume hood to minimize the risk of inhaling dust. If there is a potential for dust generation outside of a fume hood, a respirator is required.

Workflow for Donning and Doffing PPE:

To prevent cross-contamination, a strict procedure for putting on and taking off PPE should be followed.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves (outer layer last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield and Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5

Figure 1. Procedural flow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling and Storage Protocols

Adherence to a well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the stability of the compound.

Engineering Controls:

  • Chemical Fume Hood: All weighing and transfer operations involving solid this compound must be conducted in a properly functioning and certified chemical fume hood. This is the most critical engineering control for preventing the inhalation of airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Designate a specific area within the fume hood for handling the compound to contain any potential contamination.

  • Weighing and Transfer: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height. Use anti-static weighing paper or a container to minimize dispersal.

  • Inert Atmosphere: While not explicitly required for this compound based on available data, for reactions involving sensitive reagents, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent unwanted side reactions.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, particularly strong oxidizing agents.[6] Halogenated compounds can react with strong oxidizers, potentially leading to vigorous or explosive reactions.

Emergency and Disposal Plans: Preparing for the Unexpected

Even with meticulous planning, accidental spills or exposures can occur. A clear and practiced emergency plan is essential.

Spill Response:

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

Minor Spill (Contained within a fume hood):

  • Alert colleagues: Inform others in the immediate area.

  • Don appropriate PPE: If not already wearing it, don all necessary protective equipment.

  • Containment: Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.

  • Collection: Carefully scoop the mixture into a labeled, sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill of a hazardous solid without specialized training and equipment.

Exposure Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the SDS to the medical personnel.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

Disposal Plan:

All waste containing this compound, including contaminated consumables (gloves, wipes, etc.) and excess material, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated organic waste should be segregated from non-halogenated waste.[7]

  • Labeling: The waste container must be labeled with its contents and the appropriate hazard warnings.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration at high temperatures is a common disposal method for halogenated organic compounds.[8]

Waste Management Workflow:

Waste_Disposal_Workflow Start Generation of Waste (Excess compound, contaminated items) Segregate Segregate into a dedicated, -labeled Halogenated -Organic Waste Container Start->Segregate Seal Securely Seal Container when not in use Segregate->Seal Store Store in a designated Hazardous Waste Accumulation Area Seal->Store Arrange Arrange for Pickup by EHS or Licensed Contractor Store->Arrange Dispose Proper Disposal (e.g., Incineration) Arrange->Dispose

Figure 2. Step-by-step workflow for the proper disposal of waste containing this compound.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with this compound, unlocking its potential in the advancement of drug discovery and chemical synthesis while prioritizing a culture of safety in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.